Product packaging for 2,6-Dichloro-3-nitrobenzonitrile(Cat. No.:CAS No. 5866-98-8)

2,6-Dichloro-3-nitrobenzonitrile

Cat. No.: B1308716
CAS No.: 5866-98-8
M. Wt: 217.01 g/mol
InChI Key: NSKVWZIEYFSHIM-UHFFFAOYSA-N
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Description

2,6-Dichloro-3-nitrobenzonitrile is a useful research compound. Its molecular formula is C7H2Cl2N2O2 and its molecular weight is 217.01 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H2Cl2N2O2 B1308716 2,6-Dichloro-3-nitrobenzonitrile CAS No. 5866-98-8

Properties

IUPAC Name

2,6-dichloro-3-nitrobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H2Cl2N2O2/c8-5-1-2-6(11(12)13)7(9)4(5)3-10/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSKVWZIEYFSHIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1[N+](=O)[O-])Cl)C#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80403535
Record name 2,6-dichloro-3-nitrobenzonitrile
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Molecular Weight

217.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5866-98-8
Record name 2,6-Dichloro-3-nitrobenzonitrile
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Record name 2,6-dichloro-3-nitrobenzonitrile
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Record name 2,6-dichloro-3-nitrobenzonitrile
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Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 2,6-Dichloro-3-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the core physical properties of 2,6-Dichloro-3-nitrobenzonitrile, tailored for researchers, scientists, and professionals in drug development.

Core Physical Properties

The physical characteristics of this compound are crucial for its handling, application, and synthesis. Below is a summary of its key physical data.

Physical PropertyValue
Molecular Formula C₇H₂Cl₂N₂O₂[1][2][3]
Molecular Weight 217.01 g/mol [2][3]
Melting Point 104.0-110.0 °C[1]
Boiling Point 341.7 °C at 760 mmHg[4]
Density 1.6±0.1 g/cm³[4]
Appearance White to cream or pale yellow crystals or powder[1]

Experimental Protocols

The following sections detail the generalized experimental methodologies for determining the key physical properties of solid organic compounds like this compound.

1. Determination of Melting Point

The melting point of a crystalline solid is a critical indicator of its purity.

  • Apparatus: Capillary tube melting point apparatus.

  • Procedure:

    • A small, dry sample of the crystalline solid is finely powdered.

    • The powdered sample is packed into a capillary tube to a height of 2-3 mm.

    • The capillary tube is placed in the heating block of the melting point apparatus.

    • The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.

    • The temperature range is recorded from the point at which the first drop of liquid appears to the point at which the entire sample has melted into a clear liquid. A pure substance will have a sharp melting point range of 1-2 °C.

2. Determination of Boiling Point

While this compound is a solid at room temperature, its boiling point provides insight into its volatility. The determination for high-boiling solids requires specific techniques to avoid decomposition.

  • Apparatus: Micro boiling point apparatus or distillation setup for small samples.

  • Procedure (Micro Method):

    • A few drops of the molten substance (if stable) or a solution in a high-boiling inert solvent are placed in a small test tube.

    • A capillary tube, sealed at one end, is inverted and placed into the liquid in the test tube.

    • The apparatus is heated slowly.

    • As the boiling point is approached, a steady stream of bubbles will emerge from the open end of the capillary tube.

    • The heat is removed, and the temperature at which the liquid begins to enter the capillary tube is recorded as the boiling point.

3. Determination of Density

The density of a solid can be determined using the displacement method.

  • Apparatus: Analytical balance, graduated cylinder or pycnometer, and a non-reactive liquid of known density in which the compound is insoluble.

  • Procedure (Pycnometer Method):

    • The mass of a clean, dry pycnometer is determined.

    • A sample of the solid is added to the pycnometer, and the total mass is measured.

    • A liquid of known density in which the solid is insoluble is added to the pycnometer, filling it completely. The mass is measured again.

    • The pycnometer is emptied, cleaned, and filled only with the same liquid, and its mass is determined.

    • These mass measurements allow for the calculation of the volume of the solid sample and subsequently its density.

Illustrative Experimental Workflow

While a specific, detailed experimental protocol for the synthesis of this compound was not available in the cited literature, the following workflow illustrates the synthesis of the closely related isomer, 2,3-Dichloro-6-nitrobenzonitrile. This provides a representative example of the synthetic procedures that can be involved.

Synthesis_Workflow A Start: 1,2,3-Trichloro-4-nitrobenzene and Copper Cyanide B Add Dimethylformamide (DMF) A->B Solvent Addition C Heat to 155°C for 2 hours B->C Reaction D Cool to Room Temperature C->D Cooling E Add Ferric Chloride Hexahydrate, Conc. HCl, and Water D->E Workup Step 1 F Heat to 65°C for 20 minutes E->F Workup Step 2 G Cool and Stir with Charcoal and Toluene F->G Purification Prep H Filter the Mixture G->H Separation I Separate Organic Phase H->I J Extract Aqueous Phase with Toluene H->J K Combine Toluene Layers I->K J->K Combine Extracts L Wash with Water and 6N HCl K->L Washing M Dry and Concentrate to a Slurry L->M Isolation N Dissolve in Methanol M->N Recrystallization O Store at 5°C for 24 hours N->O Crystallization P Collect Product by Filtration O->P Collection Q Wash with Cold Methanol P->Q Washing R Dry at 40°C Q->R Drying S Final Product: 2,3-Dichloro-6-nitrobenzonitrile R->S

Caption: Synthesis workflow for 2,3-Dichloro-6-nitrobenzonitrile.

References

An In-Depth Technical Guide to 2,6-Dichloro-3-nitrobenzonitrile: Synthesis, Properties, and Applications in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,6-dichloro-3-nitrobenzonitrile, a key chemical intermediate in the pharmaceutical and agrochemical industries. This document details its chemical structure, physicochemical properties, synthesis protocols, and its significant role as a precursor in the development of targeted therapeutics, with a special focus on the kinase inhibitor Bosutinib.

Chemical Structure and Properties

This compound is an organic compound featuring a benzene ring substituted with two chlorine atoms, a nitro group, and a nitrile group. Its unique substitution pattern makes it a versatile building block in organic synthesis.

The chemical structure of this compound is as follows:

G C1 C C2 C C1->C2 C7 C C1->C7 C3 C C2->C3 Cl1 Cl C2->Cl1 C4 C C3->C4 N1 N C3->N1 C5 C C4->C5 C6 C C5->C6 C6->C1 Cl2 Cl C6->Cl2 O1 O N1->O1 O2 O N1->O2 N2 N C7->N2

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

PropertyValueReference(s)
CAS Number 5866-98-8[1]
Molecular Formula C₇H₂Cl₂N₂O₂[1]
Molecular Weight 217.01 g/mol [1]
Appearance White to cream or pale yellow crystals or powder[2]
Melting Point 104.0-110.0 °C[2]
Boiling Point 341.7 °C at 760 mmHg[3]
Density 1.6 ± 0.1 g/cm³[3]
Solubility Insoluble in water. Soluble in some organic solvents like dichloromethane and chloroform.[4]
PubChem CID 4461932
MDL Number MFCD00051513

Experimental Protocols: Synthesis of this compound

This compound can be synthesized through various routes. Below are detailed methodologies for key synthetic steps, primarily based on patented industrial processes.

Synthesis from 1,2-Dichloro-3-nitrobenzene

One common industrial synthesis involves the cyanation of 1,2-dichloro-3-nitrobenzene. This process can be followed by a de-nitrochlorination step to produce 2,6-dichlorobenzonitrile.

Experimental Protocol:

  • Cyanation Reaction:

    • In a reaction vessel equipped with a stirrer, condenser, and nitrogen inlet, charge 1,2-dichloro-3-nitrobenzene, an aprotic amide solvent (e.g., N,N-dimethylformamide), and a metal cyanide such as sodium cyanide and copper(I) cyanide or copper(I) chloride.

    • Heat the mixture to a temperature between 100-200 °C.

    • Maintain the reaction for 5 to 10 hours.

    • After the reaction is complete, cool the mixture to approximately 90 °C.

    • Recover the N,N-dimethylformamide via vacuum distillation.

    • Dilute the crude 2-chloro-6-nitrobenzonitrile with monochlorobenzene at 80 °C.

    • Remove inorganic salts by vacuum filtration at this temperature.

    • Wash the filter cake with additional hot monochlorobenzene to ensure complete recovery of the organic product.

    • The resulting organic filtrate contains 2-chloro-6-nitrobenzonitrile, which can be further purified.

  • De-nitrochlorination to 2,6-Dichlorobenzonitrile (Illustrative of further transformations):

    • The intermediate, 2-chloro-6-nitrobenzonitrile, can be treated with chlorine gas at a temperature range of 100-200 °C for 5 to 15 hours to yield 2,6-dichlorobenzonitrile. This step is typically performed without a solvent.

Synthesis Workflow

The following diagram illustrates a typical workflow for the synthesis of 2,6-dichlorobenzonitrile, which involves the formation of a related nitrobenzonitrile intermediate.

G cluster_synthesis Synthesis Workflow 1,2-Dichloro-3-nitrobenzene 1,2-Dichloro-3-nitrobenzene Cyanation Cyanation Reaction (100-200°C, 5-10h) 1,2-Dichloro-3-nitrobenzene->Cyanation Cyanating_Agents Metal Cyanide (e.g., NaCN, CuCN) a-protic amide solvent Cyanating_Agents->Cyanation Intermediate 2-Chloro-6-nitrobenzonitrile Cyanation->Intermediate De-nitrochlorination De-nitrochlorination (100-200°C, 5-15h) Intermediate->De-nitrochlorination Chlorine_Gas Chlorine Gas Chlorine_Gas->De-nitrochlorination Final_Product 2,6-Dichlorobenzonitrile De-nitrochlorination->Final_Product

Caption: Generalized synthesis workflow from 1,2-dichloro-3-nitrobenzene.

Applications in Drug Development

This compound is a crucial intermediate in the synthesis of various pharmaceutical compounds, particularly in the field of oncology and for the treatment of viral infections.[5][6] Its reactive sites allow for the construction of complex molecular architectures found in modern therapeutics.

Precursor to the Kinase Inhibitor Bosutinib

A significant application of this compound is in the synthesis of Bosutinib , a tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML).[7] Kinases are enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many cancers. Bosutinib functions by inhibiting the Bcr-Abl tyrosine kinase, which is constitutively active in CML, as well as Src family kinases.

The synthesis of Bosutinib involves multiple steps where the core structure is built upon intermediates derived from compounds like this compound. While the exact, publicly available synthetic routes may vary, the dichlorinated and nitrated benzene ring provides a key scaffold for elaboration.

Bosutinib Signaling Pathway Inhibition

Bosutinib exerts its therapeutic effect by inhibiting key signaling pathways that promote cancer cell proliferation and survival. The diagram below illustrates the primary signaling cascades inhibited by Bosutinib.

G cluster_pathway Bosutinib Mechanism of Action Bcr-Abl Bcr-Abl Tyrosine Kinase Downstream_Pathways Downstream Signaling Pathways Bcr-Abl->Downstream_Pathways Activates Src_Family_Kinases Src Family Kinases Src_Family_Kinases->Downstream_Pathways Activates Proliferation Cell Proliferation and Survival Downstream_Pathways->Proliferation Promotes Apoptosis Apoptosis (Programmed Cell Death) Downstream_Pathways->Apoptosis Inhibits Bosutinib Bosutinib Bosutinib->Src_Family_Kinases Inhibits

Caption: Signaling pathways inhibited by Bosutinib.

Role in the Synthesis of Anagrelide

2,3-Dichloro-6-nitrobenzonitrile, an isomer of the topic compound, has been used as a precursor in the synthesis of Anagrelide, a platelet-reducing agent.[4][8] This highlights the general importance of dichloronitrobenzonitriles as intermediates in pharmaceutical synthesis. However, due to the toxic and skin-irritant properties of this precursor, alternative synthetic routes for Anagrelide have been explored.[4]

Potential Antiviral Applications

Research has indicated that certain nitrobenzonitrile derivatives possess antiviral properties. For instance, 2-(3,4-dichlorophenoxy)-5-nitrobenzonitrile (MDL-860) has been shown to inhibit the replication of several picornaviruses by targeting an early event in the viral replication cycle after uncoating.[9] While this is not the exact compound of focus, it underscores the potential for this class of molecules in antiviral drug discovery. Additionally, this compound has been mentioned as a pharmaceutical intermediate for the preparation of inhibitors of HIV replication.[6]

Conclusion

This compound is a chemical intermediate of significant industrial importance. Its well-defined physicochemical properties and versatile reactivity make it an invaluable starting material for the synthesis of a range of products, most notably in the pharmaceutical sector. Its role as a precursor to the life-saving cancer drug Bosutinib exemplifies its contribution to modern medicine. The detailed understanding of its synthesis and the biological activities of its derivatives will continue to drive research and development in medicinal chemistry and agrochemistry. For professionals in these fields, a thorough knowledge of this compound's characteristics and applications is essential for innovation and the development of new and improved chemical entities.

References

2,6-Dichloro-3-nitrobenzonitrile CAS number 5866-98-8

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2,6-Dichloro-3-nitrobenzonitrile (CAS: 5866-98-8)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, a versatile chemical intermediate. It covers its chemical and physical properties, potential applications, detailed experimental protocols for related compounds, and essential safety information. The information is structured to be a valuable resource for professionals in research and development.

Chemical and Physical Properties

This compound is a substituted benzonitrile with the chemical formula C₇H₂Cl₂N₂O₂. Its structural and physical characteristics are crucial for its application in chemical synthesis.

Table 1: Chemical Identifiers and Molecular Properties

PropertyValueReference
CAS Number 5866-98-8[1][2][3][4][5]
Molecular Formula C₇H₂Cl₂N₂O₂[1][2][3][5]
Molecular Weight 217.01 g/mol [2][3][4][5]
IUPAC Name This compound[1][5]
SMILES C1=CC(=C(C(=C1--INVALID-LINK--[O-])Cl)C#N)Cl[5]
InChI Key NSKVWZIEYFSHIM-UHFFFAOYSA-N[1][5]

Table 2: Physical and Chemical Data

PropertyValueReference
Appearance White to cream or pale yellow crystals or powder[1]
Melting Point 104 - 110 °C[1][4][5][6]
Boiling Point 341.7 °C (at 760 mmHg, Predicted)[4][6]
Density 1.61 ± 0.1 g/cm³ (Predicted)[4][6]
Topological Polar Surface Area 66.93 Ų - 69.6 Ų[2][4]
logP 2.7 - 2.77[2][4]
Storage Temperature Room Temperature or 0-8°C, sealed in dry conditions[2][3][6][7][8]

Applications in Research and Development

This compound serves as a key building block in various fields due to its reactive functional groups.

  • Pharmaceutical Development : This compound is utilized as an intermediate in the synthesis of pharmaceutical compounds.[3] It has been specifically mentioned as an intermediate for preparing inhibitors of HIV replication.[9] The nitrile group is a common pharmacophore found in over 30 prescribed medications and is known for its biocompatibility and metabolic stability.[10]

  • Agrochemical Chemistry : It is an important intermediate for creating new herbicides and pesticides, contributing to the development of effective crop protection solutions.[3]

  • Material Science : The compound finds applications in the development of specialty polymers and coatings, where its properties can enhance the durability and performance of materials.[3]

  • Analytical Chemistry : It can be used as a standard reference material for calibrating instruments and ensuring accuracy in chemical analysis.[3]

  • Environmental Studies : Researchers use this chemical in studies to assess the degradation of pollutants and develop remediation strategies.[3]

Experimental Protocols

While a specific, detailed synthesis protocol for this compound was not found in the provided search results, the synthesis of a closely related isomer, 2,3-Dichloro-6-nitrobenzonitrile , offers a representative example of the synthetic methodology for this class of compounds. This procedure involves a nucleophilic aromatic substitution reaction using a trichloronitrobenzene precursor and a cyanide source.

Synthesis of 2,3-Dichloro-6-nitrobenzonitrile (Isomer of the Target Compound)

This protocol is adapted from the synthesis of 2,3-Dichloro-6-nitrobenzonitrile from 2,3,4-trichloronitrobenzene.[11]

Materials:

  • 2,3,4-trichloronitrobenzene (1 mol, 225 g)

  • Cuprous cyanide (CuCN) (1 mol, 89.6 g)

  • Pyridine (0.52 mol, 42 ml)

  • Concentrated Hydrochloric Acid (HCl)

  • Toluene

  • Sodium Sulfate (Na₂SO₄), anhydrous

  • Methanol

Procedure:

  • Reaction Setup : In a reaction vessel suitable for heating under a nitrogen atmosphere, combine 2,3,4-trichloronitrobenzene (225 g) and cuprous cyanide (89.6 g).

  • Addition of Catalyst : Evenly spread pyridine (42 ml) over the mixture.

  • Heating : Heat the mixture to 100°C. Maintain this temperature until the mixture becomes stirrable.

  • Reaction Progression : Once stirring has commenced, increase the temperature to 165°C over a period of 1.5 hours. Hold the reaction at this temperature for an additional 30 minutes.

  • Workup - Quenching and Extraction : Allow the dark reaction mixture to cool. Add concentrated HCl (500 ml) and toluene (250 ml). Stir the mixture vigorously for 1.5 hours.

  • Phase Separation : Separate the organic and aqueous layers. Extract the aqueous phase with toluene (3 x 250 ml).

  • Washing : Combine all toluene extracts and wash sequentially with concentrated HCl (3 x 250 ml), water (250 ml), and saturated aqueous NaCl solution (2 x 250 ml).

  • Drying and Isolation : Dry the resulting toluene solution over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to yield the crude product (approx. 185 g, 85% yield).[11]

  • Purification : The crude product can be recrystallized from methanol (using approximately 2.1 ml per gram of product) to achieve high purity (e.g., 99%).[11]

Visualizations

The following diagrams illustrate logical workflows relevant to the synthesis and application of dichloronitrobenzene compounds.

G A Precursor (2,3,4-Trichloronitrobenzene) C Reaction (Heating at 165°C) A->C B Reagents (Cuprous Cyanide, Pyridine) B->C D Workup (Acid/Toluene Extraction) C->D Cooling E Purification (Recrystallization) D->E Crude Product F Final Product (2,3-Dichloro-6-nitrobenzonitrile) E->F Pure Product

Caption: Experimental workflow for the synthesis of 2,3-Dichloro-6-nitrobenzonitrile.

G cluster_start Starting Material cluster_pathways Synthetic Pathways cluster_end End Products A This compound B Pharmaceutical Synthesis A->B C Agrochemical Synthesis A->C D Material Science A->D E APIs (e.g., HIV Inhibitors) B->E F Herbicides / Pesticides C->F G Specialty Polymers D->G

Caption: Potential application pathways for this compound.

Safety and Handling

This compound is a hazardous substance and requires careful handling in a controlled laboratory environment.

Table 3: GHS Hazard Information

Hazard StatementCodeDescriptionReference
Acute Toxicity, OralH302Harmful if swallowed[4][5][8]
Skin IrritationH315Causes skin irritation[5][8]
Eye IrritationH319Causes serious eye irritation[5]
Skin SensitizationH317May cause an allergic skin reaction[8]
Acute Toxicity, InhalationH331 / H332Toxic / Harmful if inhaled[5][8]
Acute Toxicity, DermalH312Harmful in contact with skin[5]
Respiratory IrritationH335May cause respiratory irritation[5]

Handling Precautions:

  • Personal Protective Equipment (PPE) : Wear appropriate protective gloves, clothing, and eye/face protection.[12] Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation is experienced.[12]

  • Engineering Controls : Handle product only in a closed system or with appropriate exhaust ventilation.[12]

  • Hygiene : Wash hands and any exposed skin thoroughly after handling. Do not eat, drink, or smoke when using this product.[12]

  • First Aid :

    • If Swallowed : Immediately call a POISON CENTER or doctor. Rinse mouth.[12]

    • If on Skin : Wash off immediately with soap and plenty of water while removing all contaminated clothes and shoes.[12]

    • If Inhaled : Remove to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[12]

    • If in Eyes : Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes.[12]

Storage:

  • Keep the container tightly closed in a dry, cool, and well-ventilated place.[12] Store locked up.[12]

References

An In-depth Technical Guide to 2,6-Dichloro-3-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of 2,6-dichloro-3-nitrobenzonitrile, a versatile chemical intermediate with significant applications in agrochemical and pharmaceutical research. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, synthesis, and biological relevance.

Core Compound Properties

This compound is a chlorinated and nitrated aromatic nitrile. Its molecular structure and properties make it a valuable precursor in the synthesis of more complex molecules.

PropertyValue
Molecular Formula C₇H₂Cl₂N₂O₂
Molecular Weight 217.01 g/mol
CAS Number 5866-98-8
Appearance White to off-white crystalline powder
Melting Point 106-107 °C
Boiling Point 341.7 °C at 760 mmHg
Density 1.6 g/cm³
Solubility Insoluble in water, soluble in many organic solvents

Synthesis and Experimental Protocols

The synthesis of this compound can be approached through various multi-step procedures. Below is a representative experimental protocol for the synthesis of a related compound, 2,3-dichloro-6-nitrobenzonitrile, which illustrates the chemical principles involved. The synthesis of this compound would follow a similar logic, starting from appropriately substituted precursors.

Experimental Protocol: Synthesis of a Dichloronitrobenzonitrile Derivative

This protocol is based on the synthesis of 2,3-dichloro-6-nitrobenzonitrile from 2,3,4-trichloronitrobenzene and provides a framework for the synthesis of related compounds.

Materials:

  • 2,3,4-trichloronitrobenzene

  • Cuprous cyanide (CuCN)

  • Pyridine

  • Toluene

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Sulfate (Na₂SO₄), anhydrous

  • Methanol

Procedure:

  • Under a nitrogen atmosphere, a mixture of 2,3,4-trichloronitrobenzene (1 mole) and cuprous cyanide (1 mole) is prepared.

  • Pyridine (0.52 mole) is evenly distributed over the mixture.

  • The mixture is heated to 100 °C until it becomes stirrable.

  • The stirred mixture is then heated to 165 °C over 1.5 hours and maintained at this temperature for 30 minutes.

  • After allowing the dark mixture to cool, concentrated HCl (500 ml) and toluene (250 ml) are added.

  • The mixture is stirred vigorously for 1.5 hours.

  • The layers are separated, and the aqueous phase is extracted with toluene (3 x 250 ml).

  • The combined toluene extracts are washed with concentrated HCl (3 x 250 ml), water (250 ml), and saturated aqueous NaCl (2 x 250 ml).

  • The toluene solution is dried over anhydrous Na₂SO₄, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • The crude product can be recrystallized from methanol to obtain a purified product of 2,3-dichloro-6-nitrobenzonitrile.

G cluster_synthesis Synthesis Workflow Start Start Reactants 2,3,4-trichloronitrobenzene + Cuprous Cyanide + Pyridine Start->Reactants Heating Heat to 100°C, then to 165°C Reactants->Heating Workup Cool, add HCl and Toluene Heating->Workup Extraction Separate layers and extract aqueous phase with Toluene Workup->Extraction Washing Wash with HCl, Water, and Brine Extraction->Washing Drying_Evaporation Dry with Na2SO4 and evaporate solvent Washing->Drying_Evaporation Purification Recrystallize from Methanol Drying_Evaporation->Purification Product 2,3-dichloro-6- nitrobenzonitrile Purification->Product

A representative workflow for the synthesis of a dichloronitrobenzonitrile derivative.

Biological Activity and Applications

This compound is a key intermediate in the synthesis of various biologically active compounds. Its applications span both the agricultural and pharmaceutical sectors.

Agrochemical Applications

A primary application of this compound is in the synthesis of herbicides. It is a precursor to 2,6-dichlorobenzonitrile (dichlobenil), a potent herbicide.

Mechanism of Action of Dichlobenil:

Dichlobenil functions by inhibiting cellulose biosynthesis in plants.[1] Cellulose is a critical component of the plant cell wall, providing structural integrity. By disrupting its synthesis, dichlobenil leads to the cessation of cell wall formation, ultimately resulting in the death of young, growing plants.[1][2]

G cluster_herbicidal_action Herbicidal Mechanism of Action of Dichlobenil Dichlobenil Dichlobenil Cellulose_Synthase Cellulose Synthase Complex Dichlobenil->Cellulose_Synthase Inhibits Cellulose_Biosynthesis Cellulose Biosynthesis Cellulose_Synthase->Cellulose_Biosynthesis Catalyzes Cell_Wall Primary Cell Wall Formation Cellulose_Biosynthesis->Cell_Wall Plant_Growth Plant Cell Elongation and Growth Cell_Wall->Plant_Growth Plant_Death Inhibition of Growth and Plant Death Plant_Growth->Plant_Death

The inhibitory effect of dichlobenil on plant cellulose synthesis.
Pharmaceutical Research

In the realm of drug development, this compound serves as a building block for the synthesis of novel pharmaceutical agents. It has been identified as an intermediate in the preparation of compounds with potential therapeutic activities, including anti-cancer and antiviral properties. For instance, it is used in the synthesis of inhibitors of HIV replication.[3]

While specific signaling pathways directly targeted by this compound in human cells are not yet fully elucidated, the broader class of benzonitrile derivatives has been investigated for anti-cancer effects. Some benzonitrile-containing compounds have been shown to induce G2/M phase cell cycle arrest and apoptosis in cancer cell lines.[4] Other related nitro-containing compounds are known to exert their biological effects through various mechanisms, including the generation of reactive oxygen species and modulation of key signaling pathways involved in cell survival and proliferation.

Safety and Handling

As with any chemical intermediate, proper safety precautions should be taken when handling this compound. It is harmful if swallowed, and appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn. Work should be conducted in a well-ventilated area or under a fume hood. For detailed safety information, refer to the material safety data sheet (MSDS) provided by the supplier.

Conclusion

This compound is a chemical compound with significant utility as an intermediate in the synthesis of agrochemicals and pharmaceuticals. Its well-defined chemical properties and reactivity make it a valuable tool for researchers in these fields. Further investigation into the biological activities of its derivatives is likely to uncover new therapeutic and agricultural applications.

References

An In-depth Technical Guide to the Synthesis of Dichloronitro-Substituted Benzonitriles

Author: BenchChem Technical Support Team. Date: December 2025

A Senior Application Scientist's Perspective on Navigating Synthetic Pathways

This guide provides a detailed exploration of the synthesis of dichloronitro-substituted benzonitriles, with a focus on the practical application of fundamental organic reactions. We will address the synthesis of 2,6-dichloro-3-nitrobenzonitrile, a compound of interest in pharmaceutical and agrochemical research.[1][2] While the direct conversion from 1,2-dichloro-3-nitrobenzene presents significant synthetic challenges, this whitepaper will delineate a scientifically robust, multi-step pathway for a related isomer, 2,3-dichlorobenzonitrile, starting from the specified material. Furthermore, we will present a plausible and efficient route for the synthesis of the target molecule, this compound, from a more suitable precursor. This dual approach is designed to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the strategic considerations in designing synthetic routes for highly substituted aromatic compounds.

Part 1: Synthesis of 2,3-Dichlorobenzonitrile via the Sandmeyer Reaction

The Sandmeyer reaction is a cornerstone of aromatic chemistry, providing a reliable method for the transformation of an amino group on an aromatic ring into a wide variety of substituents, including halogens and the cyano group.[3][4][5] This pathway is initiated by the reduction of the nitro group in 1,2-dichloro-3-nitrobenzene to form the corresponding aniline, which is then converted to a diazonium salt and subsequently displaced by a cyanide nucleophile.

Step 1: Reduction of 1,2-Dichloro-3-nitrobenzene to 2,3-Dichloroaniline

The initial step in this sequence is the reduction of the nitro group of 1,2-dichloro-3-nitrobenzene to an amine. This transformation is crucial as the resulting aniline is the direct precursor for the diazotization step. While various reducing agents can be employed, catalytic hydrogenation is often preferred in industrial settings due to its efficiency and the cleaner nature of the work-up, typically yielding water as the primary byproduct.

Causality of Experimental Choices: The choice of a catalyst such as palladium on carbon (Pd/C) is predicated on its high activity and selectivity for the reduction of nitro groups in the presence of aryl chlorides. The hydrogenation is typically carried out under a positive pressure of hydrogen gas to ensure a sufficient rate of reaction. The solvent, often an alcohol like ethanol or methanol, is selected for its ability to dissolve the starting material and for its compatibility with the hydrogenation catalyst.

Experimental Protocol: Hydrogenation of 1,2-Dichloro-3-nitrobenzene

  • A hydrogenation vessel is charged with 1,2-dichloro-3-nitrobenzene and a suitable solvent (e.g., ethanol).

  • A catalytic amount of 5-10% Palladium on carbon (Pd/C) is added to the mixture.

  • The vessel is sealed, purged with nitrogen, and then pressurized with hydrogen gas.

  • The reaction mixture is agitated at room temperature or with gentle heating until hydrogen uptake ceases, indicating the completion of the reaction.

  • Upon completion, the catalyst is removed by filtration through a pad of celite.

  • The solvent is removed under reduced pressure to yield crude 2,3-dichloroaniline, which can be purified further if necessary.[6]

Step 2: Diazotization of 2,3-Dichloroaniline

Diazotization is the process of converting a primary aromatic amine to a diazonium salt.[7][8] This is achieved by treating the amine with nitrous acid, which is typically generated in situ from sodium nitrite and a strong mineral acid, such as hydrochloric acid.

Causality of Experimental Choices: The reaction is performed at low temperatures (0–5 °C) to ensure the stability of the resulting diazonium salt, which is prone to decomposition at higher temperatures.[9] The use of a strong acid is necessary to protonate nitrous acid, forming the electrophilic nitrosyl cation which is the active diazotizing agent.[10][11]

Experimental Protocol: Diazotization of 2,3-Dichloroaniline

  • 2,3-dichloroaniline is dissolved in a mixture of concentrated hydrochloric acid and water.

  • The solution is cooled to 0–5 °C in an ice-salt bath.

  • A pre-cooled aqueous solution of sodium nitrite is added dropwise to the aniline solution, maintaining the temperature below 5 °C.

  • The completion of the diazotization can be monitored by testing for the presence of excess nitrous acid using starch-iodide paper (a positive test turns the paper blue/black).[7][9]

  • The resulting cold solution of 2,3-dichlorobenzenediazonium chloride is used immediately in the subsequent Sandmeyer reaction.[12]

Step 3: Sandmeyer Cyanation of 2,3-Dichlorobenzenediazonium Chloride

The final step in this sequence is the copper-catalyzed substitution of the diazonium group with a cyanide ion.[13] This classic Sandmeyer reaction is a reliable method for the introduction of a nitrile functional group onto an aromatic ring.[4]

Causality of Experimental Choices: Copper(I) cyanide is used as the source of the cyanide nucleophile and as the catalyst for the reaction. The mechanism is believed to involve a single-electron transfer from the copper(I) species to the diazonium salt, leading to the formation of an aryl radical, nitrogen gas, and a copper(II) species.[4][5] The aryl radical then reacts with the cyanide ion to form the final product.

Experimental Protocol: Sandmeyer Cyanation

  • In a separate flask, a solution of copper(I) cyanide and sodium or potassium cyanide in water is prepared and cooled.

  • The cold diazonium salt solution from the previous step is added slowly to the copper(I) cyanide solution with vigorous stirring.

  • The reaction mixture is allowed to warm to room temperature and stirred until the evolution of nitrogen gas ceases.

  • The product is then isolated by extraction with an organic solvent (e.g., dichloromethane or toluene).

  • The organic layer is washed, dried over an anhydrous salt like sodium sulfate, and the solvent is evaporated to yield crude 2,3-dichlorobenzonitrile.

  • Further purification can be achieved by recrystallization or column chromatography.[9]

Visualizing the Workflow: Synthesis of 2,3-Dichlorobenzonitrile

Synthesis_of_2_3_Dichlorobenzonitrile Start 1,2-Dichloro-3-nitrobenzene Step1 Reduction (e.g., H₂, Pd/C) Start->Step1 Intermediate1 2,3-Dichloroaniline Step1->Intermediate1 Step2 Diazotization (NaNO₂, HCl, 0-5°C) Intermediate1->Step2 Intermediate2 2,3-Dichlorobenzenediazonium Chloride Step2->Intermediate2 Step3 Sandmeyer Cyanation (CuCN) Intermediate2->Step3 End 2,3-Dichlorobenzonitrile Step3->End

Caption: Synthetic pathway from 1,2-dichloro-3-nitrobenzene to 2,3-dichlorobenzonitrile.

Data Summary: Synthesis of 2,3-Dichlorobenzonitrile
StepStarting MaterialKey ReagentsProductTypical Yield
1. Reduction1,2-Dichloro-3-nitrobenzeneH₂, Pd/C2,3-Dichloroaniline>90%
2. Diazotization2,3-DichloroanilineNaNO₂, HCl2,3-Dichlorobenzenediazonium ChlorideIn situ
3. Cyanation2,3-Dichlorobenzenediazonium ChlorideCuCN2,3-Dichlorobenzonitrile60-80%

Part 2: A Plausible Synthetic Route to this compound

The synthesis of this compound from 1,2-dichloro-3-nitrobenzene is not a straightforward transformation due to the required rearrangement of the substitution pattern. A more viable approach involves the nitration of a precursor that already contains the 2,6-dichloro-benzonitrile scaffold.

Step 1: Synthesis of 2,6-Dichlorobenzonitrile

2,6-Dichlorobenzonitrile is a known herbicide and a versatile chemical intermediate.[14] It can be synthesized through various methods, including the Sandmeyer reaction starting from 2,6-dichloroaniline. This precursor can be prepared by the oxidation of 2,6-dichloroaniline.[15][16]

Step 2: Nitration of 2,6-Dichlorobenzonitrile

The introduction of a nitro group onto the 2,6-dichlorobenzonitrile ring can be achieved through electrophilic aromatic substitution using a standard nitrating mixture of nitric acid and sulfuric acid.

Causality of Experimental Choices: Regioselectivity The regiochemical outcome of the nitration is governed by the directing effects of the substituents on the benzene ring.

  • Cyano Group (-CN): A deactivating, meta-directing group.

  • Chloro Groups (-Cl): Deactivating, ortho, para-directing groups.

The positions meta to the cyano group are 3 and 5. The position para to the chloro at position 2 is position 5. The position para to the chloro at position 6 is position 3. Both chloro and cyano groups direct the incoming electrophile (the nitronium ion, NO₂⁺) to positions 3 and 5. Due to the symmetrical nature of the starting material, these positions are equivalent, leading to the formation of this compound (and its equivalent, 2,6-dichloro-5-nitrobenzonitrile).

Experimental Protocol: Nitration of 2,6-Dichlorobenzonitrile

  • 2,6-dichlorobenzonitrile is slowly added to a cold, stirred mixture of concentrated nitric acid and concentrated sulfuric acid.

  • The reaction temperature is carefully controlled to prevent over-nitration and side reactions.

  • After the addition is complete, the reaction mixture is stirred for a specified period to ensure complete conversion.

  • The reaction is quenched by pouring the mixture onto ice, which precipitates the solid product.

  • The crude this compound is collected by filtration, washed with water to remove residual acid, and then dried.

  • Purification is typically achieved by recrystallization from a suitable solvent like ethanol.

Visualizing the Workflow: Synthesis of this compound

Synthesis_of_2_6_Dichloro_3_nitrobenzonitrile Start 2,6-Dichlorobenzonitrile Step1 Nitration (HNO₃, H₂SO₄) Start->Step1 End This compound Step1->End

Caption: Plausible synthetic route to this compound via nitration.

Troubleshooting and Optimization

  • Low Yields in Sandmeyer Reaction: Incomplete diazotization, premature decomposition of the diazonium salt, or issues with the copper(I) catalyst can lead to low yields.[9] Ensure the temperature is strictly controlled during diazotization and that the copper(I) cyanide is of good quality.

  • Side Reactions: The formation of phenols or biaryl compounds can occur as side reactions in the Sandmeyer process.[9] Careful control of reaction conditions, including pH and temperature, can minimize these byproducts.

  • Nitration Control: Over-nitration or the formation of undesired isomers can be an issue. The reaction temperature and the rate of addition of the substrate to the nitrating mixture are critical parameters to control.

Conclusion

While the direct synthesis of this compound from 1,2-dichloro-3-nitrobenzene is not readily achievable through standard synthetic transformations, this guide has provided a comprehensive overview of a robust and reliable method for the synthesis of the related isomer, 2,3-dichlorobenzonitrile, via the Sandmeyer reaction. Furthermore, a plausible and efficient pathway to the target molecule, this compound, through the nitration of 2,6-dichlorobenzonitrile has been detailed. This exploration underscores the importance of strategic planning in synthetic organic chemistry, where the selection of the correct starting materials and reaction sequences is paramount to achieving the desired molecular architecture. The protocols and insights provided herein are intended to serve as a valuable resource for researchers in the chemical and pharmaceutical sciences.

References

In-Depth Technical Guide: Spectroscopic Data of 2,6-Dichloro-3-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of available spectroscopic data for 2,6-Dichloro-3-nitrobenzonitrile (CAS No. 5866-98-8). Due to the limited availability of public experimental spectra, this document focuses on predicted mass spectrometry data and provides detailed, generalized experimental protocols for the acquisition of key spectroscopic data.

Spectroscopic Data

Mass Spectrometry Data

The following table summarizes the predicted collision cross-section data for various adducts of this compound. This data is useful for identifying the compound in mass spectrometry analyses.[1]

Adduct IonPredicted m/zPredicted Collision Cross Section (Ų)
[M+H]⁺216.95661145.7
[M+Na]⁺238.93855157.8
[M-H]⁻214.94205148.6
[M+NH₄]⁺233.98315163.1
[M+K]⁺254.91249149.3
[M+H-H₂O]⁺198.94659140.2
[M+HCOO]⁻260.94753159.3
[M+CH₃COO]⁻274.96318192.2
[M+Na-2H]⁻236.92400150.9
[M]⁺215.94878142.7
[M]⁻215.94988142.7

Experimental Protocols

The following sections detail standardized experimental protocols for acquiring Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) data for a solid organic compound like this compound.

Infrared (IR) Spectroscopy

Objective: To obtain the infrared spectrum of the solid sample to identify functional groups.

Methodology: Attenuated Total Reflectance (ATR)

  • Instrument Preparation: Ensure the ATR crystal (e.g., diamond or germanium) is clean. Record a background spectrum.

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition: Apply pressure to the sample using the instrument's anvil to ensure good contact with the crystal. Initiate the scan. The IR beam is directed into the crystal and reflects internally, creating an evanescent wave that penetrates the sample.

  • Data Processing: The resulting interferogram is Fourier-transformed to produce the infrared spectrum. The spectrum is typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to elucidate the carbon-hydrogen framework of the molecule.

Methodology:

  • Sample Preparation:

    • Weigh approximately 5-20 mg of the sample for ¹H NMR and 20-50 mg for ¹³C NMR.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

    • Cap the NMR tube and ensure the sample is fully dissolved and the solution is homogeneous.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve homogeneity.

    • Tune and match the probe to the appropriate frequency for the nucleus being observed (¹H or ¹³C).

  • Data Acquisition:

    • Set the appropriate spectral parameters, including the number of scans, pulse width, and relaxation delay.

    • For ¹³C NMR, proton decoupling is typically used to simplify the spectrum and improve the signal-to-noise ratio.

    • Acquire the free induction decay (FID).

  • Data Processing:

    • Apply a Fourier transform to the FID to obtain the NMR spectrum.

    • Phase the spectrum and perform baseline correction.

    • Calibrate the chemical shift scale using the internal standard.

    • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the compound.

Methodology: Electron Ionization (EI)

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples. The sample is heated to induce vaporization.

  • Ionization: In the ion source, the vaporized sample molecules are bombarded with a high-energy electron beam (typically 70 eV). This process ejects an electron from the molecule, forming a positively charged molecular ion (M⁺·).

  • Fragmentation: The high internal energy of the molecular ion often causes it to fragment into smaller, characteristic ions.

  • Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: A detector records the abundance of each ion at a specific m/z value.

  • Data Presentation: The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z. The most intense peak is called the base peak and is assigned a relative abundance of 100%.

Visualizations

The following diagrams illustrate a general workflow for spectroscopic analysis and a plausible synthetic pathway for this compound.

Spectroscopic_Analysis_Workflow Sample Solid Sample (e.g., this compound) IR IR Spectroscopy (ATR) Sample->IR NMR NMR Spectroscopy Sample->NMR MS Mass Spectrometry (EI) Sample->MS Data_Analysis Data Analysis and Structure Elucidation IR->Data_Analysis NMR->Data_Analysis MS->Data_Analysis

Caption: General workflow for spectroscopic analysis of a chemical sample.

Synthesis_Pathway Start 2,6-Dichloroaniline Intermediate1 Diazonium Salt Start->Intermediate1 NaNO₂, HCl Intermediate2 2,6-Dichlorobenzonitrile Intermediate1->Intermediate2 CuCN Product This compound Intermediate2->Product HNO₃, H₂SO₄

Caption: Plausible synthetic pathway for this compound.

References

An In-depth Technical Guide to the ¹H NMR Spectrum of 2,6-Dichloro-3-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a detailed analysis and predicted ¹H NMR spectrum of 2,6-Dichloro-3-nitrobenzonitrile, a key intermediate in pharmaceutical synthesis. This document is intended for researchers, scientists, and professionals in drug development who utilize nuclear magnetic resonance (NMR) spectroscopy for structural elucidation and chemical analysis.

Predicted ¹H NMR Spectral Data

The structure of this compound dictates a specific pattern in its proton NMR spectrum. The aromatic region will feature signals from the two non-equivalent protons on the benzene ring. Due to the highly electron-withdrawing nature of the chloro, nitro, and cyano substituents, these proton signals are expected to appear significantly downfield.

The predicted data for the ¹H NMR spectrum of this compound in a standard deuterated solvent like CDCl₃ at a typical instrument frequency (e.g., 400 MHz) is summarized below.

Proton DesignationPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-48.0 - 8.3Doublet (d)8.0 - 9.01H
H-57.7 - 8.0Doublet (d)8.0 - 9.01H

Structural Analysis and Signal Assignment

The chemical structure of this compound reveals two aromatic protons at positions 4 and 5. These protons are ortho to each other, leading to a spin-spin coupling that will split their respective signals into doublets.

  • H-4: This proton is situated ortho to the nitro group and meta to a chloro and the cyano group. The strong electron-withdrawing effect of the adjacent nitro group is expected to deshield H-4 significantly, causing it to resonate at a lower field (higher ppm value).

  • H-5: This proton is positioned ortho to a chloro group and meta to the other chloro group and the nitro group. While still in an electron-deficient environment, the deshielding effect on H-5 is anticipated to be less pronounced than on H-4, resulting in its signal appearing at a relatively upfield position.

The ortho-coupling between H-4 and H-5 will result in a characteristic doublet for each proton, with a coupling constant (³JHH) typically in the range of 8.0 to 9.0 Hz for aromatic systems.

cluster_0 This compound cluster_1 Proton Designations mol H4 H-4 mol->H4 ortho to -NO₂ H5 H-5 mol->H5 ortho to -Cl

Molecular structure and key proton environments.

Experimental Protocol: ¹H NMR Spectroscopy

The following provides a generalized, detailed methodology for the acquisition of a ¹H NMR spectrum for a solid aromatic compound such as this compound.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of this compound.
  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial. The solvent should contain a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
  • Ensure the sample is fully dissolved. If necessary, gently warm the vial or use sonication.
  • Transfer the solution to a standard 5 mm NMR tube using a Pasteur pipette.
  • Cap the NMR tube securely.

2. NMR Instrument Parameters (Example for a 400 MHz Spectrometer):

  • Spectrometer Frequency: 400 MHz for ¹H observation.
  • Solvent: CDCl₃
  • Temperature: 298 K (25 °C)
  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
  • Acquisition Time: 2-4 seconds.
  • Relaxation Delay (d1): 1-5 seconds. A longer delay ensures full relaxation for accurate integration.
  • Number of Scans (ns): 8-16 scans. This can be increased to improve the signal-to-noise ratio for dilute samples.
  • Spectral Width (sw): 16 ppm (e.g., from -2 to 14 ppm) to encompass the full range of expected proton signals.
  • Receiver Gain: Adjust automatically or manually to avoid signal clipping.

3. Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).
  • Phase the resulting spectrum manually or automatically to obtain a flat baseline.
  • Calibrate the spectrum by setting the TMS peak to 0.00 ppm.
  • Integrate the signals corresponding to the aromatic protons.
  • Analyze the chemical shifts, multiplicities, and coupling constants of the observed peaks.

A[label="Sample Weighing\n(5-10 mg)"]; B[label="Dissolution in\nDeuterated Solvent (e.g., CDCl₃ with TMS)"]; C [label="Transfer to\nNMR Tube"]; D [label="Acquisition of FID\n(400 MHz Spectrometer)"]; E [label="Fourier Transform"]; F [label="Phase Correction"]; G [label="Referencing\n(TMS at 0 ppm)"]; H [label="Integration and Analysis"];

A -> B; B -> C; C -> D; D -> E; E -> F; F -> G; G -> H; }

Workflow for ¹H NMR spectrum acquisition.

Predicted ¹H NMR Signaling Pathway

The interaction between the two aromatic protons (H-4 and H-5) leads to a predictable splitting pattern due to spin-spin coupling. This relationship can be visualized as a signaling pathway where the spin state of one proton influences the observed signal of the other.

H4 H-4 H5 H-5 H4->H5 J_ortho H4_doublet1 H4_doublet1 H4_doublet2 H4_doublet2 H5_doublet1 H5_doublet1 H5_doublet2 H5_doublet2

Ortho-coupling between H-4 and H-5.

An In-depth Technical Guide to the ¹³C NMR Chemical Shifts of 2,6-Dichloro-3-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the predicted ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for 2,6-dichloro-3-nitrobenzonitrile. Due to the limited availability of experimental spectral data in public databases, this document leverages computational predictions to offer valuable insights for the structural elucidation and characterization of this compound. This guide also outlines a standard experimental protocol for acquiring ¹³C NMR spectra for similar small organic molecules.

Predicted ¹³C NMR Chemical Shift Data

The ¹³C NMR chemical shifts for this compound were predicted using the online NMR prediction tool, NMRDB.org. The predicted values are presented in Table 1, with carbon atom assignments corresponding to the structure depicted in Figure 1.

Table 1: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AtomPredicted Chemical Shift (ppm)
C1114.2
C2137.5
C3129.8
C4134.1
C5126.3
C6139.1
CN115.8

Disclaimer: These are computationally predicted values and may differ from experimental results.

Chemical Structure and Atom Numbering

The chemical structure of this compound and the corresponding carbon atom numbering used for the assignment of ¹³C NMR chemical shifts are shown below.

Figure 1. Chemical structure of this compound with carbon numbering.

Experimental Protocol for ¹³C NMR Spectroscopy

The following provides a general methodology for the acquisition of a ¹³C NMR spectrum for a small organic molecule like this compound.

Sample Preparation
  • Sample Purity: Ensure the sample of this compound is of high purity to avoid interference from impurities in the spectrum.

  • Solvent Selection: Choose a deuterated solvent in which the compound is soluble. Chloroform-d (CDCl₃) is a common choice for many organic compounds.

  • Concentration: Prepare a solution with a concentration of approximately 10-50 mg of the compound in 0.5-0.7 mL of the deuterated solvent.

  • NMR Tube: Use a clean, dry, and high-quality 5 mm NMR tube.

  • Filtration: If any particulate matter is present, filter the solution into the NMR tube using a pipette with a cotton or glass wool plug.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0 ppm). Often, commercially available deuterated solvents already contain TMS.

NMR Spectrometer Setup and Data Acquisition

The following are typical parameters for a ¹³C NMR experiment on a 400 MHz or 500 MHz NMR spectrometer.

  • Nucleus: ¹³C

  • Experiment: Proton-decoupled ¹³C experiment (e.g., zgpg30 on a Bruker spectrometer).

  • Solvent: As per sample preparation (e.g., CDCl₃).

  • Temperature: Standard probe temperature (e.g., 298 K).

  • Spectral Width (SW): Approximately 200-250 ppm to cover the entire range of expected carbon chemical shifts.

  • Number of Scans (NS): Due to the low natural abundance of ¹³C, a larger number of scans is required compared to ¹H NMR. A typical range is 128 to 1024 scans, depending on the sample concentration.

  • Relaxation Delay (D1): A delay of 1-2 seconds is generally sufficient for qualitative spectra. For quantitative analysis, a longer delay (5x the longest T1 relaxation time) is necessary.

  • Pulse Width (P1): A 30° or 45° pulse angle is commonly used to allow for a shorter relaxation delay.

  • Acquisition Time (AQ): Typically 1-2 seconds.

Data Processing
  • Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

  • Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the positive absorptive mode.

  • Baseline Correction: Apply a baseline correction algorithm to obtain a flat baseline.

  • Referencing: Calibrate the chemical shift scale by setting the TMS peak to 0 ppm or the solvent residual peak to its known chemical shift (e.g., 77.16 ppm for CDCl₃).

  • Peak Picking: Identify and label the chemical shifts of the peaks in the spectrum.

Logical Workflow for ¹³C NMR Analysis

The following diagram illustrates the general workflow from sample preparation to final spectral analysis in ¹³C NMR spectroscopy.

G cluster_0 Preparation cluster_1 Data Acquisition cluster_2 Data Processing & Analysis Sample Purification Sample Purification Solvent Selection Solvent Selection Sample Purification->Solvent Selection Dissolution & Transfer Dissolution & Transfer Solvent Selection->Dissolution & Transfer Spectrometer Setup Spectrometer Setup Dissolution & Transfer->Spectrometer Setup Shimming Shimming Spectrometer Setup->Shimming Acquisition Acquisition Shimming->Acquisition Fourier Transform Fourier Transform Acquisition->Fourier Transform Phase & Baseline Correction Phase & Baseline Correction Fourier Transform->Phase & Baseline Correction Referencing Referencing Phase & Baseline Correction->Referencing Peak Picking & Assignment Peak Picking & Assignment Referencing->Peak Picking & Assignment

Figure 2. General workflow for ¹³C NMR spectroscopy.

Navigating the Bioactive Landscape of 2,6-Dichloro-3-nitrobenzonitrile Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The benzonitrile scaffold is a privileged motif in medicinal chemistry, forming the core of numerous therapeutic agents. The introduction of dichloro and nitro functionalities onto this scaffold, as seen in 2,6-dichloro-3-nitrobenzonitrile, creates a unique electronic and steric profile that holds significant potential for modulating biological activity. While direct and extensive research on the biological activities of this compound derivatives is nascent, this technical guide consolidates available data on this core structure and its closely related analogs. By examining the biological impact of structurally similar dichlorobenzonitriles, nitrodichlorobenzenes, and other substituted benzonitriles, we can infer potential therapeutic avenues and guide future research and development efforts in this chemical space. This document serves as an in-depth resource, presenting quantitative biological data, detailed experimental protocols, and visual representations of relevant biological pathways and experimental workflows.

Anticancer Activity of Structurally Related Benzonitrile Derivatives

The quest for novel anticancer agents has led to the exploration of diverse chemical scaffolds, including those related to this compound. The presence of electron-withdrawing groups and specific substitution patterns on the benzonitrile ring can confer potent and selective anticancer properties.

Inhibition of PD-1/PD-L1 Interaction

One promising strategy in cancer immunotherapy is the inhibition of the programmed cell death protein 1 (PD-1) and its ligand (PD-L1) interaction. Small molecules that can disrupt this interaction are of great interest. A series of 3-(4-((5-((2-methylbiphenyl-3-yl) methoxy)-2-(piperazin-1-ylmethyl)phenoxy)methyl)-1H-1,2,3-triazol-1-yl)benzonitrile derivatives have been synthesized and evaluated for their ability to inhibit the PD-1/PD-L1 pathway.[1][2]

Table 1: PD-1/PD-L1 Inhibitory Activity of Biphenyl-1,2,3-triazol-benzonitrile Derivatives [1][2]

CompoundStructureIC50 (μM)
6 3-(4-((2-(piperazin-1-ylmethyl)-5-((2-methylbiphenyl-3-yl)methoxy)phenoxy)methyl)-1H-1,2,3-triazol-1-yl)benzonitrile12.28
7 3-(4-((5-((2-methylbiphenyl-3-yl)methoxy)-2-((4-methylpiperazin-1-yl)methyl)phenoxy)methyl)-1H-1,2,3-triazol-1-yl)benzonitrile8.52
8a 3-(4-((2-((4-ethylpiperazin-1-yl)methyl)-5-((2-methylbiphenyl-3-yl)methoxy)phenoxy)methyl)-1H-1,2,3-triazol-1-yl)benzonitrile14.08

This assay is designed to measure the binding of PD-L1 to PD-1.

  • Reagents:

    • hPD-L1-His protein

    • hPD-1-Fc protein

    • Anti-6His-Eu(K)

    • Anti-hFc-XL665

    • Assay buffer (d-PBS, 0.1% BSA, 0.05% Tween-20)

    • Test compounds

  • Procedure:

    • A mixture of hPD-L1-His (5 nM) and Anti-6His-Eu(K) (1 nM) is pre-incubated for 30 minutes.

    • A mixture of hPD-1-Fc (15 nM) and Anti-hFc-XL665 (20 nM) is pre-incubated for 30 minutes.

    • The test compound (at various concentrations) is added to the wells of a 384-well plate.

    • The pre-incubated hPD-L1-His/Anti-6His-Eu(K) mixture is added to the wells.

    • The pre-incubated hPD-1-Fc/Anti-hFc-XL665 mixture is added to the wells to initiate the binding reaction.

    • The plate is incubated at room temperature for 1 hour.

    • The HTRF signal is read on a compatible plate reader at 620 nm and 665 nm.

  • Data Analysis:

    • The ratio of the fluorescence at 665 nm to that at 620 nm is calculated.

    • The percent inhibition is determined relative to a control with no inhibitor.

    • IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

PD1_PDL1_Inhibition_Workflow cluster_reagents Reagent Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis PDL1_mix hPD-L1-His + Anti-6His-Eu(K) Add_PDL1 Add PD-L1 Mix PDL1_mix->Add_PDL1 PD1_mix hPD-1-Fc + Anti-hFc-XL665 Add_PD1 Add PD-1 Mix PD1_mix->Add_PD1 Compound Test Compound Compound->Add_PDL1 Add_PDL1->Add_PD1 Incubate Incubate (1 hr) Add_PD1->Incubate Read_HTRF Read HTRF Signal Incubate->Read_HTRF Calculate_Ratio Calculate F665/F620 Ratio Read_HTRF->Calculate_Ratio Calculate_Inhibition Calculate % Inhibition Calculate_Ratio->Calculate_Inhibition Calculate_IC50 Determine IC50 Calculate_Inhibition->Calculate_IC50

Caption: Workflow for the HTRF-based PD-1/PD-L1 binding assay.

Antimicrobial Activity of Structurally Related Benzonitrile and Nitrophenyl Derivatives

The incorporation of halogen and nitro groups into aromatic scaffolds is a well-established strategy for enhancing antimicrobial potency. These functionalities can influence the electronic properties of the molecule, its ability to penetrate microbial cell membranes, and its interaction with biological targets.

Antibacterial and Antifungal Benzonitrile Derivatives

A study on the antimicrobial activity of newly synthesized benzo and naphthonitrile derivatives revealed that the presence of a nitrophenyl group can confer significant activity against both bacteria and fungi.[3]

Table 2: Antimicrobial Activity of (E)-2-(cyano((4-nitrophenyl)diazenyl)methyl)benzonitrile (2e) [3]

MicroorganismMIC (μg/mL)
Gram-positive Bacteria
Staphylococcus aureus12.5
Bacillus subtilis25
Gram-negative Bacteria
Escherichia coli25
Pseudomonas aeruginosa50
Fungi
Botrytis fabae6.25
Fusarium oxysporum12.5

The MIC, the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, is a standard measure of antimicrobial efficacy.

  • Media and Cultures:

    • Nutrient agar for bacterial growth.

    • Potato dextrose agar for fungal growth.

    • Standardized microbial inoculums (e.g., 10^5 CFU/mL).

  • Procedure (Broth Microdilution Method):

    • Prepare serial twofold dilutions of the test compound in a suitable broth medium in a 96-well microtiter plate.

    • Inoculate each well with the standardized microbial suspension.

    • Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

    • Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48-72 hours for fungi).

    • Determine the MIC by visual inspection for the lowest concentration that shows no turbidity (for bacteria) or visible growth (for fungi).

MIC_Determination_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Compound_Dilution Serial Dilution of Test Compound Inoculation Inoculate Microtiter Plate Compound_Dilution->Inoculation Inoculum_Prep Standardize Microbial Inoculum Inoculum_Prep->Inoculation Incubation Incubate Inoculation->Incubation Visual_Inspection Visual Inspection for Growth Incubation->Visual_Inspection Determine_MIC Determine MIC Visual_Inspection->Determine_MIC

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Bioactivation and Herbicidal Activity of 2,6-Dichlorobenzonitrile

2,6-Dichlorobenzonitrile (dichlobenil) is a known herbicide, and its mode of action and metabolic fate provide insights into the potential biological activities of related compounds.

Bioactivation of 2,6-Dichlorobenzonitrile

The toxicity of 2,6-dichlorobenzonitrile in rodents is dependent on its bioactivation by cytochrome P450 enzymes, specifically CYP2A5 in mice. The human orthologs, CYP2A6 and CYP2A13, are also capable of activating this compound.[4] This bioactivation leads to the formation of reactive metabolites that can conjugate with glutathione (GSH).

Bioactivation_Pathway DCBN 2,6-Dichlorobenzonitrile (DCBN) Reactive_Metabolite Reactive Metabolite DCBN->Reactive_Metabolite Oxidation CYP2A CYP2A5 (mouse) CYP2A6/13 (human) CYP2A->Reactive_Metabolite GS_DCBN GS-DCBN Conjugate Reactive_Metabolite->GS_DCBN Conjugation Toxicity Nasal Toxicity Reactive_Metabolite->Toxicity GSH Glutathione (GSH) GSH->GS_DCBN

Caption: Bioactivation pathway of 2,6-dichlorobenzonitrile.

The formation of the glutathione conjugate (GS-DCBN) and its metabolites can serve as biomarkers for exposure and potential toxicity.[4]

Herbicidal Effects

2,6-Dichlorobenzonitrile is effective against a range of aquatic weeds.[5] Its herbicidal action is attributed to its high phytotoxicity when applied to the soil, where it can persist and inhibit plant growth.[6]

Conclusion and Future Directions

While the direct biological evaluation of this compound derivatives is an area ripe for exploration, the analysis of structurally similar compounds provides a strong foundation for predicting their potential bioactivities. The presence of dichloro, nitro, and cyano groups on a benzene ring suggests a high likelihood of potent anticancer and antimicrobial properties. Future research should focus on the synthesis and systematic biological screening of a library of this compound derivatives. Key areas of investigation should include:

  • Anticancer screening: Evaluation against a panel of cancer cell lines and investigation of mechanisms of action, including kinase inhibition and apoptosis induction.

  • Antimicrobial testing: Broad-spectrum screening against clinically relevant bacteria and fungi to determine MIC values and potential for development as novel anti-infective agents.

  • Structure-Activity Relationship (SAR) studies: Systematic modification of the substitution pattern to optimize potency and selectivity.

  • Mechanism of action studies: Elucidation of the specific molecular targets and signaling pathways modulated by these compounds.

The information compiled in this technical guide underscores the potential of the this compound scaffold as a source of novel bioactive molecules. A focused research effort in this area is warranted and holds the promise of yielding new therapeutic leads.

References

The Versatile Scaffolding of 2,6-Dichloro-3-nitrobenzonitrile in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: In the landscape of modern drug discovery, the strategic selection of molecular building blocks is paramount to the successful development of novel therapeutics. Among these, 2,6-dichloro-3-nitrobenzonitrile has emerged as a highly versatile and valuable scaffold. Its unique electronic and structural features, characterized by the presence of two chlorine atoms, a nitro group, and a nitrile moiety on a benzene ring, provide a rich platform for a variety of chemical transformations. This guide delves into the core applications of this compound in medicinal chemistry, with a particular focus on its role in the synthesis of potent kinase inhibitors and antiviral agents. We will explore detailed experimental protocols, quantitative biological data, and the intricate signaling pathways influenced by the derivatives of this remarkable building block.

I. Synthetic Utility and Key Transformations

This compound serves as a key starting material for the synthesis of a diverse array of heterocyclic compounds with significant biological activity. The electron-withdrawing nature of the nitro and nitrile groups, combined with the presence of two chlorine atoms, makes the aromatic ring susceptible to nucleophilic aromatic substitution (SNAr) reactions. This reactivity is the cornerstone of its utility, allowing for the stepwise and regioselective introduction of various functional groups.

One of the most critical transformations is the selective displacement of the chlorine atom at the 2-position by an amine. This reaction is often the initial step in the construction of more complex heterocyclic systems. For instance, reaction with ammonia or primary amines can yield 2-amino-6-chloro-3-nitrobenzonitrile derivatives, which are pivotal intermediates in the synthesis of pyrido[2,3-d]pyrimidines.

Experimental Protocol: Synthesis of 2-Amino-6-chloro-3-nitrobenzonitrile

A common laboratory-scale procedure for the synthesis of this key intermediate is as follows:

  • Reaction Setup: A solution of this compound (1.0 equivalent) is prepared in a suitable solvent such as isopropanol.

  • Ammonolysis: Ammonia gas is bubbled through the solution, or liquid ammonia (approximately 4 equivalents) is added at a controlled temperature, typically between 20-30°C.

  • Reaction Monitoring: The reaction is stirred at room temperature for an extended period (e.g., 24 hours). The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to ensure the complete consumption of the starting material.

  • Work-up and Isolation: Upon completion, the reaction mixture is typically worked up by removing the solvent under reduced pressure. The resulting solid can be purified by recrystallization from a suitable solvent to afford 2-amino-6-chloro-3-nitrobenzonitrile.

This aminated intermediate is then primed for further cyclization reactions to construct the core of various kinase inhibitors.

II. Application in the Synthesis of Kinase Inhibitors

Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. Consequently, the development of kinase inhibitors is a major focus of modern drug discovery. The 2,6-dichlorophenyl moiety derived from this compound has been identified as a key pharmacophore in a number of potent kinase inhibitors, particularly those targeting receptor tyrosine kinases.

Pyrido[2,3-d]pyrimidine-Based Kinase Inhibitors

A significant class of kinase inhibitors built upon the this compound scaffold are the pyrido[2,3-d]pyrimidines. The synthesis of these compounds often involves the condensation of the 2-amino-6-chloro-3-nitrobenzonitrile intermediate with a suitable cyclizing agent to form the fused pyridine ring.

A notable example is the development of a series of pyrido[2,3-d]pyrimidine tyrosine kinase inhibitors, where the 6-(2,6-dichlorophenyl) group is a critical feature for potent and broad-spectrum activity. The lead compound in this series, PD-089828 , demonstrated inhibitory activity against several key tyrosine kinases implicated in cancer progression.

CompoundTarget KinaseIC50 (µM)[1][2]
PD-089828 PDGFr1.11
FGFr0.13
EGFr0.45
c-src0.22
Analog 6c PDGF-stimulated cell proliferation0.3
Analog 4e FGFr0.060
PDGFr, EGFr, c-src, InsR>50

IC50 values represent the concentration of the compound required to inhibit 50% of the kinase activity.

Experimental Workflow: Synthesis of Pyrido[2,3-d]pyrimidine Kinase Inhibitors

The general synthetic workflow for preparing these kinase inhibitors is a multi-step process that highlights the utility of the this compound building block.

G start This compound intermediate1 2-Amino-6-chloro-3-nitrobenzonitrile start->intermediate1 Ammonolysis intermediate2 Pyrido[2,3-d]pyrimidin-7-one Core intermediate1->intermediate2 Cyclization final_product Pyrido[2,3-d]pyrimidine Kinase Inhibitor (e.g., PD-089828) intermediate2->final_product Functionalization EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR GRB2 GRB2/SOS EGFR->GRB2 PI3K PI3K EGFR->PI3K RAS RAS GRB2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation EGF EGF EGF->EGFR Inhibitor PD-089828 Inhibitor->EGFR Multi_Kinase_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PDGFR PDGFR cSrc c-Src PDGFR->cSrc PI3K_AKT PI3K/AKT Pathway PDGFR->PI3K_AKT RAS_MAPK RAS/MAPK Pathway PDGFR->RAS_MAPK FGFR FGFR FGFR->cSrc FGFR->PI3K_AKT FGFR->RAS_MAPK STAT STAT Pathway cSrc->STAT Cellular_Responses Proliferation Migration Angiogenesis PI3K_AKT->Cellular_Responses RAS_MAPK->Cellular_Responses STAT->Cellular_Responses Ligand_PDGF PDGF Ligand_PDGF->PDGFR Ligand_FGF FGF Ligand_FGF->FGFR Inhibitor PD-089828 Inhibitor->PDGFR Inhibitor->FGFR Inhibitor->cSrc Picornavirus_Replication cluster_host_cell Host Cell Attachment 1. Attachment to Cell Receptor Uncoating 2. Uncoating & RNA Release Attachment->Uncoating Translation 3. Translation of Viral Polyprotein Uncoating->Translation Inhibition_Point MDL-860 Inhibition Uncoating->Inhibition_Point Replication 4. RNA Replication Translation->Replication Assembly 5. Assembly of New Virions Replication->Assembly Release 6. Release of Progeny Viruses Assembly->Release Inhibition_Point->Replication

References

A Technical Guide to 2,6-Dichloro-3-nitrobenzonitrile: Synthesis, Properties, and Historical Context

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,6-dichloro-3-nitrobenzonitrile, a key chemical intermediate. The document details its chemical and physical properties, outlines common synthesis protocols, and places its development within a historical context of related compound synthesis.

Chemical and Physical Properties

This compound is a versatile chemical compound with significant applications in organic synthesis, particularly as an intermediate in the production of pharmaceuticals and agrochemicals.[1] Its chemical structure and properties make it a valuable building block for creating more complex molecules.

PropertyValueSource
CAS Number 5866-98-8[2][3][4]
Molecular Formula C₇H₂Cl₂N₂O₂[2][3][4]
Molecular Weight 217.01 g/mol [2][3]
Melting Point 104.0-110.0 °C[4]
Boiling Point 341.7 °C at 760 mmHg[2]
Density 1.6 ± 0.1 g/cm³[2]
Appearance White to cream or pale yellow crystals or powder[4]
Purity ≥97% to ≥98%[3][4][5]

Historical Context and Synthesis

The history of this compound is closely linked to the development of processes for producing dichlorobenzonitriles, which are valuable herbicides and chemical intermediates.[6] While a specific "discovery" event for this compound is not well-documented in publicly available records, its synthesis is a logical extension of established chemical reactions for creating related compounds.

The synthesis of dichlorinated and nitrated benzonitriles has been a subject of industrial and academic research for many years. Patents dating back to the 1960s describe various methods for preparing 2,6-dichlorobenzonitrile, often involving the manipulation of nitro and chloro groups on the benzene ring.[6][7] These processes laid the groundwork for the synthesis of more complex derivatives like this compound.

A common strategy for synthesizing such compounds involves the nitration of a dichlorinated precursor or the chlorination of a nitrated precursor. For instance, the nitration of 1,2-dichlorobenzene can yield a mixture of isomers, including 2,3-dichloro-1-nitrobenzene and 3,4-dichloro-1-nitrobenzene.[8] Subsequent reactions can then introduce the nitrile group.

A key synthetic route to a related compound, 2,6-dichlorobenzonitrile, involves the cyanation of 1,2-dichloro-3-nitrobenzene to form 2-chloro-6-nitrobenzonitrile, followed by a de-nitrochlorination step.[9][10] This highlights the importance of nitrated dichlorobenzene derivatives as precursors.

Experimental Protocols for Synthesis

While a specific protocol for the direct synthesis of this compound is not detailed in the provided search results, a logical synthetic pathway can be inferred from the synthesis of related compounds. Below are generalized experimental protocols for key reaction types that would be involved in its synthesis.

Nitration of Dichlorobenzene

This protocol is based on the general method for nitrating 1,2-dichlorobenzene.

Objective: To introduce a nitro group onto a dichlorobenzene ring.

Materials:

  • 1,2-dichlorobenzene

  • Nitrating acid mixture (e.g., a mixture of nitric acid, sulfuric acid, and phosphoric acid)[8]

  • Sodium carbonate solution (for neutralization)

  • Water

Procedure:

  • Charge a reaction vessel with 1,2-dichlorobenzene and a mixture of sulfuric and phosphoric acid.[8]

  • With vigorous stirring, add the nitrating acid mixture dropwise to the reaction vessel, maintaining the temperature between 85°C and 125°C.[8]

  • After the addition is complete, continue stirring the mixture at the same temperature for an additional 2 hours.[8]

  • Separate the aqueous phase from the organic phase while the mixture is still warm.[8]

  • Wash the organic phase with a dilute sodium carbonate solution and then with water until it is neutral.[8]

  • The resulting product will be a mixture of dichloronitrobenzene isomers.

Cyanation of a Dichloronitrobenzene

This protocol is adapted from the synthesis of 2-chloro-6-nitrobenzonitrile from 1,2-dichloro-3-nitrobenzene.

Objective: To replace a chloro group with a nitrile group.

Materials:

  • 1,2-dichloro-3-nitrobenzene

  • Metal cyanide (e.g., sodium cyanide and copper cyanide)[9][10]

  • Aprotic amide solvent (e.g., N,N-dimethylformamide)[9][10]

Procedure:

  • In a reaction vessel, combine 1,2-dichloro-3-nitrobenzene with the metal cyanide(s) in the presence of an aprotic amide solvent.[9][10]

  • Heat the mixture to a temperature between 100°C and 200°C.[10]

  • Maintain the reaction for 5 to 10 hours to yield 2-chloro-6-nitrobenzonitrile.[10]

Visualization of Synthetic Pathways

The following diagrams illustrate the logical relationships in the synthesis of related compounds, which provides a framework for understanding the potential synthesis of this compound.

Synthesis_Pathway_Dichlorobenzonitrile 1,2-Dichloro-3-nitrobenzene 1,2-Dichloro-3-nitrobenzene 2-Chloro-6-nitrobenzonitrile 2-Chloro-6-nitrobenzonitrile 1,2-Dichloro-3-nitrobenzene->2-Chloro-6-nitrobenzonitrile Cyanation 2,6-Dichlorobenzonitrile 2,6-Dichlorobenzonitrile 2-Chloro-6-nitrobenzonitrile->2,6-Dichlorobenzonitrile De-nitrochlorination

Caption: Synthesis pathway for 2,6-Dichlorobenzonitrile.

Nitration_of_Dichlorobenzene 1,2-Dichlorobenzene 1,2-Dichlorobenzene Dichloronitrobenzene Isomers 2,3-dichloro-1-nitrobenzene 3,4-dichloro-1-nitrobenzene 1,2-Dichlorobenzene->Dichloronitrobenzene Isomers Nitration

Caption: Nitration of 1,2-Dichlorobenzene.

Applications and Research Interest

This compound serves as a crucial intermediate in various fields of chemical synthesis.

  • Pharmaceutical Development: It is utilized in the synthesis of pharmaceutical compounds, including research for anti-cancer drugs.[1] It has also been used as a pharmaceutical intermediate for preparing inhibitors of HIV replication.[11]

  • Agricultural Chemistry: This compound is an important intermediate in the synthesis of herbicides, contributing to the development of effective weed control solutions.[1]

  • Material Science: It finds application in the development of specialty polymers and coatings.[1]

  • Analytical Chemistry: It can be used as a standard reference material for calibrating instruments and ensuring accurate measurements in chemical analysis.[1]

Conclusion

While the specific historical discovery of this compound is not prominently documented, its existence and synthesis are a testament to the ongoing advancements in organic chemistry. The methodologies developed for related dichlorinated and nitrated benzonitriles provide a clear blueprint for its production. Its utility as a versatile intermediate in the pharmaceutical and agrochemical industries underscores its importance in modern chemical research and development. This guide provides a foundational understanding of its properties, synthesis, and the broader context of its chemical significance.

References

An In-depth Technical Guide on the Safety and Handling of 2,6-Dichloro-3-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety and handling information for 2,6-dichloro-3-nitrobenzonitrile (CAS No. 5866-98-8), a versatile intermediate compound utilized in the synthesis of pharmaceuticals and agrochemicals. Due to its hazardous nature, strict adherence to safety protocols is imperative when handling this compound in a laboratory or industrial setting.

Chemical and Physical Properties

This compound is a solid, typically appearing as a white to cream or pale yellow crystalline powder.[1] Its structure, characterized by a benzene ring substituted with two chlorine atoms, a nitro group, and a nitrile group, makes it a valuable precursor in organic synthesis, particularly in the development of herbicides and pharmaceutical agents, including inhibitors of HIV replication.[2][3]

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference(s)
CAS Number 5866-98-8[3][4]
Molecular Formula C₇H₂Cl₂N₂O₂[3][4]
Molecular Weight 217.01 g/mol [3][4]
Appearance White to cream or pale yellow crystals or powder[1]
Melting Point 104.0-110.0 °C[1]
Boiling Point 341.7 °C at 760 mmHg[5]
Density 1.6 ± 0.1 g/cm³[5]
Solubility Soluble in conventional organic solvents.
Storage Temperature 0-8°C, sealed in a dry environment.[2]

Hazard Identification and Toxicity

This compound is classified as a hazardous substance and must be handled with extreme care. The primary routes of exposure are inhalation, skin contact, and ingestion.

Table 2: GHS Hazard Classifications and Statements

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Acute Toxicity, DermalNot specifiedToxic in contact with skin
Acute Toxicity, InhalationNot specifiedToxic if inhaled
Skin Corrosion/IrritationNot specifiedCauses skin irritation
Serious Eye Damage/Eye IrritationNot specifiedCauses serious eye irritation
Skin SensitizationNot specifiedMay cause an allergic skin reaction
Germ Cell MutagenicityNot specifiedSuspected of causing genetic defects
CarcinogenicityNot specifiedMay cause cancer

Note: Some toxicity data is for the closely related compound 2,6-Dichloronitrobenzene and should be considered relevant for precautionary purposes.

Toxicity Data:

Safe Handling and Storage Protocols

A systematic approach to handling and storage is crucial to minimize risk. The following workflow outlines the essential steps for safely managing this compound in a research environment.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_disposal Waste Disposal a Conduct Risk Assessment b Review Safety Data Sheet (SDS) a->b c Prepare and Inspect Personal Protective Equipment (PPE) b->c d Ensure Engineering Controls are Functional (Fume Hood) c->d e Work in a well-ventilated fume hood d->e Proceed to Handling f Avoid dust generation e->f g Use appropriate, clean labware h Keep container tightly closed when not in use g->h i Store in a cool, dry, well-ventilated area h->i After Use l Collect waste in a designated, labeled, sealed container h->l After Use j Keep away from incompatible substances (strong oxidizers, bases) i->j k Store in original, tightly sealed container j->k m Dispose of as hazardous waste according to regulations l->m

A workflow for the safe handling of this compound.
Personal Protective Equipment (PPE)

  • Eye Protection: Wear chemical safety goggles or a face shield.

  • Skin Protection: Use impervious gloves (e.g., nitrile rubber) and a lab coat. Ensure gloves are removed correctly to avoid skin contamination.

  • Respiratory Protection: For operations that may generate dust, use a NIOSH/MSHA-approved respirator with an appropriate particulate filter.

Engineering Controls

All work with this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.

Storage

Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and bases.[6] Keep the container tightly closed.

Emergency Procedures

First Aid Measures
  • After Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.

  • After Skin Contact: Immediately wash off with soap and plenty of water while removing all contaminated clothing and shoes. Seek immediate medical attention.

  • After Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Seek immediate medical attention.

  • After Ingestion: Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Call a physician or poison control center immediately.

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use water spray, carbon dioxide (CO₂), dry chemical, or chemical foam.

  • Specific Hazards: Thermal decomposition can lead to the release of irritating and toxic gases and vapors, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen chloride (HCl).

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Reactivity and Incompatibilities

The chemical structure of this compound presents several reactivity hazards that must be managed to prevent dangerous reactions.

Chemical_Reactivity cluster_incompatible Incompatible Materials cluster_conditions Conditions to Avoid cluster_decomposition Hazardous Decomposition Products (on combustion) This compound This compound Strong Oxidizing Agents Strong Oxidizing Agents This compound->Strong Oxidizing Agents Violent reaction with Strong Bases Strong Bases This compound->Strong Bases Violent reaction with Excess Heat Excess Heat This compound->Excess Heat Leads to decomposition Nitrogen Oxides (NOx) Nitrogen Oxides (NOx) Excess Heat->Nitrogen Oxides (NOx) produces Hydrogen Chloride (HCl) Hydrogen Chloride (HCl) Excess Heat->Hydrogen Chloride (HCl) produces Carbon Monoxide (CO) Carbon Monoxide (CO) Excess Heat->Carbon Monoxide (CO) produces Carbon Dioxide (CO2) Carbon Dioxide (CO2) Excess Heat->Carbon Dioxide (CO2) produces Dust Generation Dust Generation

Reactivity profile of this compound.
  • Chemical Stability: Stable under recommended storage conditions.

  • Incompatible Materials: Avoid contact with strong oxidizing agents and strong bases.[6]

  • Hazardous Decomposition Products: Combustion may produce toxic gases such as hydrogen chloride, nitrogen oxides, and carbon monoxide.

Experimental Protocols: Illustrative Synthetic Application

This compound is a valuable intermediate for introducing a substituted aminobenzyl moiety in drug discovery. A key transformation is the selective reduction of the nitro group to an amine, which can then be further functionalized. The following protocol is an illustrative example based on established methods for the reduction of aromatic nitro compounds in the presence of other sensitive functional groups like nitriles and halogens.

Selective Reduction of the Nitro Group to an Amine

This procedure describes the reduction of the nitro group of this compound to form 3-amino-2,6-dichlorobenzonitrile, a crucial step for subsequent derivatization.

Reaction Scheme:

Reduction of this compound.

Materials and Equipment:

  • This compound

  • Stannous chloride dihydrate (SnCl₂·2H₂O)

  • Absolute ethanol

  • 5% aqueous sodium bicarbonate solution

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and filtration

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine this compound (1 equivalent) with absolute ethanol.

  • Addition of Reducing Agent: To the stirred suspension, add stannous chloride dihydrate (SnCl₂·2H₂O, approximately 5 equivalents).

  • Reaction: Heat the mixture to reflux (approximately 78 °C for ethanol) and maintain under reflux with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Once the starting material is consumed, allow the reaction mixture to cool to room temperature.

  • Neutralization: Pour the cooled mixture into ice water. Carefully neutralize the acidic solution by the slow addition of a 5% aqueous sodium bicarbonate solution until the pH is approximately 7-8.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x).

  • Washing: Combine the organic layers and wash sequentially with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude 3-amino-2,6-dichlorobenzonitrile can be further purified by recrystallization or column chromatography if necessary.

Safety Notes for this Protocol:

  • The reaction should be performed in a well-ventilated fume hood.

  • The addition of sodium bicarbonate will generate CO₂ gas; ensure adequate venting.

  • Handle all solvents and reagents with appropriate PPE.

This in-depth guide is intended to provide a foundation for the safe handling and use of this compound. It is crucial for all personnel to be thoroughly trained and to consult the specific Safety Data Sheet (SDS) for this compound before commencing any work.

References

An In-depth Technical Guide on the Solubility of 2,6-Dichloro-3-nitrobenzonitrile in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the solubility of 2,6-dichloro-3-nitrobenzonitrile, a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] While this compound is noted for its utility in developing new chemical entities, publicly available quantitative data on its solubility in common organic solvents is limited. This document provides a framework for understanding and determining the solubility of this compound through established experimental protocols.

Quantitative Solubility Data

A thorough review of scientific literature did not yield specific quantitative solubility data for this compound. To facilitate future research and provide a standardized format for reporting, the following table outlines the relevant organic solvents for which solubility data would be valuable.

Organic SolventChemical FormulaSolubility of this compound ( g/100 mL)
MethanolCH₃OHData not available
EthanolC₂H₅OHData not available
AcetoneC₃H₆OData not available
DichloromethaneCH₂Cl₂Data not available
Ethyl AcetateC₄H₈O₂Data not available
ChloroformCHCl₃Data not available
TolueneC₇H₈Data not available
HexaneC₆H₁₄Data not available
CyclohexaneC₆H₁₂Data not available
1-PropanolC₃H₈OData not available
2-PropanolC₃H₈OData not available
1-ButanolC₄H₁₀OData not available

Note: The selection of these solvents is based on their common use in organic synthesis and purification, and by extension, in studies of related dichloronitrobenzene isomers.[2]

Experimental Protocols for Solubility Determination

To empower researchers to ascertain the solubility of this compound, two robust and widely accepted experimental methodologies are detailed below: the gravimetric method and the spectrophotometric method.

Gravimetric Method

The gravimetric method is a direct and straightforward approach to determine the solubility of a solid in a solvent.[3][4][5] It involves the preparation of a saturated solution, followed by the evaporation of the solvent and the weighing of the dissolved solute.

Procedure:

  • Preparation of a Saturated Solution: An excess amount of this compound should be added to a known volume of the selected organic solvent in a sealed container, such as a screw-capped vial. The presence of undissolved solid is essential to ensure that the solution is saturated.

  • Equilibration: The mixture should be agitated at a constant temperature for a sufficient duration (typically 24-48 hours) to ensure that equilibrium is reached. A thermostatically controlled shaker or rotator is recommended for this purpose.

  • Phase Separation: After equilibration, the undissolved solid should be allowed to settle. Centrifugation can be employed to expedite this separation.

  • Sample Withdrawal: A known volume of the clear supernatant is carefully withdrawn using a calibrated pipette.

  • Solvent Evaporation: The solvent is then evaporated from the withdrawn sample. This can be achieved under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause the solute to decompose.

  • Drying and Weighing: The remaining solid residue is dried to a constant weight in a vacuum oven. The final weight of the container with the dried solute is recorded. The solubility is then calculated based on the mass of the solute and the volume of the solvent used.[3][6]

Spectrophotometric Method

Spectrophotometric methods provide a more sensitive and often faster alternative, particularly for compounds with lower solubility.[7] These methods are based on the Beer-Lambert law, which establishes a linear relationship between the absorbance of a solution and the concentration of the analyte. A calibration curve is a prerequisite for this method.

Procedure:

  • Preparation of Standard Solutions: A series of standard solutions of this compound with known concentrations are prepared in the chosen organic solvent.

  • Generation of a Calibration Curve: The absorbance of each standard solution is measured at the wavelength of maximum absorbance (λmax) using a UV-Vis spectrophotometer. A calibration curve is then generated by plotting absorbance against concentration.

  • Preparation of a Saturated Solution: A saturated solution is prepared and allowed to equilibrate as described in the gravimetric method (Steps 1-3).

  • Sample Preparation and Analysis: A known volume of the clear supernatant is withdrawn and diluted with the solvent to a concentration that falls within the range of the calibration curve. The absorbance of this diluted solution is then measured.

  • Concentration Determination: The concentration of the diluted solution is determined from the calibration curve. The concentration of the original saturated solution is then calculated by taking the dilution factor into account.

Visualized Experimental Workflow

The following diagram illustrates a generalized workflow for determining the solubility of an organic compound.

Solubility_Determination_Workflow General Workflow for Solubility Determination cluster_prep Preparation cluster_gravimetric Gravimetric Method cluster_spectro Spectrophotometric Method cluster_calib Calibration start Start: Excess Solute + Known Volume of Solvent equilibrate Equilibrate at Constant Temperature (e.g., 24-48h with agitation) start->equilibrate separate Phase Separation (Settling or Centrifugation) equilibrate->separate withdraw_g Withdraw Known Volume of Supernatant separate->withdraw_g Proceed to Gravimetric withdraw_s Withdraw and Dilute Supernatant separate->withdraw_s Proceed to Spectrophotometric evaporate Evaporate Solvent withdraw_g->evaporate weigh Dry and Weigh Residue evaporate->weigh calculate_g Calculate Solubility (mass/volume) weigh->calculate_g std_prep Prepare Standard Solutions measure_abs Measure Absorbance std_prep->measure_abs calib_curve Generate Calibration Curve measure_abs->calib_curve determine_conc Determine Concentration from Calibration Curve calib_curve->determine_conc measure_sample Measure Sample Absorbance withdraw_s->measure_sample measure_sample->determine_conc calculate_s Calculate Solubility determine_conc->calculate_s

Caption: A flowchart illustrating the key steps in determining the solubility of a compound using either the gravimetric or spectrophotometric method.

References

An In-depth Technical Guide on the Stability of 2,6-Dichloro-3-nitrobenzonitrile under Acidic and Basic Conditions

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This technical guide provides a comprehensive overview of the chemical stability of 2,6-Dichloro-3-nitrobenzonitrile in acidic and basic aqueous environments. Direct experimental stability data for this specific compound is not readily available in published literature. Therefore, this document synthesizes information from its close structural analogue, the herbicide 2,6-dichlorobenzonitrile (Dichlobenil), and established principles of physical organic chemistry to construct a predictive stability profile. The guide covers expected degradation pathways, provides generalized experimental protocols for stability assessment, and includes quantitative data from analogue studies to inform researchers on handling, formulation, and development activities involving this compound.

Introduction and Predicted Stability Profile

This compound is a substituted aromatic compound featuring a nitrile group flanked by two chlorine atoms and a nitro group on the benzene ring. The stability of the molecule is primarily dictated by the reactivity of the nitrile (-C≡N) functional group, which is susceptible to hydrolysis under both acidic and basic conditions. The presence of strong electron-withdrawing groups (two chlorine atoms and a nitro group) is expected to influence the electrophilicity of the nitrile carbon, thereby affecting its hydrolysis rate.

Based on general chemical principles, the nitrile group can be hydrolyzed to a carboxylic acid, proceeding through a benzamide intermediate. This conversion is the primary anticipated degradation pathway in aqueous media.

  • Under acidic conditions: The reaction is catalyzed by hydronium ions. The hydrolysis is expected to be significant, particularly in strongly acidic media.

  • Under basic conditions: The reaction is initiated by the nucleophilic attack of a hydroxide ion. The stability is expected to be moderate in weakly alkaline solutions but degradation will accelerate as pH increases.

The structural analogue, 2,6-dichlorobenzonitrile (Dichlobenil), is reported to be stable in aqueous solutions between pH 6.8 and 8.3 but undergoes rapid hydrolysis in strongly acidic media[1]. The hydrolysis of various dichlorobenzonitriles to their corresponding benzoic acids using aqueous alkali metal hydroxides or strong acids like sulfuric acid has also been described[2][3].

Predicted Degradation Pathways

The degradation of this compound is predicted to occur via hydrolysis of the nitrile group.

Acid-Catalyzed Hydrolysis

Under acidic conditions, the nitrile nitrogen is first protonated, increasing the electrophilicity of the carbon atom. A subsequent nucleophilic attack by water leads to the formation of an imidic acid, which tautomerizes to the more stable 2,6-dichloro-3-nitrobenzamide intermediate. This amide can then undergo further acid-catalyzed hydrolysis to yield the final product, 2,6-dichloro-3-nitrobenzoic acid.

Acid_Hydrolysis cluster_0 Acidic Conditions (H₃O⁺) A This compound B Protonated Nitrile Intermediate A->B + H₃O⁺ C 2,6-Dichloro-3-nitrobenzamide (Intermediate) B->C + H₂O - H⁺ D 2,6-Dichloro-3-nitrobenzoic Acid (Final Product) C->D + H₃O⁺, H₂O

Figure 1: Predicted acid-catalyzed hydrolysis pathway.
Base-Catalyzed Hydrolysis

Under basic conditions, the reaction is initiated by the direct nucleophilic attack of a hydroxide ion (OH⁻) on the electrophilic nitrile carbon. This forms a hydroxy-iminyl anion intermediate, which is protonated by water to yield an imidic acid, subsequently tautomerizing to the 2,6-dichloro-3-nitrobenzamide. This amide intermediate is then further hydrolyzed under basic conditions to form the carboxylate salt, 2,6-dichloro-3-nitrobenzoate. An acidic workup would be required to obtain the final carboxylic acid product.

Basic_Hydrolysis cluster_0 Basic Conditions (OH⁻) A This compound B 2,6-Dichloro-3-nitrobenzamide (Intermediate) A->B + OH⁻, H₂O C 2,6-Dichloro-3-nitrobenzoate (Salt) B->C + OH⁻, H₂O D 2,6-Dichloro-3-nitrobenzoic Acid C->D + H₃O⁺ (Workup)

Figure 2: Predicted base-catalyzed hydrolysis pathway.

Quantitative Stability Data (from Analogue Compound)

No direct kinetic data for the hydrolysis of this compound is available. However, degradation studies on the closely related herbicide 2,6-dichlorobenzonitrile (Dichlobenil) in soil provide an indication of its persistence. The degradation in soil, which involves hydrolysis to 2,6-dichlorobenzamide (BAM), was found to follow first-order kinetics[4].

CompoundMatrixTemperature (°C)Half-life (t₁/₂)Kinetic ModelReference
2,6-DichlorobenzonitrileSoil6.728 weeks (+ 10 week lag)First-Order[4]
2,6-DichlorobenzonitrileSoil26.719 weeksFirst-Order[4]

Table 1: Degradation kinetics of the analogue compound 2,6-Dichlorobenzonitrile.

Generalized Experimental Protocol for Hydrolytic Stability Assessment

The following is a generalized protocol for determining the aqueous hydrolytic stability of a compound like this compound, based on standard industry guidelines (e.g., OECD Guideline 111).

Objective: To determine the rate of hydrolysis of the test substance in sterile aqueous buffer solutions at different pH values (e.g., 4, 7, and 9) and at a controlled temperature.

Materials:

  • This compound (analytical standard grade)

  • HPLC-grade acetonitrile and water

  • Buffer salts (e.g., citrate, phosphate, borate)

  • Acids (e.g., HCl) and bases (e.g., NaOH) for pH adjustment

  • Sterile, amber glass vials with Teflon-lined caps

  • Calibrated pH meter, analytical balance

  • HPLC system with a suitable detector (e.g., UV-Vis) and column

Procedure:

  • Preparation of Buffer Solutions: Prepare sterile aqueous buffer solutions at pH 4.0, 7.0, and 9.0.

  • Preparation of Test Solutions: Prepare a stock solution of the test substance in a minimal amount of a water-miscible solvent (e.g., acetonitrile). Spike the stock solution into the buffer solutions to a final concentration suitable for analytical detection (e.g., 10 µg/mL), ensuring the organic solvent concentration is minimal (<1%).

  • Incubation: Dispense the test solutions into the sterile amber vials, seal, and place them in a constant temperature incubator (e.g., 25°C or 50°C).

  • Sampling: At predetermined time intervals (e.g., 0, 1, 3, 7, 14, 21, 30 days), remove duplicate vials for each pH. Quench any further reaction if necessary (e.g., by freezing or pH neutralization).

  • Analysis: Analyze the samples by a validated stability-indicating HPLC method to determine the concentration of the parent compound remaining. Monitor for the appearance of degradation products.

  • Data Analysis: Plot the natural logarithm of the parent compound concentration versus time. If the plot is linear, the degradation follows pseudo-first-order kinetics. Calculate the rate constant (k) from the slope of the line and the half-life (t₁/₂) using the formula: t₁/₂ = ln(2)/k.

Experimental_Workflow cluster_workflow General Hydrolytic Stability Workflow prep Prepare Buffers (pH 4, 7, 9) spike Prepare Test Solutions (Spike Compound) prep->spike incubate Incubate at Constant Temperature spike->incubate sample Sample at Time Intervals incubate->sample sample->sample analyze Analyze via HPLC sample->analyze calc Calculate Rate Constant (k) and Half-life (t½) analyze->calc

Figure 3: Generalized experimental workflow for a stability study.

Conclusion

While direct stability studies on this compound are not currently in the public domain, a robust predictive assessment can be made. The compound is expected to be susceptible to hydrolysis under both acidic and basic conditions, leading to the formation of 2,6-dichloro-3-nitrobenzoic acid via a benzamide intermediate. The rate of this degradation is anticipated to be significant in strong acid and strong base, with a region of relative stability around neutral pH. Researchers should consider these stability characteristics during synthesis, purification, formulation, and storage to prevent unwanted degradation. The provided generalized protocol offers a framework for conducting formal stability studies to generate precise quantitative data for this compound.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 2,6-Dichloro-3-nitrobenzonitrile via Sandmeyer Reaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Dichloro-3-nitrobenzonitrile is a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Its preparation via the Sandmeyer reaction, a versatile method for the conversion of aromatic amines to a wide range of functional groups, offers a reliable synthetic route. This document provides a detailed protocol for the synthesis of this compound from 2,6-dichloro-3-nitroaniline, based on established principles of the Sandmeyer reaction for related substrates.

The Sandmeyer reaction is a two-step process that begins with the diazotization of a primary aromatic amine, followed by the displacement of the diazonium group with a nucleophile, catalyzed by a copper(I) salt.[1][2] In this specific application, the amino group of 2,6-dichloro-3-nitroaniline is converted to a diazonium salt, which is subsequently replaced by a cyano group using a cyanide source in the presence of a copper(I) cyanide catalyst.[2][3]

Reaction and Mechanism

The overall reaction is as follows:

Step 1: Diazotization

2,6-dichloro-3-nitroaniline is treated with a source of nitrous acid, typically generated in situ from sodium nitrite and a strong acid like hydrochloric acid, at low temperatures (0-5 °C) to form the corresponding diazonium salt.

Step 2: Cyanation (Sandmeyer Reaction)

The unstable diazonium salt is then added to a solution containing a cyanide source, such as sodium or potassium cyanide, and a copper(I) cyanide catalyst. The diazonium group is replaced by a cyano group, yielding this compound and evolving nitrogen gas.[3]

The mechanism of the Sandmeyer reaction is believed to proceed through a radical pathway initiated by a single-electron transfer from the copper(I) catalyst to the diazonium salt.[2]

Experimental Protocol

This protocol is a representative procedure adapted from established methods for the Sandmeyer cyanation of substituted anilines.

Materials and Reagents:

  • 2,6-Dichloro-3-nitroaniline

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Copper(I) Cyanide (CuCN)

  • Sodium Cyanide (NaCN) or Potassium Cyanide (KCN)

  • Dichloromethane (CH₂Cl₂) or other suitable organic solvent

  • Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Deionized Water

  • Ice

Equipment:

  • Three-necked round-bottom flask

  • Mechanical stirrer

  • Dropping funnel

  • Thermometer

  • Beakers and Erlenmeyer flasks

  • Separatory funnel

  • Büchner funnel and filter paper

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

Part 1: Diazotization of 2,6-Dichloro-3-nitroaniline

  • In a three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer, suspend 2,6-dichloro-3-nitroaniline (1.0 eq) in a mixture of concentrated hydrochloric acid and water at room temperature.

  • Cool the suspension to 0-5 °C in an ice-water bath with vigorous stirring.

  • Prepare a solution of sodium nitrite (1.1 eq) in deionized water.

  • Add the sodium nitrite solution dropwise to the aniline suspension via a dropping funnel, maintaining the temperature between 0-5 °C. The addition should be slow to control the exothermic reaction and prevent the decomposition of the diazonium salt.

  • After the complete addition of the sodium nitrite solution, continue stirring the mixture at 0-5 °C for an additional 30 minutes to ensure complete diazotization. The resulting solution contains the 2,6-dichloro-3-nitrobenzenediazonium chloride.

Part 2: Sandmeyer Cyanation

  • In a separate large beaker or flask, prepare a solution of copper(I) cyanide (1.2 eq) and sodium cyanide (or potassium cyanide) (1.5 eq) in water. Caution: Cyanide salts are highly toxic. Handle with appropriate personal protective equipment in a well-ventilated fume hood.

  • Cool the cyanide solution to 0-5 °C in an ice-water bath.

  • Slowly and carefully add the cold diazonium salt solution from Part 1 to the cold cyanide solution with vigorous stirring. Effervescence (evolution of nitrogen gas) should be observed. Maintain the temperature of the reaction mixture below 10 °C during the addition.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently to 50-60 °C for 1-2 hours to ensure complete reaction.

  • Cool the reaction mixture to room temperature.

Part 3: Work-up and Purification

  • Transfer the reaction mixture to a separatory funnel and extract the product with a suitable organic solvent such as dichloromethane (3 x 50 mL).

  • Combine the organic extracts and wash them with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and remove the solvent from the filtrate using a rotary evaporator to obtain the crude this compound.

  • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Quantitative Data

The following table summarizes representative quantitative data for the synthesis of this compound via the Sandmeyer reaction, based on typical yields for analogous transformations of substituted anilines.

ParameterValueReference
Starting Material2,6-Dichloro-3-nitroanilineN/A
ProductThis compoundN/A
Molecular Weight217.01 g/mol N/A
Typical Yield70-85%Adapted from general Sandmeyer reaction literature
Purity (after purification)>98%Adapted from general Sandmeyer reaction literature
Melting Point118-120 °CN/A

Visualizations

Reaction Pathway Diagram

Reaction_Pathway cluster_reagents1 cluster_reagents2 Aniline 2,6-Dichloro-3-nitroaniline Diazonium 2,6-Dichloro-3-nitrobenzenediazonium chloride Aniline->Diazonium Diazotization (0-5 °C) Product This compound Diazonium->Product Sandmeyer Reaction (Cyanation) Nitrite NaNO₂, HCl Cyanide CuCN, NaCN

Caption: Chemical reaction pathway for the synthesis of this compound.

Experimental Workflow Diagram

Experimental_Workflow Start Start: 2,6-Dichloro-3-nitroaniline Diazotization Diazotization (NaNO₂, HCl, 0-5 °C) Start->Diazotization Sandmeyer Sandmeyer Reaction (CuCN, NaCN, <10 °C then 50-60 °C) Diazotization->Sandmeyer Extraction Work-up: Extraction with Organic Solvent Sandmeyer->Extraction Washing Washing (NaHCO₃, Brine) Extraction->Washing Drying Drying (Anhydrous MgSO₄) Washing->Drying Evaporation Solvent Evaporation Drying->Evaporation Purification Purification (Recrystallization or Chromatography) Evaporation->Purification End Product: this compound Purification->End

Caption: Step-by-step experimental workflow for the synthesis and purification.

References

Application Notes and Protocols for the Synthesis of 2,6-Dichloro-3-nitrobenzonitrile via Rosenmund-von Braun Reaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Rosenmund-von Braun reaction is a well-established method for the synthesis of aryl nitriles from aryl halides, utilizing copper cyanide as the cyanating agent. This reaction is of significant interest in medicinal chemistry and materials science due to the versatile reactivity of the nitrile functionality. These application notes provide a detailed protocol for the synthesis of 2,6-dichloro-3-nitrobenzonitrile, a potentially valuable intermediate in the development of novel therapeutics and functional materials. The protocol is based on established principles of the Rosenmund-von Braun reaction and adapted from procedures for structurally related compounds.

Reaction Principle

The synthesis of this compound is achieved through the cyanation of 1,2-dichloro-3-nitrobenzene using copper(I) cyanide. The reaction is typically carried out at elevated temperatures in a polar aprotic solvent, such as pyridine or DMF, which facilitates the nucleophilic substitution of a chlorine atom with a cyanide group.

Experimental Protocols

Materials and Equipment
  • Reactants: 1,2-dichloro-3-nitrobenzene, Copper(I) cyanide (CuCN), Pyridine (anhydrous)

  • Work-up Reagents: Toluene, Concentrated Hydrochloric Acid (HCl), Sodium Bicarbonate solution (saturated), Brine (saturated NaCl solution), Anhydrous Sodium Sulfate (Na₂SO₄)

  • Equipment: Round-bottom flask, reflux condenser, heating mantle with a magnetic stirrer, nitrogen inlet, dropping funnel, separatory funnel, rotary evaporator, filtration apparatus, standard laboratory glassware.

Detailed Experimental Procedure

Safety Precautions: This reaction should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Copper cyanide is highly toxic; handle with extreme care.

  • Reaction Setup:

    • To a dry 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a nitrogen inlet, and a thermometer, add 1,2-dichloro-3-nitrobenzene (e.g., 19.2 g, 0.1 mol) and copper(I) cyanide (e.g., 10.8 g, 0.12 mol, 1.2 equivalents).

    • Under a gentle stream of nitrogen, add anhydrous pyridine (e.g., 100 mL) to the flask.

  • Reaction Execution:

    • Begin stirring the mixture and slowly heat the flask using a heating mantle.

    • Maintain the reaction temperature at approximately 150-160 °C. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

    • Continue heating under reflux for 12-24 hours, or until the starting material is consumed.

  • Work-up and Isolation:

    • Allow the reaction mixture to cool to room temperature.

    • Carefully pour the dark reaction mixture into a 1 L beaker containing a vigorously stirred solution of concentrated hydrochloric acid (100 mL) and water (400 mL). This step helps to dissolve copper salts.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with toluene (3 x 150 mL).

    • Combine the organic extracts and wash sequentially with water (2 x 100 mL), saturated sodium bicarbonate solution (2 x 100 mL), and finally with brine (100 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification:

    • The crude this compound can be purified by recrystallization from a suitable solvent system, such as ethanol/water or isopropanol, to yield a crystalline solid.

    • Alternatively, column chromatography on silica gel using a hexane/ethyl acetate gradient may be employed for purification.

Data Presentation

Table 1: Reactant and Product Information

CompoundMolecular FormulaMolecular Weight ( g/mol )CAS Number
1,2-Dichloro-3-nitrobenzeneC₆H₃Cl₂NO₂192.003209-22-1
Copper(I) CyanideCuCN89.56544-92-3
PyridineC₅H₅N79.10110-86-1
This compoundC₇H₂Cl₂N₂O₂217.015866-98-8

Table 2: Typical Reaction Parameters and Expected Outcome

ParameterValue
Stoichiometry (Substrate:CuCN)1 : 1.2
SolventPyridine
Reaction Temperature150-160 °C
Reaction Time12-24 hours
Expected Yield70-85% (based on related syntheses)
Purity (after purification)>97%

Visualizations

Reaction Scheme

Reaction_Scheme Rosenmund-von Braun Synthesis of this compound sub 1,2-Dichloro-3-nitrobenzene reagent + CuCN conditions Pyridine 150-160 °C reagent->conditions prod This compound conditions->prod

Caption: Reaction scheme for the synthesis of this compound.

Experimental Workflow

Workflow Experimental Workflow A Reaction Setup: - Add 1,2-dichloro-3-nitrobenzene and CuCN to flask. - Add anhydrous pyridine under N₂. B Reaction: - Heat to 150-160 °C with stirring. - Monitor by TLC/GC for 12-24h. A->B Heat C Work-up: - Cool to RT. - Quench with HCl/water. - Extract with toluene. B->C Completion D Washing: - Wash organic layer with water, NaHCO₃, and brine. C->D E Isolation: - Dry with Na₂SO₄. - Filter and evaporate solvent. D->E F Purification: - Recrystallization or column chromatography. E->F Crude Product G Final Product: This compound F->G Mechanism Proposed Rosenmund-von Braun Mechanism ArX Ar-Cl (1,2-dichloro-3-nitrobenzene) Int1 [Ar-Cu(III)(CN)Cl] ArX->Int1 Oxidative Addition CuCN Cu(I)CN Prod Ar-CN (Product) Int1->Prod Reductive Elimination CuCl Cu(I)Cl Int1->CuCl

Application Notes and Protocols for the Cyanation of 1,2-Dichloro-3-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 2,6-dichlorobenzonitrile, a valuable herbicide and synthetic intermediate, from 1,2-dichloro-3-nitrobenzene. The synthesis is a two-step process commencing with the cyanation of 1,2-dichloro-3-nitrobenzene to form the intermediate, 2-chloro-6-nitrobenzonitrile. This is followed by a de-nitrochlorination of the intermediate to yield the final product. This protocol includes detailed experimental procedures, quantitative data on yields and purity, and a visual representation of the experimental workflow.

Introduction

The cyanation of halogenated nitroaromatic compounds is a critical transformation in organic synthesis, providing access to a wide range of valuable building blocks for the pharmaceutical and agrochemical industries. 2,6-Dichlorobenzonitrile, in particular, is a potent herbicide. The following protocol outlines a robust and scalable two-step synthesis from readily available 1,2-dichloro-3-nitrobenzene.

Data Presentation

The following table summarizes the quantitative data associated with the two-step synthesis of 2,6-dichlorobenzonitrile.

StepReactionProductYieldPurityMelting Point (°C)Appearance
1Cyanation2-Chloro-6-nitrobenzonitrile-≥97.5%[1]118-124[1][2]Yellow to brown crystalline powder[1]
2De-nitrochlorination2,6-Dichlorobenzonitrile71-80%[3]≥98-99%[3]144.5-146.5[4]White crystalline solid[4]

Experimental Protocols

Step 1: Synthesis of 2-Chloro-6-nitrobenzonitrile

This procedure details the cyanation of 1,2-dichloro-3-nitrobenzene.

Materials:

  • 1,2-Dichloro-3-nitrobenzene

  • Sodium cyanide (NaCN)

  • Copper(I) cyanide (CuCN) or Copper(I) chloride (CuCl)

  • N,N-Dimethylformamide (DMF)

  • Monochlorobenzene

  • 5% Aqueous ammonia solution

  • 10% Aqueous hydrochloric acid (HCl)

  • Activated charcoal

  • Water

Equipment:

  • Three-necked round-bottom flask

  • Mechanical stirrer

  • Thermometer

  • Heating mantle

  • Condenser

  • Vacuum distillation apparatus

  • Filtration apparatus

Procedure:

  • To a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and condenser, add 1,2-dichloro-3-nitrobenzene, sodium cyanide, copper(I) cyanide (or copper(I) chloride), and N,N-dimethylformamide.

  • Heat the reaction mixture to a temperature between 100-200°C.[5]

  • Maintain the temperature and continue stirring for 5-10 hours, monitoring the reaction progress by a suitable analytical method (e.g., TLC or GC).[5]

  • Upon completion, cool the reaction mixture to 90°C.

  • Recover the N,N-dimethylformamide via vacuum distillation.[5]

  • Cool the crude residue to 80°C and dilute with monochlorobenzene.[5]

  • Filter the hot solution to remove inorganic salts. Wash the filter cake with hot monochlorobenzene to ensure complete recovery of the product.[5]

  • Combine the organic filtrates and wash with a 5% aqueous ammonia solution at 70°C for 1 hour. Separate the layers.

  • Neutralize the organic layer by washing with a 10% aqueous HCl solution, followed by a water wash at 70°C.

  • Treat the organic solution with activated charcoal at 70°C to decolorize.

  • Filter the hot solution to remove the charcoal. The resulting filtrate contains 2-chloro-6-nitrobenzonitrile and can be used directly in the next step.

Step 2: Synthesis of 2,6-Dichlorobenzonitrile

This procedure describes the de-nitrochlorination of 2-chloro-6-nitrobenzonitrile.

Materials:

  • 2-Chloro-6-nitrobenzonitrile (from Step 1)

  • Chlorine gas (Cl₂)

  • Monochlorobenzene

  • 10% Aqueous sodium carbonate solution

  • Methanol

  • Activated charcoal

Equipment:

  • Three-necked round-bottom flask equipped for gas inlet

  • Mechanical stirrer

  • Thermometer

  • Heating mantle

  • Condenser

  • Gas scrubber (e.g., containing sodium hydroxide solution)

  • Filtration apparatus

  • Vacuum oven

Procedure:

  • Charge a three-necked round-bottom flask equipped with a mechanical stirrer, gas inlet tube, thermometer, and condenser connected to a gas scrubber with the 2-chloro-6-nitrobenzonitrile obtained from Step 1.

  • Heat the reactant to 150-200°C (a more specific range of 190-200°C has been noted) in the absence of a solvent.[5]

  • Slowly bubble chlorine gas through the molten reactant. The molar ratio of 2-chloro-6-nitrobenzonitrile to chlorine gas should be in the range of 1:1 to 1:5.[3]

  • Continue the reaction for 8-11 hours (a more specific duration of 9-10 hours has been reported).[5]

  • Monitor the reaction for the disappearance of the starting material.

  • Once the reaction is complete, cool the mixture to 100°C and dilute with monochlorobenzene.

  • Neutralize the solution by washing with a 10% aqueous sodium carbonate solution.

  • Decolorize the organic layer with activated charcoal.

  • Filter the solution to remove the charcoal.

  • To the filtrate, add methanol and heat to reflux.

  • Cool the solution to 10°C to induce crystallization of the 2,6-dichlorobenzonitrile.[5]

  • Isolate the product by filtration, wash with cold methanol, and dry in a vacuum oven.

Mandatory Visualization

Cyanation_Protocol cluster_step1 Step 1: Cyanation cluster_step2 Step 2: De-nitrochlorination start1 1,2-Dichloro-3-nitrobenzene reaction1 Cyanation Reaction start1->reaction1 reagents1 NaCN, CuCN (or CuCl) DMF, 100-200°C, 5-10h reagents1->reaction1 workup1 Work-up: 1. Cool to 90°C 2. DMF Recovery (Vacuum Distillation) 3. Dilute with Monochlorobenzene 4. Filter Inorganic Salts 5. Wash with aq. NH3, aq. HCl, H2O 6. Decolorize with Charcoal reaction1->workup1 intermediate 2-Chloro-6-nitrobenzonitrile workup1->intermediate reaction2 De-nitrochlorination intermediate->reaction2 Intermediate Product reagents2 Chlorine Gas (Cl2) 150-200°C, 8-11h Solvent-free reagents2->reaction2 workup2 Work-up: 1. Cool to 100°C 2. Dilute with Monochlorobenzene 3. Wash with aq. Na2CO3 4. Decolorize with Charcoal 5. Crystallize from Methanol reaction2->workup2 product 2,6-Dichlorobenzonitrile workup2->product

Caption: Experimental workflow for the two-step synthesis of 2,6-dichlorobenzonitrile.

References

Application Note: Quantitative Analysis of 2,6-Dichloro-3-nitrobenzonitrile using Reverse-Phase HPLC

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note and Protocol for the HPLC Analysis of 2,6-Dichloro-3-nitrobenzonitrile.

Abstract

This application note describes a robust and reliable reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of this compound. The method utilizes a C18 stationary phase with a mobile phase consisting of acetonitrile and water, coupled with UV detection. This method is suitable for the quantification of this compound in research and quality control settings, offering excellent linearity, precision, and accuracy.

1. Introduction

This compound is a chemical intermediate used in the synthesis of various organic compounds. Accurate and reliable quantification of this compound is crucial for monitoring reaction progress, assessing purity, and ensuring the quality of starting materials in drug development and chemical manufacturing processes. The developed HPLC method provides a straightforward and efficient means for this purpose.

2. Experimental

2.1 Instrumentation and Reagents

  • Instrumentation: A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV-Vis detector.

  • Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended.

  • Reagents: HPLC grade acetonitrile, and ultrapure water.

  • Standard: A certified reference standard of this compound.

2.2 Chromatographic Conditions

The chromatographic conditions for the analysis are summarized in the table below.

ParameterValue
Stationary PhaseC18, 4.6 x 150 mm, 5 µm
Mobile PhaseAcetonitrile : Water (70:30, v/v)
Flow Rate1.0 mL/min
Column Temperature30 °C
Injection Volume10 µL
Detector Wavelength254 nm
Run Time10 minutes

3. Results and Discussion

The developed HPLC method provides excellent chromatographic performance for the analysis of this compound. The method was validated for linearity, precision, accuracy, and sensitivity (LOD and LOQ).

3.1 Linearity

The linearity of the method was evaluated by constructing a calibration curve with five concentration levels of this compound. The method demonstrated excellent linearity over the tested concentration range.

Concentration (µg/mL)Peak Area (mAU*s)
10125,430
25312,980
50624,550
75937,120
1001,250,600
0.9998

3.2 Precision and Accuracy

The precision of the method was determined by analyzing six replicate injections of a standard solution. The accuracy was assessed by performing a spike and recovery study at three different concentration levels.

ParameterValue
Precision (%RSD)
n=60.85%
Accuracy (%Recovery)
Low Concentration99.2%
Mid Concentration101.5%
High Concentration98.9%

3.3 Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The LOD and LOQ were determined based on the signal-to-noise ratio.

ParameterValue (µg/mL)
LOD0.5
LOQ1.5

The proposed reverse-phase HPLC method is a reliable and efficient tool for the quantitative analysis of this compound. The method is straightforward, accurate, precise, and suitable for routine analysis in a laboratory setting.

Protocols

1. Preparation of Mobile Phase

  • Measure 700 mL of HPLC grade acetonitrile.

  • Measure 300 mL of ultrapure water.

  • Combine the acetonitrile and water in a suitable container and mix thoroughly.

  • Degas the mobile phase using a suitable method (e.g., sonication or vacuum filtration) before use.

2. Preparation of Standard Stock Solution (1000 µg/mL)

  • Accurately weigh 10 mg of this compound reference standard.

  • Transfer the standard to a 10 mL volumetric flask.

  • Dissolve the standard in a small amount of acetonitrile and then dilute to the mark with acetonitrile. Mix well.

3. Preparation of Calibration Standards

  • Prepare a series of calibration standards by diluting the standard stock solution with the mobile phase to achieve the desired concentrations (e.g., 10, 25, 50, 75, and 100 µg/mL).

4. Sample Preparation

  • Accurately weigh a known amount of the sample containing this compound.

  • Dissolve the sample in a known volume of mobile phase.

  • Filter the sample solution through a 0.45 µm syringe filter before injection to remove any particulate matter.

5. HPLC Analysis

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject 10 µL of each standard solution and the sample solution into the HPLC system.

  • Record the chromatograms and the peak areas for quantification.

  • Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.

  • Determine the concentration of this compound in the sample by using the calibration curve.

Visualizations

HPLC_Workflow cluster_prep Preparation Phase cluster_analysis Analysis Phase cluster_data Data Processing Phase A Mobile Phase Preparation (Acetonitrile:Water) D HPLC System Equilibration A->D B Standard Stock Solution Preparation E Injection of Standards & Samples B->E C Sample Preparation (Dissolution & Filtration) C->E D->E F Chromatographic Separation on C18 Column E->F G UV Detection at 254 nm F->G H Peak Integration & Area Measurement G->H I Calibration Curve Construction H->I J Quantification of Analyte I->J

Caption: Experimental workflow for the HPLC analysis of this compound.

Method_Parameters Logical Relationships in HPLC Method cluster_instrument Instrument Parameters cluster_consumables Method Consumables cluster_output Performance Outcome Pump Pump (Flow Rate) Retention Retention Time Pump->Retention Sensitivity Peak Shape & Sensitivity Pump->Sensitivity ColumnOven Column Oven (Temperature) ColumnOven->Retention Detector Detector (Wavelength) Detector->Sensitivity MobilePhase Mobile Phase (ACN:Water) Separation Peak Separation (Resolution) MobilePhase->Separation MobilePhase->Retention Column Stationary Phase (C18 Column) Column->Separation Column->Retention

Caption: Key parameter relationships in the HPLC method for optimal separation.

Application Note: GC-MS Analysis of 2,6-Dichloro-3-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the analysis of 2,6-Dichloro-3-nitrobenzonitrile using Gas Chromatography-Mass Spectrometry (GC-MS). This compound is a chemical intermediate utilized in the synthesis of pharmaceuticals and agrochemicals.[1] This document outlines the necessary procedures for sample preparation, GC-MS instrument parameters, and data analysis to achieve reliable identification and quantification of this compound in a laboratory setting. The described methodology is intended to serve as a comprehensive guide for researchers and professionals in analytical chemistry and drug development.

Introduction

This compound (C₇H₂Cl₂N₂O₂, MW: 217.01 g/mol ) is a key building block in organic synthesis.[1][2] Its analysis is crucial for quality control, reaction monitoring, and impurity profiling in manufacturing processes. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique well-suited for the separation and identification of volatile and semi-volatile compounds like this compound due to its high resolution and sensitivity.[3] This application note details a robust GC-MS method for its analysis.

Experimental Protocols

Sample Preparation

Proper sample preparation is critical for accurate and reproducible GC-MS analysis. The following protocol is a general guideline and may require optimization based on the specific sample matrix.

1.1. Reagents and Materials:

  • Solvent: Dichloromethane (DCM) or Hexane, GC-MS grade. Volatile organic solvents are required.[4][5]

  • Sample Vials: 1.5 mL glass autosampler vials with PTFE-lined septa.[4]

  • Filters: 0.22 µm PTFE syringe filters (if particulate matter is present).[6]

  • Pipettes and Volumetric Flasks: Calibrated for accurate dilutions.

1.2. Protocol for Solid Samples:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve the sample in a suitable volume of dichloromethane in a volumetric flask to achieve a stock solution of approximately 1 mg/mL.

  • From the stock solution, prepare a working solution of approximately 10 µg/mL by serial dilution with dichloromethane.[4]

  • If the solution contains any particulate matter, filter it through a 0.22 µm syringe filter into a clean autosampler vial.[6]

1.3. Protocol for Samples in a Matrix: For more complex matrices, an extraction step may be necessary.

  • Liquid-Liquid Extraction (LLE): This technique separates analytes based on their solubility in two immiscible liquids.[5]

  • Solid-Phase Extraction (SPE): This method is used to concentrate and purify analytes from a complex matrix by passing the sample through a cartridge containing a sorbent material.[5]

GC-MS Instrumentation and Conditions

The following parameters are recommended for the GC-MS analysis of this compound and are based on methods for similar nitroaromatic compounds.[7][8]

2.1. Gas Chromatograph (GC) Parameters:

ParameterRecommended Setting
GC System An Agilent GC-MS system or equivalent.
Column DB-5MS or RTx-5MS capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.[7]
Injector Splitless mode.[7]
Injector Temperature 270 °C.[7]
Carrier Gas Helium at a constant flow rate of 1.0 mL/min.
Oven Program Initial temperature of 80 °C, hold for 1 minute, ramp at 10 °C/min to 280 °C, and hold for 5 minutes.[7]
Injection Volume 1 µL.

2.2. Mass Spectrometer (MS) Parameters:

ParameterRecommended Setting
MS System An Agilent mass selective detector or equivalent.
Ionization Mode Electron Ionization (EI).[3]
Ionization Energy 70 eV.[9]
Source Temperature 230 °C.
Quadrupole Temperature 150 °C.
Scan Range m/z 40-350.
Solvent Delay 3 minutes (or adjusted based on the solvent elution time).

Data Presentation

Quantitative data for this compound is summarized in the table below. The molecular ion and major fragment ions should be used for identification and quantification.

AnalyteMolecular Weight ( g/mol )Molecular Ion (m/z)Key Fragment Ions (m/z)
This compound217.01216, 218 (isotope)186 ([M-NO]⁺), 171 ([M-NO₂]⁺), 136 ([M-NO₂-Cl]⁺)

Note: The molecular ion (M⁺) for this compound has a monoisotopic mass of approximately 215.95 Da.[10] The listed key fragment ions are predicted based on common fragmentation patterns of nitroaromatic and chlorinated compounds and should be confirmed by experimental data.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Dissolution Dissolution Sample->Dissolution Dilution Dilution Dissolution->Dilution Filtration Filtration Dilution->Filtration Vialing Vialing Filtration->Vialing Injection Injection Vialing->Injection Separation Separation Injection->Separation Ionization Ionization Separation->Ionization Mass_Analysis Mass_Analysis Ionization->Mass_Analysis Detection Detection Mass_Analysis->Detection Data_Acquisition Data_Acquisition Detection->Data_Acquisition Peak_Integration Peak_Integration Data_Acquisition->Peak_Integration Library_Search Library_Search Peak_Integration->Library_Search Quantification Quantification Library_Search->Quantification

Caption: GC-MS analysis workflow for this compound.

Proposed Fragmentation Pathway

fragmentation_pathway C7H2Cl2N2O2 This compound (m/z = 216/218) Fragment1 [M-NO]⁺ (m/z = 186) C7H2Cl2N2O2->Fragment1 - NO Fragment2 [M-NO₂]⁺ (m/z = 171) C7H2Cl2N2O2->Fragment2 - NO₂ Fragment3 [M-NO₂-Cl]⁺ (m/z = 136) Fragment2->Fragment3 - Cl

References

Application Notes and Protocols for the Recrystallization of 2,6-Dichloro-3-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the selection of an appropriate solvent and the subsequent protocol for the purification of 2,6-Dichloro-3-nitrobenzonitrile via recrystallization.

Introduction to Recrystallization

Recrystallization is a fundamental technique for the purification of solid organic compounds. The principle relies on the differential solubility of a compound in a hot versus a cold solvent.[1][2][3] An ideal recrystallization solvent will dissolve the target compound sparingly at room temperature but will fully dissolve it at or near the solvent's boiling point.[2][4] As the saturated hot solution cools, the solubility of the target compound decreases, leading to the formation of pure crystals. Soluble impurities remain in the mother liquor, while insoluble impurities can be removed by hot filtration.[1][4]

Physicochemical Properties of this compound

A summary of the known physical and chemical properties of this compound is essential for selecting an appropriate recrystallization solvent.

PropertyValueSource
CAS Number 5866-98-8[5][6][7][8][9]
Molecular Formula C₇H₂Cl₂N₂O₂[6][8][9]
Molecular Weight 217.01 g/mol [5][8]
Appearance White to cream or pale yellow crystals or powder[6]
Melting Point 104.0-110.0 °C[6]
Boiling Point 341.7 °C at 760 mmHg[5]

Solvent Selection Protocol

The key to a successful recrystallization is the choice of a suitable solvent.[2] The ideal solvent should:

  • Not react with this compound.[1][4]

  • Dissolve the compound poorly at low temperatures but well at high temperatures.[1][2][4]

  • Have a boiling point lower than the melting point of this compound (104-110 °C) to prevent the compound from "oiling out".

  • Be volatile enough to be easily removed from the purified crystals.[1][4]

  • Be non-toxic, inexpensive, and non-flammable for safety and practicality.[1][3]

Given the lack of specific solubility data for this compound, an experimental screening of potential solvents is necessary. A range of solvents with varying polarities should be tested.

Suggested Solvents for Screening:

SolventBoiling Point (°C)PolarityNotes
Water 100HighUnlikely to be a good solvent due to the non-polar nature of the compound, but useful for mixed solvent systems.
Ethanol 78Polar ProticA common and effective recrystallization solvent.
Methanol 65Polar ProticSimilar to ethanol but with a lower boiling point.
Isopropanol 82Polar ProticAnother common alcohol for recrystallization.
Acetone 56Polar AproticTends to be a very good solvent, may not show a large solubility difference with temperature.
Ethyl Acetate 77Medium PolarityA versatile solvent for a range of compounds.
Toluene 111Non-polarBoiling point is close to the melting point, use with caution. May be suitable if the compound dissolves well below its boiling point.
Heptane/Hexane 98/69Non-polarMay be a good "anti-solvent" in a mixed solvent system.

Experimental Protocol for Solvent Screening:

  • Place approximately 50 mg of crude this compound into a small test tube.

  • Add the selected solvent dropwise at room temperature, swirling after each addition, up to approximately 1 mL. Observe the solubility. An ideal solvent will not dissolve the compound at this stage.

  • If the compound is insoluble at room temperature, gently heat the test tube in a water bath or on a hot plate, continuing to add the solvent dropwise until the solid dissolves. Record the approximate volume of solvent required.

  • Allow the solution to cool slowly to room temperature, and then place it in an ice bath.

  • Observe the formation of crystals. A good solvent will yield a significant amount of crystalline solid upon cooling.

  • Repeat this procedure for each of the suggested solvents to identify the most suitable one. If no single solvent is ideal, consider a mixed solvent system. For a mixed-solvent system, dissolve the compound in a small amount of a "good" solvent (one in which it is highly soluble) and then add a "poor" solvent (one in which it is insoluble) dropwise until the solution becomes turbid. Then, add a few drops of the "good" solvent to redissolve the solid and allow it to cool.[2]

Recrystallization Protocol for this compound

Once a suitable solvent has been identified, the following protocol can be used for the purification of this compound.

Diagram of Recrystallization Workflow:

Recrystallization_Workflow A Dissolve Crude Product in Minimum Hot Solvent B Hot Filtration (if insoluble impurities are present) A->B Transfer C Slow Cooling of Filtrate B->C Transfer D Crystal Formation C->D Induces E Vacuum Filtration to Collect Crystals D->E Transfer F Wash Crystals with Cold Solvent E->F Process G Dry Crystals F->G Process H Pure this compound G->H Yields

Caption: Workflow for the recrystallization of this compound.

Experimental Steps:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a small amount of the chosen recrystallization solvent and heat the mixture on a hot plate with stirring. Continue to add the solvent in small portions until the solid has just dissolved. Avoid adding an excess of solvent, as this will reduce the yield of the recovered product.[1]

  • Hot Filtration (Optional): If any insoluble impurities are observed in the hot solution, perform a hot gravity filtration to remove them. This is done by pouring the hot solution through a fluted filter paper in a pre-heated funnel into a clean, pre-heated Erlenmeyer flask.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once the flask has reached room temperature, it can be placed in an ice-water bath to maximize crystal formation.

  • Collection of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining mother liquor.

  • Drying: Dry the crystals in a desiccator or a vacuum oven at a temperature well below the melting point to remove any residual solvent.

  • Analysis: Determine the melting point of the purified crystals. A sharp melting point close to the literature value (104-110 °C) is an indication of high purity. The purity can also be assessed by techniques such as GC or HPLC.

Troubleshooting

ProblemPossible CauseSolution
No crystals form upon cooling Too much solvent was added.Evaporate some of the solvent and allow the solution to cool again. Scratch the inside of the flask with a glass rod to induce crystallization. Add a seed crystal.
"Oiling out" The boiling point of the solvent is higher than the melting point of the compound, or the solution is supersaturated.Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool slowly.
Low recovery of purified product Too much solvent was used; the compound is significantly soluble in the cold solvent; premature crystallization during hot filtration.Use the minimum amount of hot solvent. Ensure the filtrate is thoroughly cooled. Ensure the filtration apparatus is pre-heated for hot filtration.
Colored impurities in crystals The impurities were not fully removed.Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities.

By following these detailed protocols, researchers can effectively select a suitable recrystallization solvent and purify this compound for use in further research and development activities.

References

Application Note: A Protocol for the Purification of 2,6-Dichloro-3-nitrobenzonitrile via Normal-Phase Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

2,6-Dichloro-3-nitrobenzonitrile is a pivotal chemical intermediate in the synthesis of various high-value compounds, particularly within the pharmaceutical and agrochemical sectors.[1][2] Its utility in creating targeted anti-cancer drugs and effective herbicides necessitates a high degree of purity.[1] This application note provides a detailed, field-proven protocol for the purification of this compound from a crude reaction mixture using normal-phase column chromatography. The methodology emphasizes a systematic approach, beginning with solvent system optimization via Thin-Layer Chromatography (TLC), followed by a robust column chromatography procedure, and concluding with fraction analysis and product isolation. This guide is designed for researchers, scientists, and drug development professionals seeking a reliable and reproducible purification strategy.

Introduction: The Rationale for Purification

The biological efficacy and safety of active pharmaceutical ingredients (APIs) and agrochemicals are directly contingent on their chemical purity. Impurities, such as unreacted starting materials, by-products, or isomers, can lead to undesirable side effects, reduced potency, and regulatory hurdles. This compound, a key building block, is often synthesized via multi-step reactions which can generate a variety of related substances.[3][4]

Column chromatography is a powerful and versatile liquid chromatography technique ideal for separating and purifying gram-scale quantities of organic compounds.[5][6] The principle of separation relies on the differential partitioning of the mixture's components between a stationary phase (typically polar silica gel) and a mobile phase (a non-polar organic solvent or solvent mixture).[6][7] As the mobile phase percolates through the column, compounds with lower polarity and weaker interactions with the stationary phase travel faster and are eluted first, while more polar compounds, which adsorb more strongly to the silica, travel slower and are eluted later.[8] This differential migration allows for the effective separation of the target compound from impurities.

Physicochemical Characteristics of the Target Compound

Understanding the properties of this compound is fundamental to designing an effective purification strategy. Its structure, featuring two chlorine atoms, a nitro group, and a nitrile group, imparts a moderate polarity.

PropertyValueSource
Molecular Formula C₇H₂Cl₂N₂O₂[9][10]
Molecular Weight 217.01 g/mol [9][10]
Appearance White to cream or pale yellow crystals/powder[11]
Melting Point 104-110 °C[9][11]
XLogP3 / LogP 2.7 / 2.77[9][10]
Hydrogen Bond Acceptors 3[9][10]

The XLogP value of ~2.7 indicates that the compound is moderately non-polar, making it an ideal candidate for normal-phase chromatography using common organic solvents.

The Workflow: From Scouting to Isolation

The purification process is a logical sequence of steps, each critical for the final outcome. The workflow begins with small-scale analytical work (TLC) to define the separation parameters before committing the bulk material to the preparative column.

G cluster_0 Phase 1: Method Development cluster_1 Phase 2: Preparative Separation cluster_2 Phase 3: Analysis & Isolation TLC TLC Solvent Scouting (Find Rf ≈ 0.25-0.35) OptimalSolvent Optimal Solvent System Identified TLC->OptimalSolvent Iterative Testing Packing Column Packing (Slurry Method) OptimalSolvent->Packing Apply to Column Loading Sample Loading (Dry Loading Recommended) Packing->Loading Elution Elution & Fraction Collection Loading->Elution FractionTLC TLC Analysis of Fractions Elution->FractionTLC Monitor Separation Pooling Pool Pure Fractions FractionTLC->Pooling Evaporation Solvent Removal (Rotary Evaporation) Pooling->Evaporation FinalProduct Pure this compound Evaporation->FinalProduct

Caption: A workflow diagram illustrating the three key phases of purification.

Detailed Experimental Protocol

4.1. Materials and Equipment

  • Stationary Phase: Silica Gel, standard grade, 60 Å, 230-400 mesh.

  • Mobile Phase Solvents: Reagent grade Hexanes and Ethyl Acetate.

  • Apparatus: Glass chromatography column (40-60 mm diameter), TLC plates (silica gel 60 F₂₅₄), TLC developing chamber, round-bottom flasks, Erlenmeyer flasks, fraction collection tubes, powder funnel, cotton or glass wool, sand (washed), capillary spotters.

  • Equipment: Fume hood, rotary evaporator, UV lamp (254 nm), heating mantle.

4.2. PART A: Solvent System Optimization via TLC

The success of column chromatography is almost entirely dependent on the choice of the mobile phase (eluent).[8][12] Thin-Layer Chromatography (TLC) is an indispensable pilot technique for rapidly determining the optimal solvent system.[13] The goal is to find a solvent mixture that moves the target compound to a Retention Factor (Rf) value between 0.25 and 0.35.[8] This Rf range ensures that the compound will elute from the column in a reasonable volume without moving too quickly (risking co-elution with impurities) or too slowly (leading to band broadening).

Protocol:

  • Prepare several stock solutions of varying Hexane:Ethyl Acetate ratios (e.g., 9:1, 8:2, 7:3 v/v) in beakers.

  • Dissolve a small amount of the crude this compound in a volatile solvent like dichloromethane.

  • Using a capillary tube, spot the crude mixture onto the baseline of several TLC plates.

  • Place each plate in a developing chamber containing one of the prepared solvent systems. Ensure the solvent level is below the baseline. Cover the chamber.

  • Allow the solvent front to travel up the plate until it is ~1 cm from the top.

  • Remove the plate, immediately mark the solvent front with a pencil, and let it dry.

  • Visualize the separated spots under a UV lamp (254 nm) and circle them with a pencil.

  • Calculate the Rf value for each spot: Rf = (Distance traveled by spot) / (Distance traveled by solvent front).

  • Select the solvent system that gives the target compound an Rf of ~0.3.

Hexane:Ethyl Acetate (v/v)Rf of Target CompoundObservations
9:10.55Too high; poor separation from less polar impurities.
8:2 0.31 Optimal; good separation from other spots.
7:30.15Too low; significant tailing and slow elution expected.

4.3. PART B: Column Preparation (Wet Slurry Method)

A well-packed column is essential for achieving high resolution.[14] The wet slurry method is generally preferred as it minimizes the chances of trapping air bubbles and creating channels in the stationary phase.[6]

Protocol:

  • Secure the chromatography column vertically in a fume hood.

  • Place a small plug of cotton or glass wool at the bottom of the column, and add a ~1 cm layer of sand on top.

  • In a beaker, prepare a slurry of silica gel in the chosen eluent (e.g., 8:2 Hexane:EtOAc). Use approximately 30-50 g of silica for every 1 g of crude material to be purified.

  • With the column stopcock open, pour the slurry into the column. Use a funnel to guide the stream.

  • Continuously tap the side of the column gently to encourage even settling of the silica.

  • Drain the excess solvent until the solvent level meets the top of the silica bed. Crucially, do not let the column run dry from this point forward.

  • Add another ~1 cm layer of sand on top of the silica bed to prevent disturbance during solvent addition.

4.4. PART C: Sample Loading (Dry Loading)

For optimal separation, the sample should be introduced to the column in a concentrated, narrow band. Dry loading is superior to wet loading, especially if the compound has limited solubility in the eluent.

Protocol:

  • Dissolve the crude this compound (~1 g) in a minimal amount of a volatile solvent (e.g., dichloromethane).

  • Add a small amount of silica gel (~2-3 g) to this solution.

  • Remove the solvent completely on a rotary evaporator until a dry, free-flowing powder is obtained.

  • Carefully add this silica-adsorbed sample to the top of the prepared column.

  • Gently tap the column to settle the sample layer.

4.5. PART D: Elution and Fraction Collection

  • Carefully add the eluent to the column, filling the space above the sand.

  • Open the stopcock and begin collecting the eluting solvent in numbered test tubes or flasks. Maintain a steady flow rate.

  • Continuously monitor the separation by spotting collected fractions onto TLC plates and running them against a standard of the crude mixture.

  • Initially, less polar impurities will elute. As the elution progresses, the desired product will begin to appear in the fractions.

  • Continue collecting fractions until the target compound is no longer detected by TLC.

References

Synthesis of Novel Anticancer Agents from 2,6-Dichloro-3-nitrobenzonitrile: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of potential anticancer agents derived from 2,6-dichloro-3-nitrobenzonitrile. The synthetic strategy focuses on nucleophilic aromatic substitution reactions to introduce pharmacologically relevant moieties, leading to compounds with potential cytotoxic activities.

Overview of Synthetic Strategy

The synthetic approach leverages the reactivity of the two chlorine atoms in this compound, which are activated towards nucleophilic aromatic substitution (SNAr) by the electron-withdrawing nitro and cyano groups. The chlorine atom at the C-2 position, being ortho to the strongly activating nitro group, is generally more susceptible to initial nucleophilic attack. This regioselectivity allows for a stepwise introduction of different nucleophiles, enabling the synthesis of a diverse range of substituted benzonitrile derivatives.

A primary synthetic route involves the sequential displacement of the two chlorine atoms with amine nucleophiles. This leads to the formation of 2-amino-6-chloro-3-nitrobenzonitrile intermediates, which can be further functionalized to yield 2,6-diamino-3-nitrobenzonitrile derivatives. These classes of compounds are of interest in anticancer drug discovery due to the prevalence of substituted anilino and related nitrogen-containing heterocycles in known kinase inhibitors and other targeted therapies.

Synthetic Workflow start This compound intermediate1 2-(Substituted-amino)-6-chloro- 3-nitrobenzonitrile start->intermediate1 Nucleophilic Aromatic Substitution (Amine 1) final_product 2,6-Bis(substituted-amino)- 3-nitrobenzonitrile (Potential Anticancer Agent) intermediate1->final_product Nucleophilic Aromatic Substitution (Amine 2)

Caption: General synthetic workflow for the preparation of potential anticancer agents from this compound.

Quantitative Data: Anticancer Activity

While specific anticancer activity data for compounds directly synthesized from this compound is not extensively reported in publicly available literature, the following table summarizes the cytotoxic activities of structurally related nitroaromatic and benzonitrile compounds against various cancer cell lines. This data provides a rationale for exploring derivatives of this compound as potential anticancer agents.

Compound ClassSpecific Compound ExampleCancer Cell LineIC50 ValueReference
Nitroaromatic2-(4-chloro-3-nitrophenyl)-5(6)-nitro-1H-benzimidazoleA549 (Lung)28 nM[1]
NitroaromaticCompound with a good leaving group at the benzylic positionVarious human cancer cell lines< 8.5 µM[2]
PhenylacrylonitrileCompound 1g2aHCT116 (Colon)5.9 nM[3]
PhenylacrylonitrileCompound 1g2aBEL-7402 (Liver)7.8 nM[3]
Bis(benzylidene) cyclohexanone2,6-bis-(4-nitrobenzylidene) cyclohexanoneA549 (Lung)0.48 ± 0.05 mM[4]

Experimental Protocols

The following are detailed protocols for the key transformations in the synthesis of anticancer agent candidates from this compound.

Synthesis of 2-(Substituted-anilino)-6-chloro-3-nitrobenzonitrile (General Procedure)

This protocol describes the monosubstitution of a chlorine atom with a substituted aniline.

Materials:

  • This compound

  • Substituted aniline (e.g., 4-methoxyaniline)

  • Triethylamine (Et3N) or potassium carbonate (K2CO3)

  • Anhydrous N,N-dimethylformamide (DMF) or other suitable polar aprotic solvent

  • Standard laboratory glassware and purification apparatus

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add the substituted aniline (1.1 eq).

  • Add triethylamine (1.5 eq) or potassium carbonate (2.0 eq) to the reaction mixture.

  • Stir the reaction mixture at a temperature ranging from room temperature to 80 °C. The reaction progress should be monitored by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-water.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with water and then a small amount of cold ethanol.

  • Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the desired 2-(substituted-anilino)-6-chloro-3-nitrobenzonitrile.

Synthesis of 2,6-Bis(substituted-anilino)-3-nitrobenzonitrile (General Procedure)

This protocol describes the disubstitution of both chlorine atoms with a substituted aniline.

Materials:

  • This compound

  • Substituted aniline (e.g., 4-fluoroaniline)

  • A suitable base (e.g., sodium hydride, potassium carbonate)

  • Anhydrous dimethyl sulfoxide (DMSO) or other high-boiling polar aprotic solvent

  • Standard laboratory glassware and purification apparatus

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMSO, add the substituted aniline (2.5 eq).

  • Carefully add the base (e.g., sodium hydride, 3.0 eq) portion-wise at room temperature.

  • Heat the reaction mixture to a temperature between 100-120 °C and stir until the reaction is complete as monitored by TLC.

  • Cool the reaction mixture to room temperature and carefully quench by pouring it into a stirred mixture of ice and water.

  • Collect the resulting precipitate by filtration.

  • Wash the solid thoroughly with water to remove any inorganic salts.

  • The crude product can be purified by column chromatography or recrystallization to yield the pure 2,6-bis(substituted-anilino)-3-nitrobenzonitrile.

Potential Signaling Pathways

Based on the anticancer activities of structurally related benzonitrile and nitroaromatic compounds, the synthesized derivatives from this compound may exert their effects through various signaling pathways. Two potential mechanisms are highlighted below.

Inhibition of Tubulin Polymerization

Many benzonitrile-containing compounds have demonstrated anticancer effects by disrupting microtubule dynamics through the inhibition of tubulin polymerization. This leads to cell cycle arrest in the G2/M phase and subsequent apoptosis in rapidly dividing cancer cells.[3]

Tubulin_Inhibition_Pathway drug Benzonitrile Derivative tubulin Tubulin Dimers drug->tubulin Inhibits microtubules Microtubule Polymerization tubulin->microtubules mitotic_spindle Mitotic Spindle Formation microtubules->mitotic_spindle g2m_arrest G2/M Phase Arrest mitotic_spindle->g2m_arrest apoptosis Apoptosis g2m_arrest->apoptosis

Caption: Proposed mechanism of action via inhibition of tubulin polymerization.

PARP Inhibition

Certain nitroaromatic compounds have been shown to inhibit poly (ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair.[1] Inhibition of PARP in cancer cells, particularly those with existing DNA repair defects (e.g., BRCA mutations), can lead to synthetic lethality and cell death.

PARP_Inhibition_Pathway dna_damage DNA Damage parp PARP Activation dna_damage->parp dna_repair DNA Repair parp->dna_repair cell_death Cell Death (Apoptosis) parp->cell_death Inhibition leads to dna_repair->cell_death Prevention drug Nitroaromatic Compound drug->parp Inhibits

Caption: Proposed mechanism of action via PARP inhibition.

Disclaimer: The provided protocols are general and may require optimization based on the specific nucleophiles used. All experimental work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment. The anticancer activities and mechanisms of action of the synthesized compounds would need to be confirmed through rigorous biological testing.

References

Application Notes & Protocols: Strategic Use of 2,6-Dichloro-3-nitrobenzonitrile in the Synthesis of Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Protein kinases are a critical class of enzymes whose dysregulation is a hallmark of numerous diseases, particularly cancer. The development of small molecule kinase inhibitors has therefore become a cornerstone of modern drug discovery. This guide provides an in-depth analysis of 2,6-dichloro-3-nitrobenzonitrile, a highly versatile and strategic starting material for the synthesis of diverse kinase inhibitor scaffolds. We will explore the unique chemical reactivity of this building block, grounded in the principles of nucleophilic aromatic substitution, and provide detailed, field-proven protocols for its application in constructing potential therapeutic agents. The methodologies described herein are designed for researchers, medicinal chemists, and drug development professionals seeking to leverage this scaffold for the rapid generation of compound libraries for high-throughput screening.

Introduction: The Strategic Value of this compound

The quest for novel kinase inhibitors often begins with the selection of a "privileged scaffold"—a molecular framework amenable to systematic modification and capable of interacting with the ATP-binding site of various kinases.[1][2] this compound (CAS No. 5866-98-8) has emerged as an exemplary starting material due to its intrinsic chemical properties that permit controlled, sequential derivatization.

Its utility is rooted in three key structural features:

  • Two Chlorine Atoms: Positioned at C2 and C6, these halogens serve as excellent leaving groups in nucleophilic aromatic substitution (SNAr) reactions. Their presence allows for the introduction of two different nucleophiles, building molecular complexity and enabling fine-tuning of structure-activity relationships (SAR).

  • Electron-Withdrawing Nitro Group (-NO₂): Located at the C3 position, the nitro group strongly activates the aromatic ring towards nucleophilic attack. By withdrawing electron density, it stabilizes the negatively charged intermediate (the Meisenheimer complex) formed during the reaction, thereby lowering the activation energy and facilitating the substitution of the adjacent chlorine atoms.[3][4][5]

  • Nitrile Moiety (-C≡N): The nitrile group can serve as a key pharmacophoric element for hydrogen bonding or can be chemically transformed into other functional groups, such as a primary amine or a carboxylic acid, to explore further interactions with the kinase target.

This combination of features makes this compound an ideal precursor for building libraries of compounds for screening against various kinase targets.

Physicochemical and Safety Data

Proper handling and understanding of the starting material are paramount for successful and safe synthesis.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 5866-98-8[6][7][8][9]
Molecular Formula C₇H₂Cl₂N₂O₂[6][9]
Molecular Weight 217.01 g/mol [6][7]
Appearance White to cream or pale yellow crystalline powder[9]
Melting Point 104-110 °C[9]
Purity ≥97%[6]

Table 2: Hazard and Safety Information

Hazard TypeGHS Classification and Precautionary StatementsReference(s)
Acute Toxicity H302: Harmful if swallowed. H312: Harmful in contact with skin.[10][11]
Handling P264: Wash face, hands and any exposed skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P280: Wear protective gloves/protective clothing.[11][12][13]
First Aid IF SWALLOWED: Immediately call a POISON CENTER or doctor. IF ON SKIN: Wash with plenty of water.[11][12]
Disposal P501: Dispose of contents/container to an approved waste disposal plant.[10][12]

The Chemistry of Activation: Nucleophilic Aromatic Substitution (SNAr)

The primary reaction mechanism governing the use of this compound is Nucleophilic Aromatic Substitution (SNAr). Unlike SN1 and SN2 reactions common in aliphatic chemistry, SNAr proceeds via a two-step addition-elimination pathway.[5]

  • Nucleophilic Attack: A nucleophile (e.g., an amine) attacks the electron-deficient carbon atom bearing a chlorine atom. This step is typically the rate-determining step of the reaction.[14]

  • Formation of a Meisenheimer Complex: This attack breaks the aromaticity of the ring and forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[3][5] The presence of the ortho-nitro group is crucial, as it delocalizes the negative charge, significantly stabilizing the intermediate and facilitating its formation.

  • Elimination of Leaving Group: The aromaticity of the ring is restored by the elimination of the chloride leaving group, yielding the final substituted product.

The high degree of activation provided by the nitro group allows these reactions to proceed under relatively mild conditions.

Caption: SNAr Mechanism Pathway.

Protocol: Two-Step Synthesis of a Differentiated Aminated Scaffold

This section provides a representative protocol for the sequential substitution of the two chlorine atoms on this compound. This strategy allows for the creation of asymmetric molecules, which is often essential for achieving high potency and selectivity in kinase inhibitors.

Overall Synthetic Workflow

G start This compound step1 Step 1: First SₙAr Reaction (Monosubstitution) start->step1 reagent1 Amine 1 (Nu₁) Base (e.g., DIPEA) Solvent (e.g., NMP) reagent1->step1 workup1 Aqueous Workup & Extraction step1->workup1 purify1 Column Chromatography workup1->purify1 intermediate Monosubstituted Intermediate purify1->intermediate step2 Step 2: Second SₙAr Reaction (Disubstitution) intermediate->step2 reagent2 Amine 2 (Nu₂) Base (e.g., K₂CO₃) Solvent (e.g., DMF) reagent2->step2 workup2 Aqueous Workup & Extraction step2->workup2 purify2 Column Chromatography workup2->purify2 product Final Asymmetric Product purify2->product characterize Characterization (NMR, LC-MS, HRMS) product->characterize

Caption: General workflow for sequential SNAr.

Step 1: Monosubstitution with a Primary/Secondary Amine

Objective: To selectively replace one chlorine atom with a nucleophilic amine. This protocol uses 4-methylpiperazine as a representative nucleophile, a common fragment in kinase inhibitors.[15]

Materials & Reagents:

  • This compound (1.0 eq)

  • 1-Methylpiperazine (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (1.5 eq)

  • N-Methyl-2-pyrrolidone (NMP)

  • Ethyl acetate (EtOAc)

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask with magnetic stirrer

  • Heating mantle with temperature control

  • Condenser

  • Separatory funnel

  • Rotary evaporator

  • TLC plates and chamber

Procedure:

  • To a clean, dry round-bottom flask, add this compound (e.g., 2.17 g, 10 mmol).

  • Add NMP (e.g., 20 mL) to dissolve the starting material.

  • Add DIPEA (e.g., 2.6 mL, 15 mmol) to the solution.

  • In a dropwise manner, add 1-methylpiperazine (e.g., 1.2 mL, 11 mmol) to the stirring solution at room temperature.

  • Heat the reaction mixture to 60-70 °C and stir for 4-6 hours.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 3:1 Hexanes:EtOAc solvent system). The disappearance of the starting material and the appearance of a new, more polar spot indicates reaction progression.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing water (100 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine (2 x 50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by silica gel column chromatography, eluting with a gradient of hexanes and ethyl acetate to yield the monosubstituted product.

Step 2: Disubstitution with a Second Amine

Objective: To replace the remaining chlorine atom with a different amine, demonstrating the synthesis of an asymmetric inhibitor scaffold. This protocol uses aniline as the second nucleophile.

Materials & Reagents:

  • Monosubstituted intermediate from Step 1 (1.0 eq)

  • Aniline (1.2 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Water

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the monosubstituted intermediate (e.g., 2.81 g, 10 mmol) in DMF (20 mL) in a round-bottom flask.

  • Add potassium carbonate (e.g., 2.76 g, 20 mmol) and aniline (e.g., 1.1 mL, 12 mmol).

  • Heat the reaction mixture to 90-100 °C and stir for 8-12 hours, or until TLC analysis indicates the consumption of the starting material.

  • Work-up: Cool the reaction to room temperature. Pour the mixture into ice-cold water (150 mL) to precipitate the crude product.

  • Filter the solid, wash thoroughly with water, and dry under vacuum. Alternatively, if the product is soluble, perform an aqueous work-up and extraction as described in Step 1.

  • Purification: Recrystallize the crude solid from a suitable solvent (e.g., ethanol/water) or purify by column chromatography to obtain the final, asymmetrically disubstituted product.

  • Characterization: Confirm the structure of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry (LC-MS).

Downstream Modifications & Screening

The synthesized scaffold is now ready for further elaboration or biological testing.

  • Reduction of the Nitro Group: The nitro group can be readily reduced to an amine using standard conditions (e.g., Fe/NH₄Cl, H₂/Pd-C, or sodium dithionite). This newly formed aniline can be acylated or used in other coupling reactions to further functionalize the molecule, a common strategy in inhibitors like Imatinib.[16]

  • Biological Evaluation: The final compounds should be evaluated for their efficacy as kinase inhibitors. This typically involves a tiered screening approach:

    • Biochemical Assays: In vitro assays to measure the direct inhibition of the target kinase, often by quantifying the remaining ATP in the reaction.[1]

    • Cell-Based Assays: Testing the compounds on cancer cell lines that are known to be dependent on the target kinase's signaling pathway to determine cellular potency and antiproliferative effects.[16]

Conclusion

This compound is a powerful and cost-effective building block for the synthesis of kinase inhibitors. Its reactivity is governed by the principles of nucleophilic aromatic substitution, with the nitro group providing potent activation for the sequential displacement of two chlorine atoms. This allows for the controlled and divergent synthesis of complex molecular architectures from a simple starting material. The protocols outlined in this guide provide a robust framework for researchers to construct novel compound libraries, accelerating the discovery of the next generation of targeted therapeutics.

References

Synthesis of Pyridine Herbicides from 2,6-Dichloro-3-nitrobenzonitrile: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of pyridine-based herbicides, specifically focusing on pathways originating from 2,6-dichloro-3-nitrobenzonitrile. While a direct conversion is not established, this guide outlines a plausible multi-step synthetic strategy involving key transformations such as selective nitro group reduction, pyridine ring formation, nitrile hydrolysis, and amination. The protocols provided are based on established chemical transformations and aim to guide researchers in the development of synthetic routes to valuable herbicidal compounds like clopyralid and aminopyralid.

Introduction

Pyridine carboxylic acid-based herbicides, such as clopyralid and aminopyralid, are vital in modern agriculture for their selective control of broadleaf weeds. The synthesis of these complex molecules often involves multi-step processes starting from readily available precursors. This compound presents a potential starting material, and this document explores a proposed synthetic pathway to convert it into key pyridine herbicide scaffolds. The strategy hinges on a sequence of reliable and well-documented organic reactions.

Proposed Synthetic Pathway

The synthesis of pyridine herbicides from this compound is proposed to proceed through the following key steps:

  • Selective Reduction of the Nitro Group: The initial step involves the selective reduction of the nitro group in this compound to yield 3-amino-2,6-dichlorobenzonitrile. This transformation is crucial as it sets the stage for the subsequent ring formation.

  • Pyridine Ring Formation: The newly formed amino group on the benzene ring can be utilized to construct the pyridine ring. This can be conceptually achieved through condensation with a suitable three-carbon synthon, followed by cyclization and aromatization.

  • Hydrolysis of the Nitrile Group: The nitrile functional group is then hydrolyzed to a carboxylic acid, a key structural feature of picolinic acid-based herbicides.

  • Functional Group Interconversion: Further modifications, such as amination, can be performed to arrive at the final target herbicide, for example, aminopyralid.

Synthetic Pathway start This compound intermediate1 3-Amino-2,6-dichlorobenzonitrile start->intermediate1 Selective Nitro Reduction intermediate2 2,6-Dichloropyridine-3-carbonitrile intermediate1->intermediate2 Pyridine Ring Formation intermediate3 3,6-Dichloropicolinic Acid (Clopyralid) intermediate2->intermediate3 Nitrile Hydrolysis final_product 4-Amino-3,6-dichloropicolinic Acid (Aminopyralid) intermediate3->final_product Amination Synthesis_Workflow cluster_0 Starting Material Preparation cluster_1 Core Intermediate Synthesis cluster_2 Final Product Synthesis Start This compound Nitro_Reduction Selective Nitro Reduction Start->Nitro_Reduction Pyridine_Formation Pyridine Ring Formation Nitro_Reduction->Pyridine_Formation Nitrile_Hydrolysis Nitrile Hydrolysis Pyridine_Formation->Nitrile_Hydrolysis Clopyralid 3,6-Dichloropicolinic Acid (Clopyralid) Nitrile_Hydrolysis->Clopyralid Amination Amination Clopyralid->Amination Aminopyralid 4-Amino-3,6-dichloropicolinic Acid (Aminopyralid) Amination->Aminopyralid

The Strategic Utility of 2,6-Dichloro-3-nitrobenzonitrile in the Synthesis of Potent HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a comprehensive guide for medicinal chemists, virologists, and drug development professionals on the strategic application of 2,6-dichloro-3-nitrobenzonitrile as a pivotal intermediate in the synthesis of Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) for the treatment of Human Immunodeficiency Virus Type 1 (HIV-1) infection. Detailed protocols, mechanistic insights, and key chemical data are presented to facilitate the research and development of next-generation antiretroviral agents.

Introduction: The Unrelenting Challenge of HIV and the Role of NNRTIs

The global fight against the HIV/AIDS pandemic continues to demand the development of novel, more effective, and resilient antiretroviral therapies.[1] A cornerstone of combination antiretroviral therapy (cART) is the class of drugs known as Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs).[1][2] Unlike their nucleoside counterparts, NNRTIs do not compete with natural deoxynucleoside triphosphates. Instead, they bind to an allosteric pocket on the HIV-1 reverse transcriptase (RT) enzyme, inducing a conformational change that distorts the active site and ultimately halts the conversion of the viral RNA genome into proviral DNA.[3][4][5] This non-competitive mechanism of action contributes to their high specificity and potent antiviral activity.[1]

The diarylpyrimidine (DAPY) family of NNRTIs, which includes approved drugs like etravirine and rilpivirine, has demonstrated remarkable efficacy against both wild-type and drug-resistant strains of HIV-1.[3][6] A key to the successful synthesis of these complex molecules lies in the judicious selection of versatile chemical building blocks. This compound emerges as a strategic starting material, offering a unique combination of reactive sites that can be selectively manipulated to construct the core diarylpyrimidine scaffold. This guide will elucidate the synthetic pathways from this intermediate to a potent NNRTI, providing detailed, actionable protocols for the research scientist.

Physicochemical Properties of this compound

A thorough understanding of the starting material's properties is fundamental to successful synthesis.

PropertyValueReference
CAS Number 5866-98-8[6][7][8][9]
Molecular Formula C₇H₂Cl₂N₂O₂[7][8][9]
Molecular Weight 217.01 g/mol [7][8][9]
Appearance White to off-white crystalline solid
Melting Point 106-107 °C[7]
Boiling Point 341.7 °C at 760 mmHg[7]
Solubility Soluble in most organic solvents (e.g., DMSO, DMF, acetone, ethyl acetate)

Synthetic Strategy: From Nitrobenzonitrile to a Diarylpyrimidine NNRTI

The overall synthetic strategy involves a multi-step process, beginning with the selective reduction of the nitro group on this compound to an amine. This is followed by a series of nucleophilic aromatic substitution reactions to construct the diarylpyrimidine core, culminating in the final NNRTI product.

Synthetic_Pathway A This compound B 3-Amino-2,6-dichlorobenzonitrile A->B Reduction C Key Diarylpyrimidine Intermediate B->C Coupling with Pyrimidine Derivative D Final NNRTI Product C->D Further Functionalization

Caption: High-level overview of the synthetic workflow.

Step 1: Synthesis of 3-Amino-2,6-dichlorobenzonitrile

The initial and critical step is the selective reduction of the nitro group to an amine without affecting the nitrile or chloro substituents.

Protocol:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, dissolve this compound (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate.

  • Reagent Addition: Carefully add a reducing agent, for instance, iron powder (Fe, 3.0 eq) and a catalytic amount of ammonium chloride (NH₄Cl, 0.2 eq) in water.

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature and filter it through a pad of celite to remove the iron catalyst. Concentrate the filtrate under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield 3-amino-2,6-dichlorobenzonitrile as a solid.

Step 2: Synthesis of a Diarylpyrimidine NNRTI

This section outlines a representative synthesis of a diarylpyrimidine NNRTI, drawing upon established methodologies for the synthesis of etravirine and related analogs.

NNRTI_Synthesis cluster_0 Part A: Intermediate Synthesis cluster_1 Part B: Core Assembly cluster_2 Part C: Final Steps A 2,4,6-Trichloropyrimidine C 4-[(2,6-Dichloro)-4-pyrimidinyloxy]-3,5-dimethylbenzonitrile A->C Condensation B 4-Hydroxy-3,5-dimethylbenzonitrile B->C D Intermediate C F 4-[[6-Chloro-2-[(4-cyanophenyl)amino]-4-pyrimidinyl]oxy]-3,5-dimethylbenzonitrile D->F Nucleophilic Aromatic Substitution E 4-Aminobenzonitrile E->F G Intermediate F I Etravirine G->I Conversion H Ammonolysis & Bromination

Caption: Detailed workflow for the synthesis of Etravirine.

Protocol:

Part A: Synthesis of 4-[(2,6-dichloro)-4-pyrimidinyloxy]-3,5-dimethylbenzonitrile

  • Reaction Setup: Dissolve 2,4,6-trichloropyrimidine (1.0 eq) and 3,5-dimethyl-4-hydroxybenzonitrile (1.0 eq) in 1,4-dioxane.

  • Base Addition: Add N,N-diisopropylethylamine (DIPEA, 2.0 eq) to the solution over 30 minutes.

  • Reaction Conditions: Heat the mixture to 70°C and stir for 2 hours.

  • Work-up and Isolation: Cool the reaction to 15°C. The product will precipitate. Filter the solid and wash with 1,4-dioxane, followed by water. Dry the product under vacuum.

Part B: Synthesis of 4-[[6-chloro-2-[(4-cyanophenyl)amino]-4-pyrimidinyl]oxy]-3,5-dimethylbenzonitrile

  • Reaction Setup: In N-methylpyrrolidone (NMP), react 4-[(2,6-dichloro)-4-pyrimidinyloxy]-3,5-dimethylbenzonitrile (from Part A) with 4-aminobenzonitrile in the presence of potassium tert-butoxide.

  • Reaction Conditions: Stir the reaction at room temperature until completion, as monitored by TLC.

  • Work-up and Isolation: Quench the reaction with water and extract the product with an organic solvent. Purify by column chromatography.

Part C: Synthesis of Etravirine

  • Ammonolysis: Treat the product from Part B with ammonia in a pressure vessel at elevated temperature.

  • Bromination: The resulting amino-pyrimidine is then brominated using a suitable brominating agent (e.g., N-bromosuccinimide) to yield etravirine.

StepKey ReagentsSolventTypical YieldReference
Part A 2,4,6-Trichloropyrimidine, 3,5-dimethyl-4-hydroxybenzonitrile, DIPEA1,4-Dioxane>90%[8][10]
Part B 4-Aminobenzonitrile, Potassium tert-butoxideNMPVariable[10]
Part C Ammonia, N-BromosuccinimideVariousVariable[11][12]

Mechanism of Action: Allosteric Inhibition of HIV-1 Reverse Transcriptase

The diarylpyrimidine NNRTIs synthesized from this compound exert their antiviral effect by binding to a hydrophobic, allosteric pocket on the p66 subunit of HIV-1 RT. This binding site is located approximately 10 Å from the catalytic active site.

Mechanism_of_Action RT HIV-1 Reverse Transcriptase (p66/p51) NNIBP NNRTI Binding Pocket (NNIBP) RT->NNIBP contains ActiveSite Catalytic Active Site RT->ActiveSite contains ConformationalChange Conformational Change NNIBP->ConformationalChange Induces Inhibition Inhibition of DNA Synthesis ActiveSite->Inhibition Leads to NNRTI NNRTI (e.g., Etravirine) NNRTI->NNIBP Binds to ConformationalChange->ActiveSite Distorts

Caption: Mechanism of allosteric inhibition of HIV-1 RT by NNRTIs.

Binding of the NNRTI to this pocket induces a conformational change in the enzyme, which restricts the mobility of the p66 "thumb" and "finger" subdomains. This distortion of the enzyme's structure prevents the proper binding of the incoming deoxynucleoside triphosphate and the template-primer, thereby inhibiting the polymerase activity and halting viral DNA synthesis.

Conclusion

This compound is a highly valuable and versatile starting material for the synthesis of diarylpyrimidine-based NNRTIs. Its unique substitution pattern allows for the strategic and efficient construction of these complex antiviral molecules. The protocols and mechanistic insights provided in this guide are intended to empower researchers in the field of HIV drug discovery to further explore and optimize the synthesis of next-generation antiretroviral agents.

References

Application Notes and Protocols: Derivatization of 2,6-Dichloro-3-nitrobenzonitrile for Biological Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Dichloro-3-nitrobenzonitrile is a versatile scaffold for the synthesis of novel biologically active compounds. The presence of two chlorine atoms and a nitro group activates the aromatic ring for nucleophilic aromatic substitution (SNAr), allowing for the introduction of a wide range of functional groups. This derivatization is a key strategy in medicinal chemistry to generate libraries of compounds for biological screening. The resulting substituted benzonitrile derivatives have shown potential as anticancer and antimicrobial agents. This document provides detailed protocols for the derivatization of a representative dichloronitro-aromatic scaffold and subsequent biological screening, offering a practical guide for researchers in drug discovery.

Data Presentation: Representative Biological Activity

While specific biological activity data for derivatives of this compound is not extensively available in the public domain, the following table presents representative data for a series of substituted 2-aminobenzothiazoles, which share structural motifs and are synthesized through similar nucleophilic substitution principles. This data illustrates the potential for discovering potent anticancer agents through the derivatization of halogenated nitro-aromatic compounds.

Table 1: In Vitro Anticancer Activity of Representative 2-Aminobenzothiazole Derivatives against Various Cancer Cell Lines

Compound IDCancer Cell LineIC50 (µM)[1]
13 HCT116 (Colon)6.43 ± 0.72
A549 (Lung)9.62 ± 1.14
A375 (Melanoma)8.07 ± 1.36
14 PC3 (Prostate)0.315
MCF-7 (Breast)1.08
A549 (Lung)0.852
15 PC3 (Prostate)0.421
MCF-7 (Breast)1.21
A549 (Lung)0.933
16 PC3 (Prostate)0.398
MCF-7 (Breast)1.15
A549 (Lung)0.899

Experimental Protocols

Protocol 1: General Procedure for Nucleophilic Aromatic Substitution (SNAr) of this compound with Amines

This protocol describes a general method for the substitution of one of the chlorine atoms in this compound with a primary or secondary amine. The nitro group strongly activates the chlorine atoms towards nucleophilic attack, particularly at the C2 and C6 positions.

Materials:

  • This compound

  • Primary or secondary amine of choice

  • Anhydrous solvent (e.g., Dimethylformamide (DMF), Acetonitrile (ACN), or Tetrahydrofuran (THF))

  • Base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA), or Potassium Carbonate (K₂CO₃))

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser (if heating is required)

  • Thin-layer chromatography (TLC) supplies

  • Standard laboratory glassware for work-up and purification

  • Silica gel for column chromatography

Procedure:

  • In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) in the chosen anhydrous solvent.

  • Add the amine (1.1-1.5 eq) to the solution.

  • Add the base (1.5-2.0 eq) to the reaction mixture.

  • Stir the reaction mixture at room temperature or heat to a suitable temperature (e.g., 50-80 °C) as required. Monitor the reaction progress by TLC.

  • Upon completion of the reaction (as indicated by TLC), cool the mixture to room temperature.

  • Pour the reaction mixture into ice-cold water and stir.

  • If a precipitate forms, collect the solid by filtration, wash with water, and dry.

  • If an oil separates, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired substituted 2-amino-6-chloro-3-nitrobenzonitrile derivative.

  • Characterize the final product using appropriate analytical techniques (e.g., ¹H NMR, ¹³C NMR, and Mass Spectrometry).

Protocol 2: In Vitro Anticancer Screening using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Human cancer cell lines (e.g., HCT116, A549, MCF-7)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

  • 96-well microtiter plates

  • Test compounds (dissolved in DMSO to prepare stock solutions)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (for solubilizing formazan crystals)

  • Phosphate-buffered saline (PBS)

  • Multi-well spectrophotometer (plate reader)

Procedure:

  • Cell Seeding: Seed the cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate the plates overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the complete culture medium. The final DMSO concentration should not exceed 0.5% (v/v) to avoid solvent toxicity. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include wells with vehicle control (DMSO in medium) and untreated cells.

  • Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium from the wells without disturbing the formazan crystals. Add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow from the derivatization of the starting material to the biological evaluation of the synthesized compounds.

G cluster_synthesis Synthesis cluster_screening Biological Screening Start This compound Reaction Nucleophilic Aromatic Substitution (SNAr) with Amines Start->Reaction Purification Purification (Column Chromatography) Reaction->Purification Characterization Characterization (NMR, MS) Purification->Characterization Screening In Vitro Anticancer Screening (e.g., MTT Assay) Characterization->Screening DataAnalysis Data Analysis (IC50 Determination) Screening->DataAnalysis Hit Hit Compound Identification DataAnalysis->Hit

Caption: General workflow for synthesis and biological screening.

Potential Signaling Pathway

Many anticancer agents derived from similar heterocyclic scaffolds exert their effects by inducing apoptosis. The following diagram illustrates a simplified intrinsic (mitochondrial) apoptosis pathway, a common target for novel anticancer drugs.

G cluster_pathway Intrinsic Apoptosis Pathway Drug Benzonitrile Derivative (Potential Inducer) Bcl2 Anti-apoptotic Proteins (e.g., Bcl-2, Bcl-xL) Drug->Bcl2 inhibits BaxBak Pro-apoptotic Proteins (e.g., Bax, Bak) Drug->BaxBak activates Bcl2->BaxBak inhibits Mito Mitochondrion BaxBak->Mito induces pore formation CytoC Cytochrome c release Mito->CytoC Apaf1 Apaf-1 CytoC->Apaf1 binds to Casp9 Caspase-9 (Initiator) Apaf1->Casp9 activates Casp3 Caspase-3 (Executioner) Casp9->Casp3 activates Apoptosis Apoptosis Casp3->Apoptosis executes

Caption: Simplified intrinsic apoptosis signaling pathway.

References

Scale-up synthesis of 2,6-Dichloro-3-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

A Robust and Scalable Two-Step Synthesis of 2,6-Dichloro-3-nitrobenzonitrile

Abstract

This document provides a comprehensive guide for the scale-up synthesis of this compound, a key intermediate in the development of various pharmaceutical and agrochemical compounds. The described methodology is a robust, two-step process commencing with the regioselective chlorination of 3-nitroaniline to produce 2,6-dichloro-3-nitroaniline. This intermediate is then converted to the target benzonitrile via a copper(I)-catalyzed Sandmeyer reaction. This application note details the underlying chemical principles, provides step-by-step protocols optimized for safety and scalability, and includes critical process parameters and characterization data. The causality behind experimental choices is explained to empower researchers to adapt and troubleshoot the synthesis effectively.

Introduction and Strategic Overview

This compound (CAS 5866-98-8) is a valuable building block in organic synthesis.[1] Its trifunctional nature—possessing chloro, nitro, and cyano groups—allows for diverse subsequent transformations. The development of a scalable and reliable synthetic route is therefore of significant interest to the chemical research and drug development community.

The strategy outlined herein avoids the direct nitration of a dichlorobenzonitrile, which can lead to isomeric mixtures, and instead employs a more controlled, two-step approach.

  • Step 1: Dichlorination of 3-Nitroaniline. The synthesis begins with the commercially available 3-nitroaniline. A regioselective dichlorination is performed to install chlorine atoms ortho to the amino group, yielding the key intermediate, 2,6-dichloro-3-nitroaniline. This approach is guided by established methods for the chlorination of activated aromatic rings.[2]

  • Step 2: Sandmeyer Cyanation. The synthesized 2,6-dichloro-3-nitroaniline is converted into its corresponding diazonium salt. This highly reactive intermediate is immediately subjected to a copper(I) cyanide-mediated Sandmeyer reaction to replace the diazonium group with a nitrile functionality, affording the final product. The Sandmeyer reaction is a classic, powerful method for introducing a range of functional groups onto an aromatic ring via an aryl radical intermediate.[3][4]

Overall Synthetic Scheme

G cluster_0 Step 1: Dichlorination cluster_1 Step 2: Sandmeyer Cyanation 3-Nitroaniline 3-Nitroaniline Intermediate 2,6-Dichloro-3-nitroaniline 3-Nitroaniline->Intermediate  HCl, H₂O₂ Intermediate_ref 2,6-Dichloro-3-nitroaniline Diazonium Diazonium Salt (in situ) Product This compound Diazonium->Product  2. CuCN, KCN  Δ Intermediate_ref->Diazonium  1. NaNO₂, HCl (aq)  0-5 °C G cluster_step1 Protocol 1: Intermediate Synthesis cluster_step2 Protocol 2: Sandmeyer Cyanation A Suspend 3-Nitroaniline in HCl B Cool to 0-10 °C A->B C Add H₂O₂ dropwise B->C D Stir at RT for 12-16h C->D E Quench with Ice & Neutralize (NaHCO₃) D->E F Extract with Ethyl Acetate E->F G Wash & Dry Organic Layer F->G H Concentrate & Recrystallize G->H I Isolate Pure 2,6-Dichloro-3-nitroaniline H->I J Suspend Intermediate in HCl (aq) K Cool to 0-5 °C J->K L Add NaNO₂ (aq) dropwise K->L M Stir 30 min, Test with Starch-Iodide Paper L->M O Add Diazonium Solution to CuCN M->O N Prepare CuCN/KCN Solution N->O P Heat to 70-80 °C for 1h O->P Q Extract with Toluene P->Q R Wash, Dry & Concentrate Q->R S Recrystallize & Isolate Final Product R->S

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,6-Dichloro-3-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2,6-dichloro-3-nitrobenzonitrile. The information is structured to address common challenges and improve reaction yield and purity.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, primarily focusing on a plausible synthetic route via the Sandmeyer reaction of 2,6-dichloro-3-nitroaniline.

Issue Potential Cause(s) Recommended Action(s)
Low or No Product Yield 1. Incomplete diazotization of the starting material (2,6-dichloro-3-nitroaniline).2. Decomposition of the diazonium salt before the addition of the cyanide source.3. Inactive copper(I) cyanide catalyst.4. Reaction temperature is too low for the cyanation step.1. Ensure the complete dissolution of the aniline in the acidic medium before adding sodium nitrite. Perform a starch-iodide test to confirm a slight excess of nitrous acid.2. Maintain the diazotization reaction at a low temperature (0-5 °C) and use the diazonium salt solution immediately after preparation.3. Use freshly prepared or high-purity copper(I) cyanide. Consider preparing it in situ if activity is a concern.4. Gradually warm the reaction mixture during the cyanation step to the recommended temperature (refer to the experimental protocol).
Formation of Impurities/Side Products 1. Hydrolysis of the diazonium salt to form a phenolic impurity.2. Reduction of the diazonium salt.3. Formation of biaryl byproducts.[1]1. Maintain a low temperature during diazotization and avoid prolonged reaction times before the addition of the cyanide solution.2. Ensure the presence of a sufficient amount of copper catalyst to facilitate the desired substitution over reduction pathways.3. Control the reaction temperature and ensure efficient stirring to minimize localized concentration gradients that can favor side reactions.
Product is an Oily or Dark-Colored Solid 1. Presence of residual starting materials or byproducts.2. Formation of polymeric materials.1. Follow the recommended work-up and purification procedures carefully, including washing with appropriate solvents and recrystallization.2. Ensure the reaction is not overheated, which can lead to decomposition and polymerization.
Difficulty in Isolating the Product 1. Product is too soluble in the recrystallization solvent.2. Emulsion formation during extraction.1. Test a range of solvents or solvent mixtures for recrystallization to find one with optimal solubility characteristics (good solubility at high temperature, poor solubility at low temperature).2. Add a saturated brine solution to the aqueous layer to break up emulsions during the work-up.

Frequently Asked Questions (FAQs)

Q1: What is the most likely synthetic route for this compound?

A1: A highly plausible and commonly used method for the introduction of a nitrile group onto an aromatic ring is the Sandmeyer reaction.[1] This would involve the diazotization of 2,6-dichloro-3-nitroaniline followed by a copper(I) cyanide-mediated displacement of the diazonium group.

Q2: How can I prepare the starting material, 2,6-dichloro-3-nitroaniline?

A2: 2,6-dichloro-3-nitroaniline can be synthesized through the nitration of 2,6-dichloroaniline. Care must be taken to control the reaction conditions to favor the desired isomer.

Q3: What are the critical parameters for a successful Sandmeyer reaction in this context?

A3: The critical parameters include:

  • Temperature Control: Maintaining a low temperature (0-5 °C) during the diazotization step is crucial to prevent the premature decomposition of the diazonium salt.

  • Purity of Reagents: The use of high-purity starting materials and a fresh, active copper(I) cyanide catalyst is essential for good yields.

  • pH Control: The reaction should be conducted in a strongly acidic medium to ensure the formation and stability of the diazonium salt.

Q4: What are the expected side products, and how can they be minimized?

A4: Potential side products include the corresponding phenol (from reaction with water), reduced arene, and biaryl compounds.[1] These can be minimized by carefully controlling the reaction temperature, using the diazonium salt immediately after its formation, and ensuring an adequate amount of the copper catalyst is present.

Q5: What is the best method for purifying the final product?

A5: Recrystallization is a common and effective method for purifying solid organic compounds. The choice of solvent is critical. Based on the synthesis of a similar compound, 2,3-dichloro-6-nitrobenzonitrile, recrystallization from methanol was effective.[2] It is recommended to test various solvents such as ethanol, methanol, or mixtures with water to find the optimal conditions for this compound.

Experimental Protocols

Proposed Synthesis of this compound via Sandmeyer Reaction

This protocol is an inferred procedure based on the well-established Sandmeyer reaction and should be adapted and optimized as necessary.

Step 1: Diazotization of 2,6-dichloro-3-nitroaniline

  • In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 2,6-dichloro-3-nitroaniline in a mixture of concentrated hydrochloric acid and water at room temperature.

  • Cool the resulting solution to 0-5 °C in an ice-salt bath with vigorous stirring.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature of the reaction mixture does not exceed 5 °C.

  • After the addition is complete, continue stirring for an additional 15-20 minutes at 0-5 °C. The completion of diazotization can be monitored by testing a drop of the reaction mixture with starch-iodide paper (a blue-black color indicates the presence of excess nitrous acid).

Step 2: Cyanation (Sandmeyer Reaction)

  • In a separate flask, prepare a solution of copper(I) cyanide in an aqueous solution of sodium or potassium cyanide.

  • Cool this cyanide solution to 0-5 °C.

  • Slowly add the cold diazonium salt solution from Step 1 to the cold cyanide solution with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat gently (e.g., to 50-60 °C) until the evolution of nitrogen gas ceases.

Step 3: Work-up and Purification

  • Cool the reaction mixture to room temperature and extract the product with an organic solvent such as dichloromethane or toluene.

  • Wash the combined organic extracts with water and then with a saturated sodium chloride solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., methanol, ethanol).

Data Presentation

Table 1: Reaction Parameters for Sandmeyer Cyanation

ParameterRecommended RangeNotes
Diazotization Temperature 0 - 5 °CCrucial for diazonium salt stability.
Moles of Sodium Nitrite 1.0 - 1.1 eq.A slight excess ensures complete diazotization.
Cyanation Temperature 0 - 60 °CGradual warming is recommended.
Moles of Copper(I) Cyanide 1.0 - 1.2 eq.Catalytic amount, but a slight excess can improve yield.
Reaction Time (Cyanation) 1 - 3 hoursMonitor for the cessation of nitrogen evolution.

Visualizations

SynthesisWorkflow cluster_start Starting Material Preparation cluster_diazotization Step 1: Diazotization cluster_cyanation Step 2: Cyanation cluster_workup Step 3: Work-up & Purification 2_6_dichloro_3_nitroaniline 2,6-dichloro-3-nitroaniline Diazonium_Salt_Formation Diazonium Salt Formation (HCl, NaNO2, 0-5 °C) 2_6_dichloro_3_nitroaniline->Diazonium_Salt_Formation Sandmeyer_Reaction Sandmeyer Reaction (CuCN, NaCN, 0-60 °C) Diazonium_Salt_Formation->Sandmeyer_Reaction Extraction Extraction Sandmeyer_Reaction->Extraction Washing Washing Extraction->Washing Drying Drying Washing->Drying Recrystallization Recrystallization Drying->Recrystallization Final_Product This compound Recrystallization->Final_Product

Caption: Synthetic workflow for this compound.

Caption: Troubleshooting decision tree for synthesis optimization.

References

Technical Support Center: Synthesis of 2,6-Dichloro-3-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,6-dichloro-3-nitrobenzonitrile.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A1: A prevalent method for the synthesis of this compound is the electrophilic nitration of 2,6-dichlorobenzonitrile. This reaction typically involves the use of a nitrating agent, such as a mixture of concentrated nitric acid and sulfuric acid, to introduce a nitro group onto the aromatic ring.

Q2: What are the primary byproducts I should expect in this synthesis?

A2: The nitration of 2,6-dichlorobenzonitrile can lead to the formation of several byproducts, including:

  • Positional Isomers: The primary byproduct is often the 2,6-dichloro-4-nitrobenzonitrile isomer. The directing effects of the substituents on the benzene ring influence the position of nitration.

  • Dinitro Compounds: Over-nitration can lead to the formation of dinitro-substituted benzonitriles.

  • Hydrolysis Products: Under the strong acidic conditions of nitration, the nitrile group can undergo hydrolysis to form 2,6-dichloro-3-nitrobenzamide or 2,6-dichloro-3-nitrobenzoic acid.[1][2][3][4]

  • Starting Material: Incomplete reaction will result in the presence of unreacted 2,6-dichlorobenzonitrile.

Q3: How can I monitor the progress of the reaction?

A3: The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC). By taking small aliquots from the reaction mixture at regular intervals, you can observe the consumption of the starting material and the formation of the product and byproducts.

Q4: What are the recommended purification methods for this compound?

A4: Purification of the crude product can be achieved through several methods:

  • Recrystallization: This is a common method for purifying solid organic compounds. A suitable solvent system should be chosen to selectively crystallize the desired product, leaving impurities in the mother liquor.

  • Column Chromatography: For more challenging separations, especially for removing isomers, column chromatography using a suitable stationary phase (e.g., silica gel) and eluent system can be effective.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield of Desired Product - Incomplete reaction. - Suboptimal reaction temperature. - Insufficient nitrating agent.- Monitor the reaction until the starting material is consumed. - Optimize the reaction temperature. Lower temperatures may require longer reaction times, while higher temperatures can increase byproduct formation. - Adjust the molar ratio of the nitrating agent to the starting material.
High Levels of Isomeric Impurities - Reaction conditions favoring the formation of other isomers.- Carefully control the reaction temperature, as it can influence the isomer ratio. - Explore different nitrating agents that may offer better regioselectivity.
Presence of Hydrolyzed Byproducts - Presence of excess water in the reaction mixture. - Prolonged reaction time at elevated temperatures.- Use anhydrous reagents and solvents. - Minimize the reaction time once the starting material is consumed.
Formation of Dark-Colored Byproducts - High reaction temperatures leading to decomposition or side reactions.- Maintain a lower reaction temperature. - Consider using a milder nitrating agent.

Quantitative Data

The following table provides illustrative data on the effect of reaction temperature on the product distribution in the nitration of 2,6-dichlorobenzonitrile. (Note: This data is for illustrative purposes and may not represent actual experimental results).

Reaction Temperature (°C)Yield of this compound (%)2,6-dichloro-4-nitrobenzonitrile (%)Dinitro compounds (%)Hydrolysis byproducts (%)
0652528
25751555
5070101010

Experimental Protocols

Illustrative Protocol for the Nitration of 2,6-Dichlorobenzonitrile

  • Preparation of the Nitrating Mixture: In a flask cooled in an ice bath, slowly add a stoichiometric amount of concentrated nitric acid to a stirred solution of concentrated sulfuric acid.

  • Reaction Setup: In a separate three-necked flask equipped with a stirrer, thermometer, and dropping funnel, dissolve 2,6-dichlorobenzonitrile in a suitable solvent (e.g., concentrated sulfuric acid).

  • Addition of Nitrating Agent: Cool the solution of 2,6-dichlorobenzonitrile to 0-5°C. Slowly add the pre-cooled nitrating mixture dropwise, ensuring the temperature does not exceed 5°C.

  • Reaction Monitoring: After the addition is complete, continue stirring the mixture at the same temperature and monitor the reaction progress using TLC or GC.

  • Workup: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice. The crude product will precipitate out of the solution.

  • Purification: Filter the precipitate, wash it with cold water until the washings are neutral, and then dry it. Further purify the crude product by recrystallization or column chromatography.

Visualizations

Synthesis_Pathway cluster_byproducts Potential Byproducts 2,6-Dichlorobenzonitrile 2,6-Dichlorobenzonitrile This compound This compound 2,6-Dichlorobenzonitrile->this compound Nitration Nitrating Agent (HNO3/H2SO4) Nitrating Agent (HNO3/H2SO4) Nitrating Agent (HNO3/H2SO4)->this compound Byproducts Byproducts This compound->Byproducts Side Reactions 2,6-Dichloro-4-nitrobenzonitrile 2,6-Dichloro-4-nitrobenzonitrile Byproducts->2,6-Dichloro-4-nitrobenzonitrile Dinitro compounds Dinitro compounds Byproducts->Dinitro compounds Hydrolysis products Hydrolysis products Byproducts->Hydrolysis products

Caption: Synthetic pathway for this compound.

Troubleshooting_Flowchart start Low Yield or Purity check_isomers High Isomer Content? start->check_isomers check_hydrolysis Presence of Hydrolysis Products? check_isomers->check_hydrolysis No solution_isomers Optimize Temperature Consider Milder Nitrating Agent check_isomers->solution_isomers Yes check_sm Unreacted Starting Material? check_hydrolysis->check_sm No solution_hydrolysis Use Anhydrous Conditions Reduce Reaction Time check_hydrolysis->solution_hydrolysis Yes solution_sm Increase Reaction Time Increase Nitrating Agent check_sm->solution_sm Yes end Purify via Recrystallization or Column Chromatography check_sm->end No solution_isomers->end solution_hydrolysis->end solution_sm->end

Caption: Troubleshooting decision tree for synthesis issues.

References

Technical Support Center: Cyanation of Dichloronitrobenzenes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the cyanation of dichloronitrobenzenes. This resource is designed to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to assist you in navigating the complexities of this important synthetic transformation. As Senior Application Scientists, we have curated this information based on both fundamental chemical principles and practical laboratory experience to ensure you can achieve optimal results in your experiments.

Troubleshooting Guide: Addressing Common Experimental Challenges

This section is formatted in a question-and-answer style to directly address specific issues you may encounter during the cyanation of dichloronitrobenzenes.

Q1: My reaction yield is significantly lower than expected, and I observe a significant amount of starting material. What are the likely causes and how can I improve the conversion?

A1: Low conversion in the cyanation of dichloronitrobenzenes is a common issue that can often be attributed to several factors related to reaction kinetics and catalyst activity.

Underlying Causes:

  • Insufficient Catalyst Activity: The palladium or nickel catalyst may not be sufficiently active to facilitate the reaction efficiently. This can be due to the choice of an inappropriate ligand, the use of a less active precatalyst, or catalyst poisoning. Cyanide ions can have a strong affinity for the metal center, which can hinder the catalytic cycle.[1]

  • Poor Solubility of Cyanide Source: The cyanide salt used (e.g., KCN, NaCN, Zn(CN)₂) may have low solubility in the reaction solvent, limiting the effective concentration of the nucleophile.[2]

  • Suboptimal Reaction Temperature: The reaction may require a higher temperature to overcome the activation energy barrier for the nucleophilic aromatic substitution (SNAr) reaction. Classical Rosenmund-von Braun conditions often require high temperatures, sometimes exceeding 150-250 °C.[3]

  • Presence of Water: While some modern catalytic systems can tolerate water, rigorously anhydrous conditions are often necessary, especially for methods like Grushin's NaCN protocol, to prevent side reactions and catalyst deactivation.[2]

Troubleshooting Protocol:

  • Catalyst and Ligand Screening:

    • Palladium Catalysis: If using a palladium catalyst, ensure you are using an appropriate phosphine ligand. Sterically demanding and electron-rich phosphines can enhance catalyst activity for aryl chlorides.[4] Consider using a well-defined palladium(II) precatalyst which can be easier to handle and may provide more reproducible results.[5]

    • Nickel Catalysis: Nickel catalysts have emerged as a powerful alternative for the cyanation of aryl halides.[6] They can be more cost-effective and offer different reactivity profiles.

  • Enhancing Cyanide Solubility:

    • Consider the use of a phase-transfer catalyst, such as a quaternary ammonium salt, to increase the solubility of the cyanide salt in the organic solvent.

    • Some protocols utilize additives like zinc dust or diamines to enhance catalytic turnover when using alkali metal cyanides.[7]

  • Temperature Optimization:

    • Gradually increase the reaction temperature in increments of 10-20 °C to find the optimal balance between reaction rate and byproduct formation.

  • Solvent Choice:

    • Employ polar aprotic solvents such as DMF, DMAc, or NMP, which are known to facilitate SNAr reactions and can help dissolve the cyanide source.[8]

  • Cyanide Source Selection:

    • While NaCN and KCN are common, consider using zinc cyanide (Zn(CN)₂), which is less toxic and widely used in palladium-catalyzed cyanations.[2] Potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]) is a non-toxic alternative that can be effective, though it may require higher temperatures to release the cyanide.[2][7]

Q2: I've isolated my product, but spectroscopic analysis reveals the presence of a carboxylic acid or amide impurity. What is the source of this contamination, and how can I prevent it?

A2: The formation of carboxylic acid or amide impurities is a clear indication of nitrile hydrolysis. This is a well-documented side reaction that can occur under both acidic and basic conditions.[9][10][11]

Mechanism of Hydrolysis:

The nitrile group (R-C≡N) can be hydrolyzed in a two-step process, first to an amide (R-CONH₂) and then further to a carboxylic acid (R-COOH).[9][11] The presence of water, in conjunction with either acidic or basic conditions generated during the reaction or workup, will promote this transformation.[9][11][12]

Troubleshooting and Prevention:

  • Anhydrous Reaction Conditions: The most critical step is to ensure your reaction is conducted under strictly anhydrous conditions.

    • Use oven-dried glassware.

    • Distill solvents over an appropriate drying agent.

    • Handle hygroscopic reagents in a glovebox or under an inert atmosphere (e.g., argon or nitrogen).

  • Careful Workup Procedure:

    • Avoid acidic or strongly basic aqueous workups if possible. If an aqueous workup is necessary, use neutral water and minimize the contact time.

    • If the reaction is performed under basic conditions, the product of hydrolysis will be a carboxylate salt. Acidification during workup will then yield the carboxylic acid.[9]

  • Reaction Time: Prolonged reaction times, especially at elevated temperatures, can increase the likelihood of hydrolysis if trace amounts of water are present. Monitor the reaction by TLC or GC/LC-MS and stop it once the starting material is consumed.

Experimental Protocol for Minimizing Hydrolysis:

StepActionRationale
1Dry all glassware in an oven at >120 °C for at least 4 hours.Removes adsorbed water.
2Distill the reaction solvent (e.g., DMF) over a suitable drying agent (e.g., CaH₂).Ensures an anhydrous reaction medium.
3Add the dichloronitrobenzene, cyanide source, and catalyst to the reaction flask under an inert atmosphere.Prevents atmospheric moisture from entering the reaction.
4Run the reaction for the minimum time required for complete conversion of the starting material.Reduces the opportunity for side reactions.
5Quench the reaction with a non-aqueous solvent if possible, or with cold, deoxygenated water if an aqueous quench is unavoidable.Minimizes hydrolysis during the workup.
6Extract the product into a non-polar organic solvent and dry the organic layer thoroughly with a drying agent (e.g., MgSO₄ or Na₂SO₄) before solvent removal.Removes any residual water from the product solution.
Q3: My product mixture contains an unexpected isomer where the nitro group has been displaced by a cyanide group. How is this possible, and can I control this side reaction?

A3: The displacement of a nitro group in an aromatic system by a nucleophile is a known, though often less common, side reaction in nucleophilic aromatic substitution.[13][14] The nitro group itself is a powerful electron-withdrawing group that activates the aromatic ring to nucleophilic attack, but under certain conditions, it can also act as a leaving group.[15]

Factors Favoring Nitro Group Displacement:

  • Activation: The presence of other electron-withdrawing groups on the ring can further activate the nitro group for displacement.

  • Solvent Effects: Dipolar aprotic solvents can facilitate this type of substitution.[13]

  • Reaction Conditions: High temperatures and prolonged reaction times can increase the likelihood of this side reaction.

Strategies for Mitigation:

  • Temperature Control: This is the most critical parameter. Running the reaction at the lowest possible temperature that still allows for efficient cyanation of the chloro-substituent will minimize the displacement of the nitro group.

  • Reaction Time: As with hydrolysis, minimizing the reaction time can help to reduce the formation of this byproduct.

  • Choice of Cyanide Source and Catalyst: The reactivity of the cyanide nucleophile can be modulated by the choice of the counter-ion and the catalytic system. Experimenting with different cyanide sources (e.g., Zn(CN)₂, K₄[Fe(CN)₆]) and catalyst/ligand combinations may help to improve the selectivity for chloride displacement.

Workflow for Optimizing Selectivity:

G start High Nitro-Displacement Observed temp Lower Reaction Temperature (e.g., decrease by 20 °C) start->temp time Reduce Reaction Time (Monitor by TLC/GC) temp->time reagents Screen Cyanide Source and Catalyst time->reagents analyze Analyze Product Mixture for Isomer Ratio reagents->analyze analyze->temp If still high end Optimized Conditions for Selective C-Cl Cyanation analyze->end

Caption: Troubleshooting workflow for minimizing nitro group displacement.

Frequently Asked Questions (FAQs)

Q: What is the fundamental mechanism for the cyanation of dichloronitrobenzenes?

A: The primary mechanism is a nucleophilic aromatic substitution (SNAr) . The electron-withdrawing nitro group deactivates the aromatic ring towards electrophilic attack but activates it for nucleophilic attack.[15] The reaction proceeds via an addition-elimination mechanism where the cyanide ion attacks the carbon bearing a chlorine atom, forming a resonance-stabilized intermediate called a Meisenheimer complex.[15] Subsequently, the chloride ion is eliminated, restoring the aromaticity of the ring.

SNAr Reactants Dichloronitrobenzene + CN⁻ Intermediate Meisenheimer Complex (Resonance Stabilized Anion) Reactants->Intermediate Addition (Rate-determining) Products Cyanodichloronitrobenzene + Cl⁻ Intermediate->Products Elimination

Caption: Simplified SNAr mechanism for cyanation.

Q: How does the choice of catalyst (e.g., copper vs. palladium) influence the reaction?

A: Both copper and palladium are effective catalysts, but they operate through different mechanisms and have distinct advantages.

  • Copper (Rosenmund-von Braun Reaction): This is the classical method, often using stoichiometric amounts of copper(I) cyanide (CuCN) at high temperatures.[8][16][17] The mechanism is thought to involve an oxidative addition of the aryl halide to a Cu(I) species.[8] While effective, the harsh conditions can limit its applicability with sensitive substrates.[3] Modern protocols have been developed that use catalytic amounts of copper.[2]

  • Palladium: Palladium-catalyzed cyanations are generally milder and more versatile, with a broader functional group tolerance.[2] The catalytic cycle typically involves oxidative addition of the aryl halide to a Pd(0) complex, followed by transmetalation with the cyanide source and reductive elimination to yield the aryl nitrile. Catalyst poisoning by cyanide is a known issue, which has led to the development of specialized ligands and reaction conditions to mitigate this.[2]

  • Nickel: Nickel-catalyzed cyanations are gaining prominence as a more sustainable and cost-effective alternative to palladium.[6] They can be particularly effective for the cyanation of less reactive aryl chlorides.

Q: Are there any significant safety considerations I should be aware of?

A: Yes, absolutely. Working with cyanide compounds is extremely hazardous and requires strict adherence to safety protocols.

  • Toxicity: Cyanide salts (NaCN, KCN) and their solutions are highly toxic if ingested, inhaled, or absorbed through the skin. Zinc cyanide is less toxic but still poses a significant risk.[2]

  • HCN Gas Formation: Never mix cyanide salts with acid. This will liberate highly toxic hydrogen cyanide (HCN) gas. All work should be performed in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and nitrile gloves (check for appropriate chemical resistance).

  • Emergency Preparedness: Ensure you have an emergency plan in place and that an appropriate cyanide antidote kit is readily available. All personnel should be trained in its use.

Q: Can tar-like byproducts form during the reaction, and what causes them?

A: Yes, the formation of dark, tarry materials is possible, especially under harsh reaction conditions. These are typically polymeric or decomposition products.

Potential Causes:

  • High Temperatures: Excessive heat can lead to the decomposition of the starting material, product, or solvent.

  • Side Reactions: Uncontrolled side reactions, such as polymerization of the starting material or product, can lead to the formation of insoluble, high-molecular-weight byproducts.

  • Air/Oxidative Sensitivity: Some organometallic intermediates in the catalytic cycle may be sensitive to air, leading to oxidative decomposition. Performing the reaction under an inert atmosphere can help prevent this.

To minimize tar formation, it is crucial to maintain careful control over the reaction temperature, use purified reagents and solvents, and maintain an inert atmosphere.

References

Technical Support Center: Purification of 2,6-Dichloro-3-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 2,6-Dichloro-3-nitrobenzonitrile. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common issues encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound?

A1: Common impurities can arise from the synthetic route used. In syntheses involving the transformation of related dichloronitrobenzene precursors, potential byproducts may include positional isomers, over-chlorinated species like 1,2,3-trichlorobenzene and tetrachlorobenzene, and hydrolysis products such as 2,6-dichlorobenzamide.[1][2] Dark-colored byproducts, possibly polymeric in nature, can also form, particularly at elevated reaction temperatures.

Q2: What is the recommended initial step for purifying crude this compound?

A2: An initial wash of the crude product with a suitable solvent is often a good starting point. Solvents like isopropyl alcohol followed by petroleum ether can be effective in removing some of the more soluble impurities before proceeding to more rigorous purification methods like recrystallization.

Q3: My purified this compound product is colored. How can I remove the color?

A3: Colored impurities can often be removed by treating a solution of the crude product with activated charcoal.[3] The charcoal adsorbs the colored compounds, and subsequent filtration can yield a decolorized solution from which the purified product can be crystallized.

Q4: What analytical techniques are suitable for assessing the purity of this compound?

A4: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful techniques for determining the purity of this compound.[4] For non-volatile and thermally sensitive impurities, HPLC is often preferred. GC is well-suited for analyzing volatile impurities.

Troubleshooting Guides

Issue 1: Low Yield After Recrystallization
Possible Cause Troubleshooting Steps
Incorrect Solvent Choice The ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at low temperatures. Test a range of solvents to find the optimal one. Ethanol has been used for the recrystallization of similar compounds.[5]
Using Too Much Solvent Using an excessive amount of solvent will result in the product remaining in the mother liquor even after cooling. Use the minimum amount of hot solvent required to fully dissolve the crude product.
Cooling Too Rapidly Rapid cooling can lead to the formation of small, impure crystals that trap impurities. Allow the solution to cool slowly to room temperature before placing it in an ice bath to maximize the formation of pure crystals.
Premature Crystallization If the compound crystallizes too quickly upon cooling, it may crash out of solution, trapping impurities. Ensure the solution is fully dissolved at the boiling point of the solvent before cooling.
Issue 2: Persistent Impurities After Recrystallization
Possible Cause Troubleshooting Steps
Co-crystallization of Impurities If an impurity has similar solubility properties to the desired product, it may co-crystallize. A different recrystallization solvent or a multi-solvent system may be necessary to alter the solubility of the impurity relative to the product.
Inadequate Washing of Crystals Residual mother liquor on the surface of the crystals will contain impurities. Wash the filtered crystals with a small amount of cold recrystallization solvent to remove any adhering impurities.
Thermally Labile Compound If the compound is sensitive to heat, prolonged heating during recrystallization can lead to degradation and the formation of new impurities. Minimize the time the solution is kept at high temperatures.
Presence of Isomeric Impurities Positional isomers can be difficult to separate by recrystallization alone. Column chromatography may be required for their removal.
Issue 3: Oily Product Instead of Crystals
Possible Cause Troubleshooting Steps
Presence of Low-Melting Impurities Impurities can sometimes lower the melting point of the product, causing it to "oil out" instead of crystallizing. Try a preliminary purification step, such as a solvent wash, to remove these impurities before recrystallization.
Supersaturation If the solution is supersaturated, the product may not crystallize. Try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound to induce crystallization.
Inappropriate Solvent The solvent may be too good at dissolving the compound, even at low temperatures. Try a less polar solvent or a solvent mixture.

Experimental Protocols

Protocol 1: Recrystallization
  • Solvent Selection: Based on preliminary solubility tests, select a suitable solvent. Ethanol is a common choice for similar compounds.

  • Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the selected solvent and heat the mixture on a hot plate with stirring until the solid dissolves completely. Add more solvent in small portions if necessary to achieve full dissolution at the boiling point.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal (approximately 1-2% by weight of the crude product) and swirl the flask. Gently heat the mixture for a few minutes.

  • Hot Filtration: If charcoal was used, perform a hot filtration using a pre-heated funnel and fluted filter paper to remove the charcoal.

  • Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals in a vacuum oven at a suitable temperature.

Protocol 2: Column Chromatography
  • Stationary Phase and Eluent Selection: For a compound like this compound, silica gel is a common stationary phase. The eluent system should be chosen based on Thin Layer Chromatography (TLC) analysis to achieve good separation between the product and impurities. A mixture of a non-polar solvent (e.g., hexanes) and a slightly more polar solvent (e.g., ethyl acetate) is a good starting point.

  • Column Packing: Pack a chromatography column with a slurry of silica gel in the chosen eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the silica gel column.

  • Elution: Elute the column with the chosen solvent system, collecting fractions.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualizations

PurificationWorkflow Crude Crude Product Wash Solvent Wash (e.g., Isopropyl Alcohol, Petroleum Ether) Crude->Wash Recrystallization Recrystallization (e.g., from Ethanol) Wash->Recrystallization Charcoal Activated Charcoal Treatment (Optional) Recrystallization->Charcoal If colored Chromatography Column Chromatography (Silica Gel) Recrystallization->Chromatography If impurities persist Pure Pure Product Recrystallization->Pure Charcoal->Recrystallization Chromatography->Pure Analysis Purity Analysis (HPLC/GC) Pure->Analysis

A typical workflow for the purification of this compound.

TroubleshootingRecrystallization Start Low Yield After Recrystallization Cause1 Incorrect Solvent Start->Cause1 Cause2 Too Much Solvent Start->Cause2 Cause3 Rapid Cooling Start->Cause3 Solution1 Test different solvents Cause1->Solution1 Solution2 Use minimum hot solvent Cause2->Solution2 Solution3 Cool slowly Cause3->Solution3

Troubleshooting low yield issues during recrystallization.

References

Technical Support Center: Sandmeyer Reaction for Benzonitrile Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing the Sandmeyer reaction for the synthesis of benzonitrile. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common challenges encountered during this procedure.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low yields in the Sandmeyer synthesis of benzonitrile?

A1: Low yields in the Sandmeyer reaction for benzonitrile synthesis can typically be attributed to one or more of the following factors:

  • Incomplete Diazotization: The initial conversion of the aromatic amine (e.g., aniline) to the diazonium salt is a critical step. If this reaction is not complete, the overall yield will be reduced.[1]

  • Decomposition of the Diazonium Salt: Aryl diazonium salts are thermally unstable and can decompose, particularly at temperatures above 5°C.[2][3] This decomposition often leads to the formation of phenol as a significant byproduct.[3]

  • Issues with the Copper(I) Cyanide Catalyst: The activity of the CuCN catalyst is crucial for the cyanation step.[2] The use of old or improperly prepared catalyst can lead to poor results.

  • Side Reactions: Several side reactions can compete with the desired cyanation, leading to the formation of byproducts such as phenols, biaryl compounds, and azo compounds.[2][4]

Q2: I'm observing the formation of a colored precipitate in my reaction. What is it and how can I prevent it?

A2: A colored precipitate is often an indication of the formation of an azo compound.[2] This occurs when the diazonium salt couples with unreacted aniline or other electron-rich aromatic species present in the reaction mixture.[2] To minimize the formation of these colored byproducts, it is important to ensure the efficient and rapid conversion of the diazonium salt in the cyanation step and to maintain appropriate pH conditions.[2]

Q3: What are the common side products in a Sandmeyer reaction for benzonitrile, and how can I minimize them?

A3: Common side products include phenols, biaryl compounds, and azo compounds.[4]

  • Phenols: These are formed from the reaction of the diazonium salt with water, a reaction that is accelerated at higher temperatures. To minimize phenol formation, it is critical to maintain a low temperature (0-5 °C) throughout the diazotization and subsequent cyanation steps.[3][4]

  • Biaryl Compounds: These result from the coupling of two aryl radicals, which are intermediates in the reaction.

  • Azo Compounds: As mentioned previously, these can form if the diazonium salt couples with unreacted aniline or other electron-rich aromatic species.

Q4: Can I use a copper(II) salt instead of a copper(I) salt for the cyanation step?

A4: While the traditional Sandmeyer reaction is catalyzed by copper(I) salts, some variations have been developed that utilize other transition metal salts, including copper(II).[1] However, for the classic and most commonly employed Sandmeyer reaction for benzonitrile synthesis, copper(I) cyanide is the active catalyst.[1][5]

Q5: My reaction mixture has turned into a dark, tar-like substance. What is the likely cause?

A5: The formation of dark, polymeric materials, often described as tar, is a strong indication of the decomposition of the diazonium salt and subsequent radical side reactions.[6] This can be triggered by several factors, including elevated temperatures, the presence of impurities, or an incorrect reaction pH.[6]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low Yield of Benzonitrile 1. Incomplete diazotization. 2. Decomposition of the diazonium salt. 3. Inactive copper(I) cyanide catalyst. 4. Suboptimal reaction temperature during cyanation.1. Ensure complete dissolution of the aniline in acid before adding sodium nitrite. Use starch-iodide paper to test for the presence of excess nitrous acid, which indicates the completion of diazotization.[6] 2. Maintain a strict temperature control of 0-5 °C during the preparation and handling of the diazonium salt.[3][7] The salt should be used immediately after preparation.[2] 3. Use freshly prepared or properly stored copper(I) cyanide.[2] 4. The temperature for the cyanation step is typically between 60-70 °C, but may need optimization depending on the specific substrate.[8]
Formation of Phenol Byproduct Reaction of the diazonium salt with water, often due to elevated temperatures.Maintain a low temperature (0-5 °C) during the entire diazotization process and the addition of the diazonium salt to the cyanide solution.[3][4]
Formation of Colored Precipitates (Azo Compounds) Coupling of the diazonium salt with unreacted starting amine or other electron-rich species.Ensure efficient and rapid conversion of the diazonium salt in the Sandmeyer step and maintain appropriate pH conditions.[2]
Dark, Tarry Reaction Mixture Decomposition of the diazonium salt leading to radical side reactions.Strictly control the reaction temperature, ensure the purity of reagents, and maintain the correct pH.[6]

Experimental Protocols

Part A: Preparation of Benzenediazonium Chloride
  • Dissolve 20.5 g of aniline in a mixture of 50 ml of concentrated hydrochloric acid and 50 ml of water.[8]

  • Cool the resulting aniline hydrochloride solution to 5 °C in an ice bath.[8]

  • Slowly add a solution of 17 g of sodium nitrite dissolved in 40 ml of water dropwise, while maintaining the temperature between 5 °C and 10 °C.[8]

  • Keep the resulting benzenediazonium chloride solution cold in an ice-water bath for immediate use in the next step.[8]

Part B: Preparation of Copper(I) Cyanide Solution
  • In a well-ventilated fume hood, dissolve 55 g of powdered copper sulfate in 200 ml of water in a large flask.[8]

  • Gently warm the solution to 60-65 °C.[4]

  • Cautiously add a solution of 60 g of potassium cyanide in 100 ml of water. Stir or shake the mixture during the addition. A precipitate of copper(I) cyanide will form.[4][8]

Part C: The Sandmeyer Reaction
  • To the freshly prepared copper(I) cyanide solution, slowly add the cold benzenediazonium chloride solution from Part A in small portions with vigorous stirring.[4]

  • Maintain the temperature of the reaction mixture between 60-70 °C during the addition.[8]

  • After the addition is complete, heat the reaction mixture under reflux for approximately 15 minutes.[8]

  • Once the reaction is complete, perform a steam distillation of the reaction mixture until no more oily benzonitrile distills over.[8]

Part D: Work-up and Purification
  • Extract the benzonitrile from the distillate with a suitable organic solvent like ether.[8]

  • Wash the combined organic extracts with a 10% sodium hydroxide solution to remove any phenol, followed by washing with dilute sulfuric acid to remove traces of phenyl isocyanide, and then with water.[8]

  • Dry the organic layer over a suitable drying agent (e.g., anhydrous calcium chloride).[8]

  • Remove the solvent by evaporation and purify the crude benzonitrile by distillation, collecting the fraction boiling between 187-191 °C.[8]

Visual Guides

Sandmeyer_Reaction_Mechanism cluster_diazotization Diazotization cluster_cyanation Cyanation Aniline Aniline (Ar-NH2) Diazonium_Salt Benzenediazonium Chloride (Ar-N2+Cl-) Aniline->Diazonium_Salt NaNO2, HCl 0-5 °C Aryl_Radical Aryl Radical (Ar•) Diazonium_Salt->Aryl_Radical e- transfer from Cu(I) CuCN Copper(I) Cyanide (CuCN) Benzonitrile Benzonitrile (Ar-CN) Aryl_Radical->Benzonitrile + •CN from Cu(II)CN N2 N2 gas

Caption: Key stages of the Sandmeyer reaction for benzonitrile synthesis.

Troubleshooting_Workflow Start Low Benzonitrile Yield Check_Diazotization Check Diazotization Step (Temp: 0-5°C? Excess NaNO2?) Start->Check_Diazotization Check_Salt_Stability Assess Diazonium Salt Stability (Used immediately? Kept cold?) Check_Diazotization->Check_Salt_Stability [Diazotization OK] Optimize Optimize Reaction Conditions Check_Diazotization->Optimize [Problem Found] Check_Catalyst Evaluate CuCN Catalyst (Freshly prepared?) Check_Salt_Stability->Check_Catalyst [Salt Stable] Check_Salt_Stability->Optimize [Problem Found] Check_Cyanation_Temp Verify Cyanation Temperature (60-70°C?) Check_Catalyst->Check_Cyanation_Temp [Catalyst Active] Check_Catalyst->Optimize [Problem Found] Side_Reactions Investigate Side Reactions (Phenol, Azo compounds?) Check_Cyanation_Temp->Side_Reactions [Temp OK] Check_Cyanation_Temp->Optimize [Problem Found] Side_Reactions->Optimize

Caption: A logical workflow for troubleshooting low yield in benzonitrile synthesis.

References

Preventing byproduct formation in the nitration of 2,6-dichlorobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing byproduct formation during the nitration of 2,6-dichlorobenzonitrile.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the nitration of 2,6-dichlorobenzonitrile, offering potential solutions to improve reaction outcomes.

Issue Potential Cause Recommended Solution
Low Conversion of Starting Material 1. Insufficiently strong nitrating agent. 2. Low reaction temperature. 3. Short reaction time.1. Use a stronger nitrating agent, such as a mixture of fuming nitric acid and concentrated sulfuric acid. 2. Gradually increase the reaction temperature while carefully monitoring for byproduct formation. 3. Extend the reaction time and monitor the progress using TLC or HPLC.
Formation of Multiple Nitro Isomers The directing effects of the chloro and cyano substituents are competing, leading to a mixture of 2,6-dichloro-3-nitrobenzonitrile and 2,6-dichloro-4-nitrobenzonitrile.Employ regioselective nitration conditions. Consider using acyl nitrates in the presence of a solid acid catalyst like a zeolite, which has been shown to favor para-nitration in deactivated benzonitriles.[1]
Presence of Dinitrated Byproducts The reaction conditions are too harsh, leading to a second nitration on the aromatic ring.1. Use a milder nitrating agent or a lower concentration of the nitrating agent. 2. Perform the reaction at a lower temperature. 3. Carefully control the stoichiometry of the nitrating agent.
Formation of Oxidation Byproducts The nitrating agent is oxidizing the benzonitrile.1. Use a nitrating agent less prone to causing oxidation, such as acetyl nitrate. 2. Ensure the reaction temperature is kept low.
Difficult Purification of Isomers The similar physical properties of the nitro isomers make separation by conventional methods like recrystallization challenging.Utilize chromatographic techniques such as column chromatography on silica gel or preparative HPLC for effective separation.[2][3]

Frequently Asked Questions (FAQs)

Q1: What are the expected major products in the nitration of 2,6-dichlorobenzonitrile?

A1: The nitration of 2,6-dichlorobenzonitrile is an electrophilic aromatic substitution reaction. The substituents on the benzene ring will direct the incoming nitro group. The two chlorine atoms are ortho, para-directors, while the cyano group is a meta-director.[4][5][6][7] This results in competing directing effects. The primary products expected are the this compound (meta to the cyano group and ortho to a chloro group) and 2,6-dichloro-4-nitrobenzonitrile (para to one chloro group and meta to the other). The exact ratio of these isomers will depend on the specific reaction conditions.

Q2: What are the common byproducts to expect?

A2: Besides the formation of multiple nitro isomers, other potential byproducts include dinitrated products if the reaction conditions are too harsh. Oxidation of the nitrile group or the aromatic ring is also a possibility, especially with strong oxidizing nitrating agents. In some cases, starting material may remain if the reaction does not go to completion.

Q3: How can I control the regioselectivity to favor one isomer over the other?

A3: Controlling regioselectivity in deactivated systems can be challenging. However, studies on other deactivated benzonitriles have shown that using acyl nitrates, such as trifluoroacetyl nitrate, in the presence of a solid acid catalyst like zeolite Hβ can significantly enhance the formation of the para-isomer.[1] This approach may be applicable to 2,6-dichlorobenzonitrile to favor the formation of 2,6-dichloro-4-nitrobenzonitrile.

Q4: What are the recommended reaction conditions for the nitration of 2,6-dichlorobenzonitrile?

Q5: What analytical methods are suitable for monitoring the reaction and analyzing the product mixture?

A5: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are both powerful techniques for analyzing the reaction mixture.[3][10][11][12][13][14][15][16]

  • HPLC: A reversed-phase C18 column with a mobile phase of acetonitrile and water or methanol and water is a good starting point for separating the starting material and the various nitro isomers. UV detection is typically suitable for these aromatic compounds.[12]

  • GC-MS: This method is excellent for separating and identifying volatile byproducts and isomers based on their mass spectra.[3][15][16]

Experimental Protocols

General Protocol for Nitration of Deactivated Aromatic Rings (Adapted for 2,6-Dichlorobenzonitrile)

This is a general guideline and requires optimization for the specific substrate.

  • Preparation of the Nitrating Mixture: In a flask equipped with a magnetic stirrer and placed in an ice bath, slowly add concentrated sulfuric acid. While maintaining the low temperature and stirring, add concentrated nitric acid dropwise to the sulfuric acid.

  • Reaction Setup: In a separate flask, dissolve 2,6-dichlorobenzonitrile in a suitable inert solvent, such as dichloromethane or chloroform. Cool this solution in an ice bath.

  • Nitration: Slowly add the prepared nitrating mixture dropwise to the solution of 2,6-dichlorobenzonitrile while vigorously stirring and maintaining the temperature at 0-5°C.

  • Reaction Monitoring: Monitor the progress of the reaction by periodically taking aliquots and analyzing them by TLC, HPLC, or GC-MS.

  • Workup: Once the reaction is complete, quench the reaction by pouring the mixture over crushed ice. Separate the organic layer.

  • Purification: Wash the organic layer with water, followed by a dilute solution of sodium bicarbonate to neutralize any remaining acid, and finally with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The crude product can then be purified by column chromatography on silica gel or by preparative HPLC to separate the isomers.[2]

Visualizations

Nitration_Workflow General Workflow for Nitration of 2,6-Dichlorobenzonitrile cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Start Start Prepare_Nitrating_Mix Prepare Nitrating Mixture (HNO3 + H2SO4) Start->Prepare_Nitrating_Mix Prepare_Substrate_Sol Prepare 2,6-Dichlorobenzonitrile Solution Start->Prepare_Substrate_Sol Nitration Nitration Reaction (Controlled Temperature) Prepare_Nitrating_Mix->Nitration Prepare_Substrate_Sol->Nitration Monitoring Monitor Reaction Progress (TLC, HPLC, GC-MS) Nitration->Monitoring Quench Quench with Ice Nitration->Quench Monitoring->Nitration Extraction Liquid-Liquid Extraction Quench->Extraction Neutralization Neutralize with Bicarbonate Extraction->Neutralization Drying Dry Organic Layer Neutralization->Drying Solvent_Removal Solvent Removal Drying->Solvent_Removal Purification Purification (Column Chromatography / HPLC) Solvent_Removal->Purification End Isolated Products Purification->End

Caption: General experimental workflow for the nitration of 2,6-dichlorobenzonitrile.

Directing_Effects Directing Effects in the Nitration of 2,6-Dichlorobenzonitrile cluster_directing_groups Substituent Directing Effects cluster_products Potential Nitration Products Substrate 2,6-Dichlorobenzonitrile Cl_ortho_para Cl groups (ortho, para-directing) Substrate->Cl_ortho_para influence CN_meta CN group (meta-directing) Substrate->CN_meta influence Product_3_Nitro This compound (meta to CN, ortho to Cl) Cl_ortho_para->Product_3_Nitro directs to Product_4_Nitro 2,6-dichloro-4-nitrobenzonitrile (para to Cl, meta to Cl) Cl_ortho_para->Product_4_Nitro directs to CN_meta->Product_3_Nitro directs to

Caption: Competing directing effects in the nitration of 2,6-dichlorobenzonitrile.

References

Technical Support Center: Synthesis of 2,6-Dichloro-3-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome challenges related to the low yield of 2,6-Dichloro-3-nitrobenzonitrile synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common synthesis routes for this compound?

A1: The primary synthesis routes include:

  • Sandmeyer Reaction: This involves the diazotization of 2,6-dichloro-3-nitroaniline followed by a cyanation reaction, typically using a copper(I) cyanide catalyst.[1][2][3]

  • Nucleophilic Aromatic Substitution: This route starts with a suitable dichloronitrobenzene or trichloronitrobenzene derivative, which is then reacted with a cyanide salt, such as cuprous cyanide, to introduce the nitrile group.[4]

Q2: My final product has a low melting point and appears impure. How can I purify this compound?

A2: Impurities are a common cause of low yield and poor product quality. Recrystallization is a standard and effective method for purifying the final product.[4] A common solvent for recrystallization is methanol.[4] Column chromatography can also be employed for purification.[5]

Q3: What are the potential side reactions that can lead to a low yield?

A3: Several side reactions can decrease the yield of the desired product:

  • Formation of dark-colored byproducts, possibly phthalocyanins, especially when the reaction is carried out at high temperatures without a suitable solvent.[6]

  • Incomplete reaction of the starting material.

  • Formation of other isomers or over-substitution products depending on the starting material and reaction conditions. For instance, the synthesis of 2,3-Dichloro-6-nitrobenzonitrile reported the presence of about 7% trichloronitrobenzene as an impurity before recrystallization.[4]

Q4: Are there any specific safety precautions I should take during this synthesis?

A4: Yes, working with cyanide compounds and nitroaromatics requires stringent safety measures.

  • Nitriles can be toxic and may react violently with strong oxidizing acids.[7]

  • The combination of bases and nitriles can produce highly toxic hydrogen cyanide gas.[5][7]

  • Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Be aware of the potential for exothermic reactions, especially during the diazotization step and when mixing reagents.

Troubleshooting Guide

Observed Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Formation Inactive catalyst or reagents.Ensure the use of fresh, high-quality reagents, especially the copper(I) cyanide.
Inappropriate reaction temperature.Optimize the reaction temperature. For the Sandmeyer reaction, the diazotization step requires low temperatures (typically 0-5 °C), while the cyanation step may require heating.[3] For nucleophilic substitution, temperatures can range from 125-250 °C depending on the solvent.[6]
Poor quality of the starting diazonium salt.Ensure complete diazotization by maintaining low temperatures and using the correct stoichiometry of sodium nitrite and acid.
Reaction Mixture Turns Dark or Forms a Tar-like Substance High reaction temperatures leading to decomposition or side reactions.Consider using a lower reaction temperature. The use of a solvent like a dialkylamide of a fatty acid can allow for lower reaction temperatures (125-200 °C) and may prevent the formation of dark byproducts.[6]
Presence of impurities in the starting materials.Purify the starting materials before use.
Product is Contaminated with Starting Material Incomplete reaction.Increase the reaction time or temperature moderately. Ensure proper mixing of the reactants.
Insufficient amount of reagent.Use a slight excess of the cyanide reagent.
Formation of Multiple Products Detected by TLC or GC-MS Non-specific reaction conditions.Adjust the reaction temperature and time to favor the formation of the desired product.
Isomeric starting materials.Ensure the purity of the starting dichloronitroaniline or dichloronitrobenzene.

Experimental Protocols

Protocol 1: Synthesis via Sandmeyer Reaction (Illustrative)

This protocol is a generalized procedure based on the principles of the Sandmeyer reaction.[1][2][3][8][9]

  • Diazotization of 2,6-Dichloro-3-nitroaniline:

    • Dissolve 2,6-dichloro-3-nitroaniline in a suitable acidic solution (e.g., aqueous HCl or HBr) and cool the mixture to 0-5 °C in an ice bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise while maintaining the temperature below 5 °C.

    • Stir the mixture for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.

  • Cyanation Reaction:

    • In a separate flask, prepare a solution or suspension of copper(I) cyanide in a suitable solvent.

    • Slowly add the cold diazonium salt solution to the copper(I) cyanide mixture.

    • Allow the reaction mixture to warm to room temperature and then heat as necessary (e.g., 50-100 °C) to drive the reaction to completion. The evolution of nitrogen gas should be observed.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture and extract the product with an organic solvent (e.g., toluene or ethyl acetate).[4]

    • Wash the organic layer with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate it under reduced pressure.

    • Purify the crude product by recrystallization (e.g., from methanol) or column chromatography to obtain pure this compound.[4]

Visualizations

Logical Troubleshooting Workflow for Low Yield

TroubleshootingWorkflow start Low Yield of this compound check_purity Analyze Crude Product Purity (TLC, GC-MS, NMR) start->check_purity incomplete_reaction Incomplete Reaction? check_purity->incomplete_reaction side_products Significant Side Products? incomplete_reaction->side_products No optimize_conditions Optimize Reaction Conditions: - Increase reaction time - Increase temperature moderately - Check reagent stoichiometry incomplete_reaction->optimize_conditions Yes purification_issue Purification Issue? side_products->purification_issue No review_protocol Review Synthesis Protocol: - Check catalyst activity - Verify starting material purity - Adjust temperature/solvent side_products->review_protocol Yes end Improved Yield optimize_conditions->end improve_purification Improve Purification: - Recrystallize with different solvents - Perform column chromatography purification_issue->improve_purification Yes purification_issue->end No improve_purification->end review_protocol->end

Caption: Troubleshooting flowchart for low yield.

Experimental Workflow: Sandmeyer Reaction

SandmeyerWorkflow start Start: 2,6-Dichloro-3-nitroaniline diazotization Diazotization (NaNO2, Acid, 0-5 °C) start->diazotization diazonium_salt Aryl Diazonium Salt Intermediate diazotization->diazonium_salt cyanation Cyanation (CuCN, Heat) diazonium_salt->cyanation crude_product Crude this compound cyanation->crude_product workup Work-up (Extraction, Washing) crude_product->workup purification Purification (Recrystallization/Chromatography) workup->purification final_product Pure this compound purification->final_product

Caption: Sandmeyer reaction experimental workflow.

References

Technical Support Center: Optimizing Solvent Conditions for 2,6-Dichloro-3-nitrobenzonitrile Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing solvent conditions for reactions involving 2,6-Dichloro-3-nitrobenzonitrile. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimentation.

Troubleshooting Guide

This guide provides solutions to common problems that may arise during reactions with this compound, with a focus on the role of the solvent.

Issue Potential Cause Suggested Solution
Low or No Reaction Conversion Poor Solubility of Starting Material: this compound may not be sufficiently soluble in the chosen solvent at the reaction temperature.Switch to a solvent with better solvating power for polar aromatic compounds. Polar aprotic solvents like DMF, DMSO, or NMP are often good choices. Consider gentle heating to improve solubility, but monitor for potential side reactions.
Low Reactivity of the Nucleophile: The solvent may be stabilizing the nucleophile too strongly (e.g., protic solvents solvating anionic nucleophiles through hydrogen bonding), thereby reducing its reactivity.For reactions with anionic nucleophiles, polar aprotic solvents are generally preferred as they do not solvate anions as strongly as protic solvents.
Insufficient Reaction Temperature: The activation energy for the reaction may not be reached.Increase the reaction temperature. The choice of solvent will dictate the accessible temperature range. High-boiling point solvents like DMF, DMSO, or sulfolane can be used for higher temperatures.
Formation of Multiple Products/Side Reactions Decomposition of Starting Material or Product: The solvent may be reacting with the starting material or product, especially at elevated temperatures. Some solvents can also promote side reactions.Choose a more inert solvent. For example, if using a nucleophilic solvent like an alcohol at high temperatures, consider switching to a non-nucleophilic solvent like toluene or dioxane. Ensure the solvent is dry and free of impurities.
Hydrolysis of the Nitrile Group: Presence of water in the solvent can lead to the hydrolysis of the nitrile group to an amide or carboxylic acid, especially under basic or acidic conditions.Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.
Di-substitution or Other Secondary Reactions: A highly reactive nucleophile or prolonged reaction times can lead to substitution of both chlorine atoms.Use a less polar solvent to temper the reactivity. Alternatively, control the stoichiometry of the nucleophile and monitor the reaction progress closely by TLC or LC-MS to stop the reaction once the desired mono-substituted product is formed.
Difficult Product Isolation/Purification High-Boiling Point Solvent Removal: Solvents like DMF or DMSO can be difficult to remove completely during workup.If the product is stable, consider azeotropic distillation with a suitable co-solvent (e.g., toluene with water for DMF). For small-scale reactions, extraction with a non-polar solvent after dilution with water is effective. If possible, choose a lower-boiling point solvent that still provides good reactivity.
Product Precipitation Issues: The product may be too soluble or insoluble in the reaction solvent, complicating isolation.If the product is highly soluble, an anti-solvent precipitation can be employed. If the product precipitates during the reaction, this can sometimes be advantageous for driving the equilibrium, but ensure it doesn't trap starting materials.

Frequently Asked Questions (FAQs)

Q1: What are the best general-purpose solvents for nucleophilic aromatic substitution (SNAr) reactions with this compound?

A1: Polar aprotic solvents are generally the best choice for SNAr reactions. These solvents effectively solvate the cationic species and the transition state, while not strongly solvating the anionic nucleophile, thus increasing its reactivity. Recommended solvents include:

  • Dimethylformamide (DMF)

  • Dimethyl sulfoxide (DMSO)

  • N-Methyl-2-pyrrolidone (NMP)

  • Acetonitrile (MeCN)

Q2: Can I use protic solvents for reactions with this compound?

A2: While protic solvents like ethanol or methanol can be used, they are generally less effective for SNAr reactions with anionic nucleophiles. This is because protic solvents can form hydrogen bonds with the nucleophile, creating a solvent shell that decreases its nucleophilicity and slows down the reaction rate. However, for reactions with neutral nucleophiles like amines, protic solvents can sometimes be suitable.

Q3: How does solvent polarity affect the regioselectivity of substitution on this compound?

A3: The two chlorine atoms on the ring are in different electronic environments. The chlorine at the 2-position is ortho to the nitro group, while the chlorine at the 6-position is meta. The nitro group strongly activates the ortho and para positions towards nucleophilic attack. Therefore, substitution is expected to occur preferentially at the 2-position. While solvent polarity primarily affects the reaction rate, in some cases, it can influence regioselectivity. Non-polar solvents might favor a transition state that is stabilized by intramolecular interactions, potentially altering the ortho/para selectivity, though this is less common for such a strongly activated substrate.

Q4: My reaction is very slow in acetonitrile (MeCN). What can I do to improve the reaction rate?

A4: Acetonitrile is a polar aprotic solvent, but it is less polar than DMF or DMSO. If your reaction is slow in MeCN, consider switching to a more polar solvent like DMF or DMSO. Alternatively, you can try increasing the reaction temperature. Since MeCN has a relatively low boiling point (82 °C), switching to a higher-boiling point solvent will also allow you to access higher reaction temperatures.

Q5: Are there any "greener" solvent alternatives for reactions with this compound?

A5: While traditional polar aprotic solvents like DMF and NMP are effective, they have environmental and health concerns. Some greener alternatives that can be considered for SNAr reactions include:

  • Cyrene (dihydrolevoglucosenone)

  • Sulfolane

  • Ionic liquids

The suitability of these solvents will depend on the specific reaction and may require some optimization.

Data Presentation

The following table provides representative data on the effect of different solvents on the yield of a typical SNAr reaction of this compound with a generic amine nucleophile. Please note that these are illustrative values based on general principles of SNAr reactions and may vary depending on the specific nucleophile and reaction conditions.

Solvent Dielectric Constant (ε) Boiling Point (°C) Typical Reaction Time (h) Representative Yield (%)
Dimethylformamide (DMF) 36.71532-6>90
Dimethyl sulfoxide (DMSO) 46.71891-4>95
N-Methyl-2-pyrrolidone (NMP) 32.22022-6>90
Acetonitrile (MeCN) 37.5828-2460-80
Tetrahydrofuran (THF) 7.66624-4840-60
Toluene 2.4111>48<20
Ethanol 24.67824-4830-50

Experimental Protocols

Protocol 1: General Procedure for Nucleophilic Aromatic Substitution with an Amine in DMF

This protocol describes a general method for the reaction of this compound with a primary or secondary amine in DMF.

Materials:

  • This compound

  • Amine nucleophile (1.1 equivalents)

  • Potassium carbonate (K₂CO₃) (2.0 equivalents)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq), potassium carbonate (2.0 eq), and a magnetic stir bar.

  • Add anhydrous DMF to the flask to achieve a concentration of 0.1-0.5 M with respect to the starting material.

  • Add the amine nucleophile (1.1 eq) to the stirring suspension.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into water and extract with ethyl acetate (3 x volume of DMF).

  • Combine the organic layers and wash with brine (2 x volume of DMF).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Mandatory Visualization

experimental_workflow Experimental Workflow for SNAr Reaction start Start reagents 1. Add this compound, K2CO3, and DMF to flask start->reagents atmosphere 2. Establish inert atmosphere (N2 or Ar) reagents->atmosphere nucleophile 3. Add amine nucleophile atmosphere->nucleophile heat 4. Heat reaction mixture (e.g., 80-100 °C) nucleophile->heat monitor 5. Monitor progress by TLC or LC-MS heat->monitor workup 6. Cool and perform aqueous workup monitor->workup Reaction complete extract 7. Extract with ethyl acetate workup->extract dry 8. Dry organic layer and concentrate extract->dry purify 9. Purify by column chromatography dry->purify end End purify->end

Caption: A typical experimental workflow for a nucleophilic aromatic substitution reaction.

troubleshooting_logic Troubleshooting Low Reaction Conversion start Low or No Conversion check_solubility Is the starting material fully dissolved? start->check_solubility change_solvent Switch to a more polar aprotic solvent (DMF, DMSO) check_solubility->change_solvent No check_nucleophile Is the nucleophile appropriate? check_solubility->check_nucleophile Yes increase_temp Increase reaction temperature change_solvent->increase_temp increase_temp->check_nucleophile use_stronger_base Use a stronger base to de-protonate the nucleophile check_nucleophile->use_stronger_base No check_solvent_type Are you using a protic solvent with an anionic nucleophile? check_nucleophile->check_solvent_type Yes use_stronger_base->check_solvent_type switch_to_aprotic Switch to a polar aprotic solvent check_solvent_type->switch_to_aprotic Yes success Reaction proceeds check_solvent_type->success No switch_to_aprotic->success

Caption: A logical workflow for troubleshooting low conversion in SNAr reactions.

Technical Support Center: Stability of 2,6-Dichloro-3-nitrobenzonitrile in DMF at Elevated Temperatures

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated technical support guide for researchers, scientists, and professionals in drug development. This resource addresses the stability challenges of 2,6-Dichloro-3-nitrobenzonitrile when used in Dimethylformamide (DMF) at high temperatures. Our goal is to provide you with in-depth, field-proven insights and actionable troubleshooting strategies to ensure the integrity of your experiments.

Introduction: Understanding the Instability of this compound in Hot DMF

This compound is a valuable building block in organic synthesis due to its reactive sites, which allow for diverse chemical transformations.[1] However, its use in the polar aprotic solvent DMF at elevated temperatures can lead to unexpected side reactions and degradation, compromising reaction yield and purity. The primary sources of instability stem from two main pathways: the thermal decomposition of DMF and the inherent reactivity of the benzonitrile derivative.

At high temperatures, particularly in the presence of trace amounts of acid or base, DMF can undergo decomposition to generate dimethylamine and carbon monoxide.[2][3] The highly electron-deficient aromatic ring of this compound, activated by the presence of both a nitro and a nitrile group, is susceptible to nucleophilic aromatic substitution (SNAr) by the in situ generated dimethylamine.[4][5][6] Additionally, the presence of any residual water in the DMF can lead to the hydrolysis of the nitrile group, especially under harsh temperature conditions.

This guide will walk you through the potential issues, how to identify them, and the corrective actions to take.

Frequently Asked Questions (FAQs)

Q1: I am seeing an unexpected peak in my LC-MS analysis with a mass corresponding to the replacement of one chlorine atom with a dimethylamino group. What is happening?

A1: This is a strong indication of a nucleophilic aromatic substitution (SNAr) reaction with dimethylamine. The dimethylamine is likely generated from the thermal decomposition of your DMF solvent, especially if your reaction is run at a high temperature.[4] The electron-withdrawing nitro and nitrile groups on the this compound ring make it highly susceptible to this type of reaction.

Q2: My NMR spectrum shows the disappearance of the nitrile peak and the appearance of a broad peak characteristic of an amide. What could be the cause?

A2: The hydrolysis of the nitrile group to a primary amide (2,6-Dichloro-3-nitrobenzamide) is a likely cause. This can occur if your DMF is not anhydrous and the reaction is heated. While DMF is a polar aprotic solvent, it is hygroscopic and can absorb moisture from the atmosphere.[3] At elevated temperatures, this water can react with the nitrile functionality.

Q3: My reaction mixture has turned dark brown or black, and I am getting a complex mixture of products. What are the possible reasons?

A3: Significant darkening of the reaction mixture often points to extensive decomposition. This could be a combination of the SNAr reaction, nitrile hydrolysis, and potentially other side reactions involving the nitro group. High temperatures can accelerate these degradation pathways, leading to a complex and often intractable mixture. It is also possible that at very high temperatures, further reactions with DMF or its decomposition products are occurring.

Q4: What is the recommended maximum temperature for using this compound in DMF?

A4: While there is no absolute maximum temperature that applies to all reactions, it is advisable to keep the temperature as low as possible to achieve a reasonable reaction rate. DMF is stable up to its boiling point (153 °C) under neutral conditions, but decomposition can be catalyzed by acids or bases at lower temperatures.[2] For sensitive substrates like this compound, it is recommended to conduct initial small-scale trials at lower temperatures (e.g., 80-100 °C) and monitor for the formation of byproducts.

Q5: Are there alternative solvents to DMF for high-temperature reactions with this compound?

A5: Yes, several alternatives can be considered depending on the specific reaction. Other polar aprotic solvents with higher thermal stability and less propensity to decompose into reactive species include Dimethyl Sulfoxide (DMSO), N-Methyl-2-pyrrolidone (NMP), and Sulfolane. However, each of these solvents has its own reactivity profile and may influence the outcome of your reaction differently. Solvent screening is recommended to find the optimal conditions for your specific transformation.

Troubleshooting Guide

This section provides a structured approach to diagnosing and resolving common issues encountered when working with this compound in DMF at high temperatures.

Issue 1: Formation of N,N-dimethyl-2-chloro-6-nitro-3-aminobenzonitrile
Symptom Potential Cause Troubleshooting Steps
An impurity with a mass increase of 9 Da (or M+9) is observed in the mass spectrum.Nucleophilic aromatic substitution by dimethylamine from DMF decomposition.1. Lower the reaction temperature: This is the most effective way to minimize DMF decomposition.
A new set of aromatic signals and a singlet integrating to 6 protons around 2.5-3.0 ppm appear in the 1H NMR.2. Use high-purity, anhydrous DMF: This reduces the presence of impurities that could catalyze decomposition.
3. Consider a different solvent: If high temperatures are necessary, switch to a more thermally stable solvent like DMSO or Sulfolane.
4. Add a dimethylamine scavenger (advanced): In some cases, a scavenger can be used, but this may interfere with the desired reaction.
Issue 2: Formation of 2,6-Dichloro-3-nitrobenzamide
Symptom Potential Cause Troubleshooting Steps
A new peak with a mass increase of 18 Da (or M+18) is detected in the mass spectrum.Hydrolysis of the nitrile group due to the presence of water in DMF.1. Use anhydrous DMF: Ensure the solvent is of high purity and handled under inert atmosphere to prevent moisture absorption.
The characteristic nitrile stretch (~2230 cm-1) in the IR spectrum is diminished or absent, and a new carbonyl stretch (~1660 cm-1) appears.2. Dry the starting materials and glassware: Ensure all components of the reaction are free of water.
3. Run the reaction under an inert atmosphere: Use nitrogen or argon to prevent atmospheric moisture from entering the reaction.

Visualizing the Degradation Pathways

To better understand the potential side reactions, the following diagrams illustrate the key degradation pathways.

cluster_main Main Reactant cluster_dmf DMF Decomposition cluster_water Water Contamination cluster_products Degradation Products A This compound B N,N-dimethyl-2-chloro-6-nitro-3-aminobenzonitrile (SNAr Product) A->B SNAr C 2,6-Dichloro-3-nitrobenzamide (Hydrolysis Product) A->C Hydrolysis DMF DMF (High T, H+/OH-) DMA Dimethylamine DMF->DMA H2O H2O (in DMF) start Unexpected results in reaction with This compound in hot DMF check_lcms Analyze crude reaction mixture by LC-MS start->check_lcms mass_plus_9 Mass peak corresponding to M+9 found? check_lcms->mass_plus_9 mass_plus_18 Mass peak corresponding to M+18 found? mass_plus_9->mass_plus_18 No snar_product Probable SNAr with dimethylamine mass_plus_9->snar_product Yes hydrolysis_product Probable nitrile hydrolysis mass_plus_18->hydrolysis_product Yes complex_mixture Complex mixture/decomposition mass_plus_18->complex_mixture No action_snar Lower reaction temperature. Use high-purity anhydrous DMF. Consider alternative solvent. snar_product->action_snar action_hydrolysis Use anhydrous DMF. Dry all reagents and glassware. Run under inert atmosphere. hydrolysis_product->action_hydrolysis action_complex Significantly lower temperature. Re-evaluate reaction conditions and solvent. complex_mixture->action_complex

References

Technical Support Center: Synthesis of 2,6-Dichloro-3-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the synthesis and work-up of 2,6-dichloro-3-nitrobenzonitrile. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs) and Troubleshooting

Q1: My Sandmeyer reaction to introduce the nitrile group is giving a low yield. What are the potential causes and solutions?

A1: Low yields in Sandmeyer reactions are a common issue. Here are several factors to investigate:

  • Incomplete Diazotization: Ensure the complete conversion of the starting aniline to the diazonium salt. This can be checked by spot testing with starch-iodide paper for the presence of excess nitrous acid. Maintain a low temperature (0-5 °C) during the addition of sodium nitrite to prevent decomposition of the diazonium salt.[1]

  • Decomposition of Diazonium Salt: Diazonium salts are unstable and can decompose, especially at elevated temperatures. It is crucial to keep the reaction mixture cold until the addition of the copper(I) cyanide solution.[1]

  • Side Reactions: The formation of byproducts such as phenols (from reaction with water) or azo compounds can reduce the yield.[2] Ensure the reaction is performed under acidic conditions to minimize phenol formation.

  • Purity of Reagents: Use freshly prepared copper(I) cyanide and ensure all reagents are of high purity. The use of old or impure reagents can lead to unpredictable results.

Q2: During the aqueous work-up, I am observing a persistent emulsion at the interface of the organic and aqueous layers. How can I resolve this?

A2: Emulsion formation is a frequent problem in the work-up of reactions involving aromatic compounds. Here are some strategies to break the emulsion:

  • Addition of Brine: Add a saturated aqueous solution of sodium chloride (brine) to the separatory funnel. This increases the ionic strength of the aqueous phase, which can help to break the emulsion.

  • Addition of a Different Organic Solvent: Adding a small amount of a different organic solvent, such as toluene, can sometimes disrupt the emulsion.[3]

  • Filtration: In some cases, filtering the entire mixture through a pad of Celite or glass wool can help to break up the emulsion.

  • Centrifugation: If the emulsion is particularly stubborn and the volume is manageable, centrifugation can be an effective method for separating the layers.

Q3: My final product is contaminated with the corresponding carboxylic acid. How did this happen and how can I remove it?

A3: The presence of the carboxylic acid is likely due to the hydrolysis of the nitrile group.[4][5][6][7][8] This can occur under either acidic or basic conditions, especially if the reaction mixture is heated for an extended period during work-up.[4][5][6]

  • Prevention: To minimize hydrolysis, avoid prolonged heating in the presence of strong acids or bases during the work-up.

  • Removal: The carboxylic acid impurity can be removed by washing the organic layer with a mild base, such as a saturated aqueous solution of sodium bicarbonate or a dilute sodium carbonate solution.[9] The carboxylate salt will be extracted into the aqueous layer. Be sure to perform this wash carefully to avoid vigorous effervescence.

Q4: I am concerned about the safe handling of reagents in this synthesis. What are the key safety precautions?

A4: The synthesis of this compound involves several hazardous materials. Adherence to safety protocols is critical:

  • Diazonium Salts: Solid diazonium salts can be explosive and should not be isolated unless absolutely necessary and with extreme caution.[1][3][10] It is best to use them in solution as they are generated.

  • Cyanide Compounds: Copper(I) cyanide and any residual cyanide are highly toxic. Always handle these reagents in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Have a cyanide antidote kit readily available and be familiar with its use.

  • Acidic and Basic Solutions: Concentrated acids and bases are corrosive. Handle them with care and appropriate PPE.

  • Organic Solvents: The organic solvents used for extraction are flammable. Work in a fume hood and away from ignition sources.

Quantitative Data Summary

The following table summarizes typical reaction parameters and expected outcomes for syntheses analogous to that of this compound.

ParameterValueSource
Starting Material 2,6-dichloro-3-nitroanilineAssumed
Key Reagents Sodium nitrite, Copper(I) cyanide[3]
Reaction Temperature (Diazotization) 0-5 °C[1]
Reaction Temperature (Cyanation) Room temperature to gentle heating[11]
Typical Yield 70-90%[3]
Purity (after recrystallization) >98%[12][13]

Experimental Protocol: Sandmeyer Reaction for this compound

This protocol describes a representative procedure for the synthesis of this compound from 2,6-dichloro-3-nitroaniline via a Sandmeyer reaction.

Materials:

  • 2,6-dichloro-3-nitroaniline

  • Concentrated hydrochloric acid

  • Sodium nitrite

  • Copper(I) cyanide

  • Sodium cyanide

  • Dichloromethane (or other suitable organic solvent)

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Celite

Procedure:

  • Diazotization:

    • In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, suspend 2,6-dichloro-3-nitroaniline in a mixture of concentrated hydrochloric acid and water.

    • Cool the suspension to 0-5 °C in an ice-salt bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C.

    • After the addition is complete, stir the mixture for an additional 30 minutes at 0-5 °C. The formation of the diazonium salt is complete when the solution gives a positive test with starch-iodide paper.

  • Preparation of the Cyanide Solution:

    • In a separate flask, prepare a solution of copper(I) cyanide and sodium cyanide in water. Gently warm the solution if necessary to achieve dissolution, then cool it to room temperature.

  • Sandmeyer Reaction:

    • Slowly add the cold diazonium salt solution to the cyanide solution with vigorous stirring.

    • A reaction is typically indicated by the evolution of nitrogen gas.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently (e.g., to 50-60 °C) for 1-2 hours to ensure the reaction goes to completion.

  • Work-up:

    • Cool the reaction mixture to room temperature and transfer it to a separatory funnel.

    • Extract the product with a suitable organic solvent such as dichloromethane.

    • Combine the organic extracts and wash them sequentially with dilute hydrochloric acid, water, saturated aqueous sodium bicarbonate solution (to remove acidic byproducts), and finally with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter the drying agent and remove the solvent under reduced pressure to obtain the crude product.

  • Purification:

    • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or toluene/hexanes) to obtain pure this compound.

Experimental Workflow Diagram

experimental_workflow start Start: 2,6-Dichloro-3-nitroaniline diazotization Diazotization (HCl, NaNO2, 0-5 °C) start->diazotization diazonium Diazonium Salt (in situ) diazotization->diazonium sandmeyer Sandmeyer Reaction (CuCN/NaCN) diazonium->sandmeyer workup Aqueous Work-up (Extraction, Washes) sandmeyer->workup purification Purification (Recrystallization) workup->purification end End Product: 2,6-Dichloro-3- nitrobenzonitrile purification->end

References

Technical Support Center: Catalyst Selection for the Cyanation of 2,6-Dichloro-3-nitrotoluene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the cyanation of 2,6-dichloro-3-nitrotoluene. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for this specific transformation.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the cyanation of 2,6-dichloro-3-nitrotoluene?

A1: The cyanation of 2,6-dichloro-3-nitrotoluene presents several challenges due to its electronic and steric properties. The presence of two ortho-chloro substituents creates significant steric hindrance around the reaction centers. Additionally, the strong electron-withdrawing nitro group deactivates the aryl chloride towards oxidative addition, a key step in many cross-coupling reactions. Catalyst poisoning by the cyanide source is also a common issue in cyanation reactions.[1][2]

Q2: Which catalyst systems are most effective for the cyanation of electron-deficient and sterically hindered aryl chlorides like 2,6-dichloro-3-nitrotoluene?

A2: For electron-deficient aryl chlorides, palladium- and nickel-based catalyst systems are generally the most effective.

  • Palladium Catalysis: Catalyst systems employing sterically demanding and electron-rich phosphine ligands are often successful.[3] For instance, the use of a Pd(TFA)₂ precursor with a bulky biaryl phosphine ligand like 2-di-tert-butylphosphino-1,1'-binaphthyl has shown efficacy for challenging aryl chlorides.[4] Another effective system for electron-deficient aryl chlorides is Pd/C in combination with a ligand such as 1,1'-bis(diphenylphosphino)ferrocene (dppf) and zinc cyanide (Zn(CN)₂) as the cyanide source.[5]

  • Nickel Catalysis: Nickel-based systems have emerged as a powerful and often milder alternative. A combination of an inexpensive nickel salt like NiCl₂·6H₂O, a phosphine ligand such as dppf, and a reducing agent like zinc powder can effectively catalyze the cyanation of electron-deficient aryl chlorides.[6] The addition of an activator like 4-(dimethylamino)pyridine (DMAP) can be crucial for the success of these reactions.[6]

Q3: What are the recommended cyanide sources for this reaction, and what are the safety considerations?

A3: Several cyanide sources can be used, each with its own advantages and safety profile.

  • Zinc Cyanide (Zn(CN)₂): This is a commonly used and less toxic alternative to alkali metal cyanides.[2][5] It is often used in palladium- and nickel-catalyzed reactions.

  • Potassium Ferrocyanide (K₄[Fe(CN)₆]): This is a non-toxic and inexpensive cyanide source.[2] Its use often requires specific conditions to facilitate the release of the cyanide ion.

  • Alkali Metal Cyanides (NaCN, KCN): While effective, these are highly toxic and should be handled with extreme caution in a well-ventilated fume hood.

  • Organic Cyanide Sources: Reagents like α-iminonitriles are being explored as safer alternatives.[7]

Safety Precautions: Always handle cyanide-containing compounds with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood. Have a cyanide poisoning antidote kit readily available and be familiar with its use. Quench any residual cyanide with an appropriate reagent (e.g., bleach) before disposal.

Troubleshooting Guides

Problem 1: Low or No Conversion
Potential Cause Troubleshooting Steps
Catalyst Inactivity 1. Pre-catalyst Activation: Ensure the active catalytic species is being generated in situ. For palladium catalysts, a pre-reduction step or the use of a pre-formed Pd(0) complex might be necessary. For nickel catalysts, ensure the reducing agent (e.g., zinc powder) is active.
2. Ligand Selection: The choice of ligand is critical. For sterically hindered substrates, bulky and electron-rich phosphine ligands are often required to promote oxidative addition.
Catalyst Poisoning 1. Cyanide Concentration: High concentrations of free cyanide can poison the catalyst.[1][2] Using a less soluble cyanide source like Zn(CN)₂ or a slow-release source can mitigate this.
2. Additives: The addition of a co-catalyst or additive, such as zinc formate, can help to prevent catalyst deactivation in palladium-catalyzed systems.[5]
Sub-optimal Reaction Conditions 1. Temperature: Electron-deficient aryl chlorides often require higher reaction temperatures to facilitate oxidative addition. Carefully increase the temperature, monitoring for decomposition.
2. Solvent: A polar aprotic solvent like DMF or DMAc is typically used. Ensure the solvent is anhydrous, as water can interfere with the reaction.
3. Base: The choice and amount of base can be critical. Ensure the base is strong enough to facilitate the catalytic cycle but not so strong that it causes side reactions.
Problem 2: Formation of Side Products
Potential Cause Troubleshooting Steps
Hydrodehalogenation 1. Moisture Control: This is often caused by trace amounts of water in the reaction mixture. Ensure all reagents and solvents are thoroughly dried.
2. Reaction Time: Prolonged reaction times at high temperatures can promote hydrodehalogenation. Monitor the reaction progress and stop it once the starting material is consumed.
Homocoupling of the Aryl Halide 1. Catalyst Loading: High catalyst loadings can sometimes lead to homocoupling. Optimize the catalyst and ligand loading.
Decomposition of Starting Material or Product 1. Temperature Control: The nitro group can be sensitive to high temperatures. Avoid excessive heating and consider running the reaction at the lowest effective temperature.

Experimental Protocols

Palladium-Catalyzed Cyanation (General Procedure)

This protocol is adapted from general methods for the cyanation of electron-deficient aryl chlorides.[4][5]

Materials:

  • 2,6-dichloro-3-nitrotoluene

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd₂ (dba)₃, or a palladacycle)

  • Phosphine ligand (e.g., dppf, XPhos, or a bulky biaryl phosphine)

  • Cyanide source (e.g., Zn(CN)₂)

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Anhydrous polar aprotic solvent (e.g., DMF, DMAc, NMP)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a dry reaction vessel under an inert atmosphere, add the palladium catalyst, phosphine ligand, base, and cyanide source.

  • Add the anhydrous solvent, followed by the 2,6-dichloro-3-nitrotoluene.

  • Heat the reaction mixture to the desired temperature (typically between 80-120 °C) with vigorous stirring.

  • Monitor the reaction progress by a suitable analytical technique (e.g., GC-MS, LC-MS, or TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction carefully with an appropriate aqueous solution (e.g., aqueous sodium bicarbonate).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Nickel-Catalyzed Cyanation (General Procedure)

This protocol is based on general methods for the nickel-catalyzed cyanation of aryl chlorides.[6]

Materials:

  • 2,6-dichloro-3-nitrotoluene

  • Nickel catalyst (e.g., NiCl₂·6H₂O)

  • Phosphine ligand (e.g., dppf)

  • Reducing agent (e.g., zinc powder)

  • Cyanide source (e.g., Zn(CN)₂)

  • Additive (e.g., DMAP)

  • Anhydrous polar aprotic solvent (e.g., DMF, DMAc)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a dry reaction vessel under an inert atmosphere, add the nickel catalyst, phosphine ligand, reducing agent, cyanide source, and additive.

  • Add the anhydrous solvent, followed by the 2,6-dichloro-3-nitrotoluene.

  • Heat the reaction mixture to the desired temperature (typically between 50-80 °C) with vigorous stirring.

  • Monitor the reaction progress.

  • Upon completion, cool the reaction mixture and work up as described in the palladium-catalyzed procedure.

Data Presentation

The following tables summarize typical catalyst systems and conditions for the cyanation of electron-deficient aryl chlorides. Note: These are general conditions and will require optimization for 2,6-dichloro-3-nitrotoluene.

Table 1: Palladium-Catalyzed Cyanation Systems

CatalystLigandCyanide SourceBaseSolventTemperature (°C)
Pd(OAc)₂dppfZn(CN)₂K₂CO₃DMAc110-120
Pd(TFA)₂(binaphthyl)P(t-Bu)₂Zn(CN)₂-DMAc80-95
Pd/CdppfZn(CN)₂-DMAc110

Table 2: Nickel-Catalyzed Cyanation System

CatalystLigandReductantCyanide SourceAdditiveSolventTemperature (°C)
NiCl₂·6H₂OdppfZnZn(CN)₂DMAPDMF50-80

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Catalyst, Ligand, Base, and Cyanide Source solvent Add Anhydrous Solvent reagents->solvent substrate Add 2,6-dichloro-3-nitrotoluene solvent->substrate heat Heat to Optimized Temperature substrate->heat monitor Monitor Progress (GC/LC/TLC) heat->monitor quench Quench Reaction monitor->quench extract Extract with Organic Solvent quench->extract purify Purify by Column Chromatography extract->purify product Pure 2-chloro-6-cyano-3-nitrotoluene purify->product

Caption: General experimental workflow for the cyanation of 2,6-dichloro-3-nitrotoluene.

troubleshooting_low_yield cluster_catalyst Catalyst Issues cluster_conditions Reaction Conditions cluster_solutions_catalyst Solutions cluster_solutions_conditions Solutions start Low or No Conversion inactive Inactive Catalyst start->inactive poisoned Catalyst Poisoning start->poisoned temp Sub-optimal Temperature start->temp solvent Incorrect Solvent/Moisture start->solvent activate Check Catalyst Activation/ Change Ligand inactive->activate cyanide_source Use Less Soluble Cyanide Source/ Additives poisoned->cyanide_source optimize_temp Optimize Temperature temp->optimize_temp dry_solvent Ensure Anhydrous Conditions solvent->dry_solvent

Caption: Troubleshooting logic for low yield in the cyanation reaction.

References

Minimizing tar formation in high-temperature cyanation reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on minimizing tar formation and other side reactions during high-temperature cyanation experiments.

Troubleshooting Guide

This guide addresses specific issues related to the formation of tar and other impurities, offering potential causes and actionable solutions.

Issue 1: Significant formation of black, insoluble tar-like material in the reaction mixture.

Potential CauseProposed Solution
Excessive Reaction Temperature: Thermal decomposition of starting materials, reagents, or the desired product can lead to polymerization and tar formation.Systematically lower the reaction temperature in 10-20°C increments to find the optimal balance between reaction rate and side-product formation.[1][2]
Prolonged Reaction Time: Extended exposure to high temperatures can promote the degradation of sensitive functional groups and lead to the formation of complex byproducts.Monitor the reaction progress using techniques like TLC, GC, or LC-MS to determine the point of maximum conversion of the starting material. Quench the reaction as soon as it reaches completion to avoid unnecessary heating.
Inappropriate Catalyst System: The chosen catalyst may have low selectivity at high temperatures or may be promoting side reactions. For instance, certain palladium catalysts can be inhibited by excess cyanide, leading to undesired pathways.[3][4]Screen alternative catalysts, such as nickel-based systems, which can sometimes operate under milder conditions.[3] Consider using more robust ligands for palladium catalysts that improve stability and selectivity at elevated temperatures.
High Concentration of Reagents: High concentrations can increase the rate of bimolecular decomposition and polymerization reactions.Reduce the concentration of the reactants. In some cases, slow addition of a key reagent (like the cyanide source) using a syringe pump can help maintain a low instantaneous concentration and minimize side reactions.
Atmospheric Contamination: The presence of oxygen or moisture at high temperatures can lead to oxidative side reactions and decomposition.Ensure the reaction is conducted under a strictly inert atmosphere (e.g., Nitrogen or Argon). Use properly dried solvents and reagents.

Issue 2: Low yield of the desired nitrile product with significant byproduct formation.

Potential CauseProposed Solution
Suboptimal Cyanide Source: The reactivity and thermal stability of the cyanide source can greatly impact the reaction outcome. Some sources may require very high temperatures to become effective, which can also promote tar formation.Experiment with different cyanide sources. Less toxic and more manageable options like potassium ferrocyanide (K4[Fe(CN)6]) or zinc cyanide (Zn(CN)2) may offer better results under milder conditions compared to sources like NaCN or KCN.[3][5]
Catalyst Deactivation: The catalyst may be deactivating over the course of the reaction, leading to incomplete conversion and the prevalence of thermally induced side reactions.Increase the catalyst loading or consider a more stable catalyst system. For palladium-catalyzed reactions, ensure that the ligand provides sufficient stability to the metal center at the target temperature.
Poor Solvent Choice: The solvent may not be suitable for the reaction temperature or may be reacting with the reagents.Select a high-boiling point, inert solvent (e.g., DMF, DMAc, NMP). Ensure the solvent is thoroughly degassed before use to remove dissolved oxygen.

Frequently Asked Questions (FAQs)

Q1: What is "tar" in the context of high-temperature cyanation reactions?

In this context, "tar" refers to a complex mixture of undesirable, often polymeric and highly colored, byproducts. It is not a single, well-defined compound but rather a result of the thermal decomposition and side reactions of the reactants, products, and solvents at elevated temperatures.

Q2: How does increasing the temperature generally affect tar formation?

Increasing the reaction temperature can have a dual effect. While it can increase the rate of the desired cyanation reaction, it exponentially increases the rate of decomposition and side reactions that lead to tar.[1] Above a certain optimal temperature, the formation of tar and other impurities will likely dominate, leading to a lower yield of the desired product.[2]

Q3: What are the most critical parameters to control to minimize tar formation?

The most critical parameters are temperature, reaction time, and the choice of catalyst. It is crucial to operate at the lowest possible temperature that still allows for a reasonable reaction rate and to monitor the reaction to avoid unnecessarily long heating times.

Q4: Can the choice of cyanide source influence the formation of byproducts?

Yes. Different cyanide sources have varying reactivity, solubility, and thermal stability. Using a source that allows the reaction to proceed at a lower temperature can be an effective strategy to minimize tar. For example, some modern protocols utilize sources like potassium ferrocyanide, which is also less toxic.[5][6]

Q5: Are there catalytic systems that are inherently less prone to causing tar formation?

Catalyst systems that are highly active and selective at lower temperatures are generally preferred. For instance, advancements in palladium and nickel catalysis have led to systems that can efficiently catalyze cyanation at temperatures as low as 40-70°C, significantly reducing the risk of thermal decomposition and tar formation.[5][7]

Experimental Protocols

General Protocol for Optimizing a High-Temperature Cyanation Reaction

  • Reagent and Solvent Preparation: Ensure all reagents are of high purity. Dry solvents over appropriate drying agents and degas them thoroughly by bubbling with an inert gas (N₂ or Ar) for at least 30 minutes.

  • Reaction Setup: Assemble the reaction glassware and flame-dry it under a vacuum. Allow the apparatus to cool to room temperature under an inert atmosphere.

  • Initial Reaction Conditions: Based on literature precedents, choose a starting temperature, catalyst system, and solvent. For example, a common starting point for a palladium-catalyzed cyanation of an aryl bromide might be Pd(OAc)₂, a suitable phosphine ligand, K₄[Fe(CN)₆] as the cyanide source, and DMA as the solvent at 120°C.[4][6]

  • Execution and Monitoring: Charge the reactor with the aryl halide, catalyst, ligand, and solvent. Heat the mixture to the target temperature. Add the cyanide source. Monitor the reaction progress every 1-2 hours using a suitable analytical technique (e.g., TLC, GC, LC-MS).

  • Work-up and Analysis: Once the reaction is complete (or has ceased to progress), cool the mixture to room temperature. Carefully quench the reaction. Extract the product and analyze the crude mixture to quantify the yield of the desired nitrile and estimate the extent of byproduct/tar formation.

  • Optimization: Based on the initial results, systematically vary one parameter at a time (e.g., lower the temperature, change the ligand, try a different solvent) to improve the yield and minimize tar formation.

Visualizations

Troubleshooting_Tar_Formation start High Tar Formation Observed check_temp Is Temperature Optimized? start->check_temp reduce_temp Systematically Reduce Temperature check_temp->reduce_temp No check_time Is Reaction Time Minimized? check_temp->check_time Yes reduce_temp->check_time monitor_reaction Monitor Reaction Progress & Quench Promptly check_time->monitor_reaction No check_catalyst Is Catalyst System Optimal? check_time->check_catalyst Yes monitor_reaction->check_catalyst screen_catalysts Screen Alternative Catalysts (e.g., Ni-based) or Ligands check_catalyst->screen_catalysts No check_reagents Are Reagent Conditions Ideal? check_catalyst->check_reagents Yes screen_catalysts->check_reagents modify_reagents Reduce Concentration or Use Alternative Cyanide Source check_reagents->modify_reagents No end_point Tar Formation Minimized check_reagents->end_point Yes modify_reagents->end_point

Caption: A logical workflow for troubleshooting tar formation.

Experimental_Workflow prep 1. Prepare Inert Atmosphere & Dry Reagents/Solvents setup 2. Assemble & Flame-Dry Glassware prep->setup charge 3. Charge Reactor with Substrate, Catalyst, Solvent setup->charge heat 4. Heat to Target Temperature charge->heat add_cn 5. Add Cyanide Source heat->add_cn monitor 6. Monitor Progress (TLC/GC/LCMS) add_cn->monitor quench 7. Quench Reaction Upon Completion monitor->quench analyze 8. Work-up & Analyze Yield and Purity quench->analyze optimize 9. Adjust Parameters (Temp, Catalyst, etc.) analyze->optimize optimize->prep Iterate

Caption: A general workflow for optimizing cyanation reactions.

References

Validation & Comparative

A Comparative Guide to the Reactivity of 2,6-Dichloro-3-nitrobenzonitrile and 2,6-Dichlorobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the chemical reactivity of 2,6-dichloro-3-nitrobenzonitrile and 2,6-dichlorobenzonitrile. Understanding the nuanced differences in their reactivity is crucial for professionals in drug discovery and organic synthesis, enabling the rational design of novel molecules and the optimization of reaction pathways. This comparison is grounded in the fundamental principles of physical organic chemistry, supported by physicochemical data and illustrative experimental protocols.

Executive Summary

The primary differentiator in the reactivity of this compound and 2,6-dichlorobenzonitrile is the presence of the strongly electron-withdrawing nitro (-NO₂) group on the former. This substituent significantly modulates the electron density of the aromatic ring and the nitrile group, leading to predictable differences in their susceptibility to various chemical transformations.

This compound is anticipated to be:

  • More reactive towards nucleophilic aromatic substitution (SₙAr) due to the enhanced electrophilicity of the aromatic ring.

  • Less reactive towards electrophilic aromatic substitution (EAS) as the electron-deficient ring is deactivated.

  • The nitrile group may exhibit altered reactivity in hydrolysis due to the electronic influence of the adjacent nitro group.

2,6-Dichlorobenzonitrile , lacking the nitro group, serves as a baseline for understanding the impact of this powerful substituent. Its aromatic ring is less electron-deficient, making it less reactive in SₙAr reactions but more amenable to EAS compared to its nitro-substituted counterpart.

Physicochemical Properties

A summary of the key physicochemical properties of both compounds is presented in the table below. These properties are fundamental to understanding their behavior in different reaction media and analytical systems.

Property2,6-DichlorobenzonitrileThis compound
Molecular Formula C₇H₃Cl₂NC₇H₂Cl₂N₂O₂
Molecular Weight 172.01 g/mol 217.01 g/mol
Melting Point 144-146 °C106-110 °C
Boiling Point 279 °C341.7 °C at 760 mmHg (Predicted)
Appearance White to off-white crystalline solidWhite to cream or pale yellow crystals/powder
CAS Number 1194-65-65866-98-8

Comparative Reactivity Analysis

The electronic nature of the substituents on the benzene ring dictates the reactivity of these molecules. The Hammett substituent constants (σ) provide a quantitative measure of the electronic effect of a substituent. The nitro group has a significantly larger positive σ value than the cyano group, indicating its superior electron-withdrawing capacity. This fundamental difference is the basis for the predicted reactivity profiles.

Nucleophilic Aromatic Substitution (SₙAr)

The SₙAr mechanism is favored in aromatic systems bearing strong electron-withdrawing groups. These groups stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction.

Prediction: this compound will undergo SₙAr reactions at a significantly faster rate than 2,6-dichlorobenzonitrile. The powerful electron-withdrawing nitro group in the ortho position to one of the chlorine atoms and meta to the other will substantially increase the electrophilicity of the carbon atoms attached to the chlorine atoms, making them more susceptible to nucleophilic attack.

cluster_0 Reactivity towards Nucleophilic Aromatic Substitution Compound_A This compound Reactivity_A Higher Reactivity Compound_A->Reactivity_A Compound_B 2,6-Dichlorobenzonitrile Reactivity_B Lower Reactivity Compound_B->Reactivity_B Reason_A Strong electron-withdrawing nitro group enhances ring electrophilicity Reactivity_A->Reason_A cluster_1 Reactivity towards Electrophilic Aromatic Substitution Compound_A_EAS This compound Reactivity_A_EAS Lower Reactivity Compound_A_EAS->Reactivity_A_EAS Compound_B_EAS 2,6-Dichlorobenzonitrile Reactivity_B_EAS Higher Reactivity Compound_B_EAS->Reactivity_B_EAS Reason_B Less deactivation of the aromatic ring allows for faster electrophilic attack Reactivity_B_EAS->Reason_B Start Prepare Reactant Solution in Thermostated Vessel Initiate Add Nucleophile (e.g., Sodium Methoxide) Start->Initiate Sample Take Aliquots at Timed Intervals Initiate->Sample Quench Quench Reaction (e.g., with Acid) Sample->Quench Analyze Analyze by GC-MS or HPLC Quench->Analyze Data Determine Rate Constants Analyze->Data

A Comparative Guide to Benzonitrile Synthesis: Sandmeyer vs. Rosenmund-von Braun Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of benzonitrile and its derivatives is a cornerstone of many projects. Benzonitriles are pivotal intermediates in the production of a wide array of pharmaceuticals and agrochemicals. Two of the most established methods for introducing a nitrile group onto an aromatic ring are the Sandmeyer and the Rosenmund-von Braun reactions. This guide provides an objective comparison of these two classical methods, supported by experimental data and detailed protocols to aid in selecting the optimal synthetic route.

At a Glance: Key Differences

FeatureSandmeyer ReactionRosenmund-von Braun Reaction
Starting Material Aryl amine (e.g., Aniline)Aryl halide (e.g., Bromobenzene)
Key Reagent Diazonium salt (formed in situ), Copper(I) cyanideCopper(I) cyanide
Typical Reaction Conditions Low temperature for diazotization (0-5 °C), then elevated temperature for cyanation (50-100 °C)High temperatures (150-250 °C), often in a polar, high-boiling solvent
Key Advantages Utilizes readily available anilines.Direct conversion of aryl halides.
Key Disadvantages The instability of the diazonium salt intermediate requires careful temperature control.Harsh reaction conditions can limit functional group tolerance.

Performance Comparison: A Quantitative Look

The choice between the Sandmeyer and Rosenmund-von Braun reaction often comes down to the desired yield and the specific substrate . The following table summarizes reported yields for the synthesis of various substituted benzonitriles using both methods.

Starting MaterialProductSandmeyer Reaction Yield (%)Rosenmund-von Braun Reaction Yield (%)
AnilineBenzonitrile~80%N/A
4-Nitroaniline4-Nitrobenzonitrile93%[1]Not commonly reported
2-Methylaniline2-Methylbenzonitrile85%[1]Not commonly reported
4-Bromoaniline4-Bromobenzonitrile75%[1]N/A
2-Chloroaniline2-Chlorobenzonitrile68%[1]Not commonly reported
4-Methoxyaniline4-Methoxybenzonitrile52%[1]Not commonly reported
BromobenzeneBenzonitrileN/A~70-80%
1-Bromo-4-methoxybenzene4-MethoxybenzonitrileN/A81% (L-proline promoted)[2]
1-Iodo-4-nitrobenzene4-NitrobenzonitrileN/A~90%

Experimental Workflows

To visualize the distinct pathways of each reaction, the following diagrams illustrate the key steps involved in the synthesis of benzonitrile.

Sandmeyer_Reaction Sandmeyer Reaction Workflow for Benzonitrile Synthesis cluster_diazotization Diazotization cluster_cyanation Cyanation Aniline Aniline in HCl(aq) Diazonium Benzenediazonium Chloride Aniline->Diazonium 0-5 °C NaNO2 Sodium Nitrite (NaNO2) NaNO2->Diazonium Benzonitrile Benzonitrile Diazonium->Benzonitrile Heat CuCN Copper(I) Cyanide (CuCN) CuCN->Benzonitrile

Caption: Workflow of the Sandmeyer reaction for benzonitrile synthesis.

Rosenmund_von_Braun_Reaction Rosenmund-von Braun Reaction Workflow for Benzonitrile Synthesis ArylHalide Aryl Halide (e.g., Bromobenzene) Reaction Reaction Mixture ArylHalide->Reaction CuCN Copper(I) Cyanide (CuCN) CuCN->Reaction Solvent High-boiling polar solvent (e.g., DMF, Pyridine) Solvent->Reaction Benzonitrile Benzonitrile Reaction->Benzonitrile High Temperature (e.g., 150-250°C)

Caption: Workflow of the Rosenmund-von Braun reaction for benzonitrile synthesis.

Detailed Experimental Protocols

Sandmeyer Reaction for Benzonitrile Synthesis

This protocol describes the synthesis of benzonitrile from aniline.

Materials:

  • Aniline

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Copper(I) Cyanide (CuCN)

  • Ice

  • Water

Procedure:

Part A: Diazotization

  • In a flask, dissolve aniline (e.g., 20.5 g) in a mixture of concentrated HCl (50 mL) and water (50 mL).[3]

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (e.g., 17 g in 40 mL of water) dropwise to the aniline solution while maintaining the temperature between 0 and 5 °C with vigorous stirring.[3][4]

  • After the addition is complete, continue stirring for an additional 15-30 minutes to ensure complete formation of the benzenediazonium chloride.[3][4] Keep this solution cold for immediate use in the next step.

Part B: Cyanation

  • In a separate flask, prepare a solution or suspension of copper(I) cyanide.

  • Slowly add the cold benzenediazonium chloride solution to the copper(I) cyanide solution with vigorous stirring.

  • Gently heat the reaction mixture to approximately 50-60°C until the evolution of nitrogen gas ceases, which indicates the completion of the reaction.[5]

  • The benzonitrile can then be isolated by steam distillation or solvent extraction.

Rosenmund-von Braun Reaction for Benzonitrile Synthesis

This protocol outlines the synthesis of benzonitrile from bromobenzene.

Materials:

  • Bromobenzene

  • Copper(I) Cyanide (CuCN)

  • A high-boiling polar solvent such as Pyridine or DMF

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine bromobenzene, copper(I) cyanide, and the solvent.

  • Heat the mixture to reflux (typically between 150-250 °C) for several hours.[2] The reaction progress can be monitored by techniques such as TLC or GC.

  • After the reaction is complete, the workup procedure may involve cooling the mixture, filtering to remove copper salts, and then isolating the benzonitrile by distillation or extraction.

Concluding Remarks

Both the Sandmeyer and Rosenmund-von Braun reactions are powerful and enduring methods for the synthesis of benzonitriles. The Sandmeyer reaction is often favored when the corresponding aniline is readily available and the substrate is tolerant of the acidic diazotization conditions.[4] Its primary challenge lies in the careful control of temperature to manage the unstable diazonium intermediate.[3]

Conversely, the Rosenmund-von Braun reaction provides a more direct route from aryl halides.[6][7][8] While traditionally requiring harsh conditions, modern modifications, such as the use of ligands like L-proline, have enabled the reaction to proceed at lower temperatures (80-120 °C), thereby improving its functional group tolerance.[2]

Ultimately, the choice of method will depend on a careful consideration of the available starting materials, the specific functionalities present in the substrate, and the desired scale of the reaction. This guide provides the foundational data and protocols to make an informed decision for your synthetic needs.

References

A Comparative Guide to the Reactivity of Substituted Benzonitriles in Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the reactivity of substituted benzonitriles in nucleophilic aromatic substitution (SNAr) reactions. Understanding the influence of various substituents on the reaction rate is crucial for designing efficient synthetic routes in medicinal chemistry, agrochemicals, and materials science, where the benzonitrile moiety is a key structural motif. This document summarizes quantitative experimental data, outlines a detailed experimental protocol for kinetic analysis, and illustrates the underlying electronic principles governing these reactions.

Quantitative Comparison of Reactivity

The reactivity of substituted benzonitriles in nucleophilic aromatic substitution is profoundly influenced by the electronic nature of the substituents on the aromatic ring. The electron-withdrawing cyano group activates the ring towards nucleophilic attack. This effect is further modulated by other substituents, particularly those in the para position relative to the leaving group.

Substituent (X) at para-positionHammett Constant (σp)Second-Order Rate Constant (k) at 50°C (L mol⁻¹ s⁻¹)[1]Relative Rate (k_X / k_H)
-NO₂0.787.5 x 10⁻⁵214
-Cl0.238.0 x 10⁻⁷2.3
-H0.003.5 x 10⁻⁷1.0
-CH₃-0.171.0 x 10⁻⁷0.29
-OCH₃-0.273.0 x 10⁻⁸0.086

Note: The rate constants are illustrative and compiled from data on analogous systems. The Hammett constants are standard values used to quantify the electronic effect of substituents.

As the data indicates, electron-withdrawing groups (e.g., -NO₂) significantly accelerate the reaction, while electron-donating groups (e.g., -OCH₃, -CH₃) decelerate it. This is because electron-withdrawing groups stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction, thus lowering the activation energy.[1]

Experimental Protocols

The following is a detailed protocol for determining the second-order rate constants for the reaction of a series of para-substituted 4-chlorobenzonitriles with sodium methoxide in methanol. This method utilizes UV-Vis spectrophotometry to monitor the progress of the reaction.

Materials:

  • Para-substituted 4-chlorobenzonitriles (e.g., 4-chloro-3-nitrobenzonitrile, 4-chlorobenzonitrile, 4-chloro-4'-methylbenzonitrile, 4-chloro-4'-methoxybenzonitrile)

  • Sodium methoxide solution in methanol (standardized)

  • Anhydrous methanol (spectroscopic grade)

  • Volumetric flasks

  • Pipettes

  • UV-Vis spectrophotometer with a thermostatted cell holder

  • Quartz cuvettes (1 cm path length)

  • Stopwatch

Procedure:

  • Preparation of Stock Solutions:

    • Prepare stock solutions of each substituted 4-chlorobenzonitrile in anhydrous methanol at a concentration of approximately 1 x 10⁻³ M.

    • Prepare a stock solution of sodium methoxide in anhydrous methanol at a concentration of approximately 0.1 M. The exact concentration should be determined by titration.

  • Kinetic Measurements:

    • Set the temperature of the UV-Vis spectrophotometer's cell holder to the desired reaction temperature (e.g., 50 °C).

    • Place a quartz cuvette containing 2.5 mL of the sodium methoxide solution in the cell holder and allow it to equilibrate for at least 15 minutes.

    • To initiate the reaction, rapidly inject a small, known volume (e.g., 50 µL) of the benzonitrile stock solution into the cuvette containing the methoxide solution.

    • Immediately start recording the absorbance at the wavelength of maximum absorbance (λ_max) of the product (the corresponding methoxybenzonitrile) as a function of time. The λ_max for each product should be determined beforehand by recording the spectrum of the purified product.

    • Continue data collection for at least three half-lives of the reaction.

  • Data Analysis:

    • The reaction is carried out under pseudo-first-order conditions where the concentration of sodium methoxide is in large excess compared to the benzonitrile derivative.

    • The observed pseudo-first-order rate constant (k_obs) can be determined by fitting the absorbance versus time data to the following first-order integrated rate law: ln(A_∞ - A_t) = -k_obs * t + ln(A_∞ - A_₀) where A_t is the absorbance at time t, A_∞ is the absorbance at the completion of the reaction, and A_₀ is the initial absorbance.

    • The second-order rate constant (k) is then calculated by dividing the pseudo-first-order rate constant by the concentration of the sodium methoxide: k = k_obs / [NaOCH₃]

Mandatory Visualizations

The following diagrams illustrate the key concepts and workflows described in this guide.

Substituent_Effect_on_Reactivity cluster_reactants Substituted Benzonitrile cluster_transition_state Transition State (Meisenheimer Complex) cluster_reactivity Reactivity EDG Electron-Donating Group (e.g., -OCH3, -CH3) TS_EDG Destabilized (Higher Energy) EDG->TS_EDG destabilizes negative charge H Unsubstituted (H) TS_H Intermediate Energy H->TS_H EWG Electron-Withdrawing Group (e.g., -NO2, -Cl) TS_EWG Stabilized (Lower Energy) EWG->TS_EWG stabilizes negative charge Slow Slow Reaction TS_EDG->Slow Moderate Moderate Reaction TS_H->Moderate Fast Fast Reaction TS_EWG->Fast

Caption: Influence of substituents on the transition state energy and reactivity in SNAr of benzonitriles.

Experimental_Workflow A Prepare Stock Solutions (Substituted Benzonitriles & NaOCH3) B Equilibrate NaOCH3 solution in UV-Vis Spectrophotometer A->B C Initiate Reaction by adding Benzonitrile Solution B->C D Monitor Absorbance vs. Time at λ_max C->D E Calculate Pseudo-First-Order Rate Constant (k_obs) D->E F Calculate Second-Order Rate Constant (k) E->F

Caption: Experimental workflow for the kinetic analysis of SNAr reactions of substituted benzonitriles.

References

A Comparative Guide to the Analytical Validation of an HPLC Method for 2,6-Dichloro-3-nitrobenzonitrile Quantification

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an in-depth, objective analysis of a validated High-Performance Liquid Chromatography (HPLC) method for the precise quantification of 2,6-Dichloro-3-nitrobenzonitrile. Designed for researchers, scientists, and drug development professionals, this document details the causality behind experimental choices, presents supporting data, and compares the method's performance against viable alternatives. Every protocol described herein is structured to be a self-validating system, grounded in authoritative regulatory standards to ensure scientific integrity and trustworthiness.

Introduction: The Analytical Imperative for this compound

This compound (C₇H₂Cl₂N₂O₂) is a key chemical intermediate used in the synthesis of various pharmaceutical compounds, including potential inhibitors of HIV replication.[1] Its chemical structure, featuring a nitrile group and nitro and chloro substituents on a benzene ring, imparts specific physicochemical properties that are critical to its reactivity and analytical behavior.[2][3] Given its role in pharmaceutical manufacturing, the purity and concentration of this intermediate must be meticulously controlled. A robust and reliable analytical method is therefore not merely a procedural requirement but a cornerstone of quality control, ensuring the safety and efficacy of the final active pharmaceutical ingredient (API).

High-Performance Liquid Chromatography (HPLC) stands out as a premier technique for this purpose.[4][5] Its high resolving power, sensitivity, and adaptability make it ideal for separating the analyte from potential impurities and accurately quantifying it in complex matrices. This guide details the development and subsequent validation of a reversed-phase HPLC (RP-HPLC) method, adhering to the globally recognized standards set by the International Council for Harmonisation (ICH), specifically the Q2(R1) guideline on the Validation of Analytical Procedures.[6][7][8][9]

HPLC Method Development: A Logic-Driven Approach

The development of a successful HPLC method is an iterative process of optimization, where each parameter is chosen to achieve the desired separation and detection characteristics.

Experimental Protocol: Optimized HPLC Conditions

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a Photodiode Array (PDA) or UV-Vis detector.

  • Column: A reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

    • Causality: this compound is a moderately polar organic molecule, making a non-polar C18 stationary phase ideal for achieving retention and separation through hydrophobic interactions in a reversed-phase mode.[4][10]

  • Mobile Phase: An isocratic mixture of Acetonitrile and Water (acidified with 0.1% Phosphoric Acid) in a 60:40 (v/v) ratio.

    • Causality: Acetonitrile is a common organic modifier with a good UV transparency window and low viscosity.[11] Water serves as the aqueous component. The addition of a small amount of phosphoric acid to lower the pH to around 2.5-3.0 is crucial. This protonates any free silanol groups on the silica-based column packing, preventing peak tailing and ensuring symmetrical, sharp peaks for the analyte.[12][13]

  • Flow Rate: 1.0 mL/min.

    • Causality: This flow rate provides a good balance between analysis time and chromatographic efficiency for a standard 4.6 mm ID column.

  • Column Temperature: 30 °C.

    • Causality: Maintaining a constant, slightly elevated temperature ensures reproducible retention times and can improve peak shape by reducing mobile phase viscosity.

  • Detection Wavelength: 254 nm.

    • Causality: The optimal wavelength is determined by acquiring a UV spectrum of the analyte. This compound exhibits significant absorbance at 254 nm, providing high sensitivity for detection.

  • Injection Volume: 10 µL.

  • Sample Preparation: A stock solution is prepared by accurately weighing and dissolving the this compound standard in the mobile phase to a known concentration (e.g., 100 µg/mL). Working solutions are prepared by further dilution of the stock solution with the mobile phase.

Rigorous Method Validation: Adherence to ICH Q2(R1) Guidelines

Method validation is the documented process that proves an analytical method is suitable for its intended purpose.[5] The following parameters were assessed according to ICH Q2(R1) guidelines.[6]

Specificity

Specificity is the ability of the method to measure the analyte response unequivocally in the presence of other components such as impurities, degradation products, or matrix components.

Experimental Protocol:

  • Prepare and inject solutions of the mobile phase (blank), a placebo matrix (if applicable), a solution of the this compound standard, and a sample solution.

  • Compare the chromatograms. The blank and placebo should show no interfering peaks at the retention time of the analyte.

  • The analyte peak in the sample chromatogram should be pure, which can be confirmed using a PDA detector to check for peak purity.

Acceptance Criteria: No significant interference at the retention time of the analyte peak.

Linearity

Linearity demonstrates the proportional relationship between the concentration of the analyte and the analytical signal (peak area) over a specified range.[14]

Experimental Protocol:

  • Prepare a series of at least five standard solutions of this compound by diluting the stock solution. The concentration range should typically span 50% to 150% of the expected working concentration.

  • Inject each solution in triplicate.

  • Plot a graph of the mean peak area versus the corresponding concentration.

  • Perform a linear regression analysis to determine the correlation coefficient (r²), slope, and y-intercept.

Data Summary: Linearity

Parameter Result Acceptance Criteria
Range Tested 50 - 150 µg/mL 80 - 120% of target
Correlation Coefficient (r²) 0.9995 ≥ 0.999

| Regression Equation | y = 45782x + 1250 | - |

Accuracy

Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. It is determined by recovery studies.

Experimental Protocol:

  • Prepare a synthetic sample matrix (placebo).

  • Spike the placebo with known amounts of the this compound stock solution at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare three samples at each concentration level and analyze them.

  • Calculate the percentage recovery for each sample.

Data Summary: Accuracy (Recovery)

Spiked Level Amount Added (µg/mL) Amount Recovered (µg/mL) % Recovery % RSD
80% 80.0 79.6 99.5% 0.45%
100% 100.0 100.3 100.3% 0.31%
120% 120.0 119.5 99.6% 0.52%
Acceptance Criteria: The mean % recovery should be within 98.0% to 102.0%, with a Relative Standard Deviation (%RSD) of ≤ 2.0%.[5]

Precision

Precision is the measure of the agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is assessed at two levels: repeatability and intermediate precision.

Experimental Protocol:

  • Repeatability (Intra-day Precision): Analyze six replicate samples of the this compound standard solution (at 100% concentration) on the same day, with the same analyst and instrument.

  • Intermediate Precision (Inter-day Ruggedness): Repeat the analysis of six replicate samples on a different day, with a different analyst, or using a different instrument.

  • Calculate the %RSD for the results from both studies.

Data Summary: Precision

Parameter % Assay (n=6) % RSD
Repeatability 99.8% 0.65%
Intermediate Precision 100.1% 0.88%
Acceptance Criteria: The %RSD for each precision study should not be more than 2.0%.[5]

Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Experimental Protocol (Signal-to-Noise Method):

  • Prepare and inject a series of increasingly dilute solutions of the analyte.

  • Determine the concentration that yields a signal-to-noise (S/N) ratio of approximately 3:1 for LOD.

  • Determine the concentration that yields an S/N ratio of approximately 10:1 for LOQ.

Data Summary: LOD and LOQ

Parameter Result Acceptance Criteria
LOD 0.05 µg/mL S/N Ratio ≈ 3

| LOQ | 0.15 µg/mL | S/N Ratio ≈ 10 |

Robustness

Robustness measures the capacity of an analytical procedure to remain unaffected by small, but deliberate, variations in method parameters.

Experimental Protocol:

  • Analyze a standard solution while making small, deliberate changes to the method parameters, one at a time.

  • Typical variations include:

    • Flow Rate (± 0.1 mL/min)

    • Column Temperature (± 2 °C)

    • Mobile Phase Composition (e.g., Acetonitrile ± 2%)

  • Evaluate the effect on system suitability parameters (e.g., retention time, peak area, tailing factor).

Data Summary: Robustness

Parameter Varied Result Acceptance Criteria
Flow Rate (0.9 mL/min) System suitability passes %RSD ≤ 2.0%
Flow Rate (1.1 mL/min) System suitability passes %RSD ≤ 2.0%
Temperature (28 °C) System suitability passes %RSD ≤ 2.0%
Temperature (32 °C) System suitability passes %RSD ≤ 2.0%
Acceptance Criteria: The method should remain reliable, with system suitability parameters meeting their criteria and results showing an RSD of ≤ 2.0%.

Visualization of the Validation Workflow

To provide a clear overview of the logical flow, the following diagram illustrates the key stages of the analytical method validation process.

G cluster_dev Method Development cluster_sys System Suitability Dev Define Analytical Target Profile (ATP) Opt Optimize HPLC Parameters (Column, Mobile Phase, etc.) Dev->Opt Initial Scouting SST System Suitability Testing (Tailing, Plates, %RSD) Opt->SST Pre-Validation Check Spec Specificity Final Final Validated Method Spec->Final Lin Linearity Lin->Final Acc Accuracy Acc->Final Prec Precision (Repeatability & Intermediate) Prec->Final LOD_LOQ LOD & LOQ LOD_LOQ->Final Rob Robustness Rob->Final Validation Complete SST->Spec SST->Lin SST->Acc SST->Prec SST->LOD_LOQ SST->Rob

Caption: Workflow for HPLC Analytical Method Validation.

Comparative Analysis: HPLC vs. Alternative Techniques

While the validated HPLC method is robust and reliable, it is instructive to compare it with other potential analytical techniques.

Gas Chromatography (GC)

Gas chromatography is a powerful technique for analyzing volatile and thermally stable compounds.[4]

  • Applicability: this compound has a melting point of 106-107 °C, suggesting it has sufficient volatility for GC analysis, likely with an appropriate temperature program.[2]

  • Advantages: GC, especially when coupled with a Mass Spectrometer (GC-MS), can offer extremely high sensitivity and selectivity, making it excellent for trace-level impurity profiling.

  • Disadvantages: The primary risk is the potential for thermal degradation of the nitro group at high injector or column temperatures, which could lead to inaccurate quantification. Method development would need to carefully optimize temperatures to ensure analyte integrity.

UV-Vis Spectrophotometry

A simple UV-Vis spectrophotometer could quantify the analyte based on its absorbance.

  • Advantages: The method is fast, simple, and inexpensive.

  • Disadvantages: This technique lacks specificity. Any impurity or related substance that absorbs at the same wavelength will interfere with the measurement, leading to overestimated results. It is unsuitable for purity testing and is only viable for highly pure, single-component samples.

Comparison Summary

FeatureValidated HPLC-UVGas Chromatography (GC-FID/MS)UV-Vis Spectrophotometry
Specificity High (separates from impurities)Very High (with MS)Very Low (no separation)
Sensitivity Good (ng level)Excellent (pg level)Moderate (µg level)
Applicability Broad (non-volatile compounds)Volatile & thermally stable compoundsAny chromophoric compound
Risk for Analyte LowPotential for thermal degradationLow
Primary Use Case Routine QC, purity, assayImpurity profiling, trace analysisQuick assay of pure substance

Conclusion

The Reversed-Phase High-Performance Liquid Chromatography method detailed in this guide has been systematically developed and rigorously validated in accordance with ICH Q2(R1) guidelines. The experimental data demonstrates that the method is specific, linear, accurate, precise, and robust for the quantification of this compound. While Gas Chromatography presents a viable, high-sensitivity alternative, the HPLC method avoids the potential risk of thermal degradation and offers a superior balance of performance, reliability, and accessibility for routine quality control in a pharmaceutical setting. This validated method provides a trustworthy system for ensuring the quality of this compound, thereby supporting the development of safe and effective pharmaceutical products.

References

A Comparative Guide to the Analytical Characterization of 2,6-Dichloro-3-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of analytical methodologies for the identification and quantification of 2,6-dichloro-3-nitrobenzonitrile, a compound relevant in pharmaceutical and agrochemical research. The primary focus is on Gas Chromatography-Mass Spectrometry (GC-MS) and its characteristic fragmentation pattern, with a comparative analysis of alternative techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography with alternative detectors.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. For this compound, electron ionization (EI) is a common method that provides a reproducible fragmentation pattern, acting as a chemical fingerprint for identification.

Predicted GC-MS Fragmentation Pattern of this compound

The molecular formula for this compound is C₇H₂Cl₂N₂O₂ with a molecular weight of approximately 217.01 g/mol .[1][2][3] The electron ionization mass spectrum is predicted to exhibit a distinct pattern characterized by the presence of chlorine isotopes and fragmentation originating from the nitro and cyano functional groups.

A key fragmentation pathway for nitroaromatic compounds is the loss of the nitro group (-NO₂), which has a mass of 46 Da.[4] The presence of two chlorine atoms will result in characteristic isotopic patterns for the molecular ion and chlorine-containing fragments (e.g., M, M+2, M+4 peaks with specific intensity ratios).

Table 1: Predicted Major Fragments in the Mass Spectrum of this compound

m/z (mass-to-charge ratio) Proposed Fragment Ion Interpretation of Fragmentation
216/218/220[C₇H₂Cl₂N₂O₂]⁺Molecular ion peak (M⁺) with characteristic chlorine isotope pattern.
186/188/190[C₇H₂Cl₂N₂O]⁺Loss of an oxygen atom (-O) from the nitro group.
170/172/174[C₇H₂Cl₂N]⁺Loss of the nitro group (-NO₂).
144/146[C₆H₂Cl₂]⁺Loss of the nitro group and the cyano group (-NO₂ and -CN).
135/137[C₇H₂ClN]⁺Loss of a chlorine atom and the nitro group (-Cl and -NO₂).
109[C₆H₂Cl]⁺Loss of a chlorine atom, the nitro group, and the cyano group.
75[C₆H₃]⁺Benzene ring fragment.

Comparison with Alternative Analytical Methods

While GC-MS offers high specificity, other analytical techniques can be employed for the analysis of this compound, each with its own advantages and limitations.

Table 2: Comparison of Analytical Methods for this compound

Analytical Method Information Obtained Sensitivity Specificity Key Advantages Limitations
GC-MS (EI) Molecular weight, fragmentation pattern, identification of impurities.HighVery HighProvides structural information for unambiguous identification.Requires a volatile and thermally stable analyte.
HPLC with UV Detection Quantitative analysis, purity assessment.Moderate to HighModerateSuitable for non-volatile or thermally labile compounds; simple and rapid.[5]Co-eluting impurities can interfere; less structural information than MS.
GC with Electron Capture Detection (GC-ECD) Highly sensitive quantification of halogenated compounds.Very HighHigh for electronegative compoundsExtremely sensitive to chlorinated compounds.[5]Limited structural information; response can be non-linear.
GC with Nitrogen-Phosphorus Detection (GC-NPD) Selective and sensitive quantification of nitrogen-containing compounds.HighHigh for nitrogen-containing compoundsHighly selective for the target analyte due to the nitrogen content.Less structural information than MS.

Experimental Protocols

GC-MS Protocol (General)

A standard protocol for the analysis of this compound by GC-MS would involve the following steps:

  • Sample Preparation: Dissolve a known amount of the sample in a high-purity volatile solvent such as acetone or hexane.

  • Gas Chromatography (GC) Conditions:

    • Injector: Split/splitless inlet at 250°C.

    • Carrier Gas: Helium at a constant flow rate.

    • Column: A 30 m x 0.25 mm ID capillary column with a 0.25 µm film of a mid-polarity stationary phase (e.g., 5% phenyl-methylpolysiloxane).

    • Oven Program: Start at 100°C, hold for 1 minute, then ramp to 280°C at 15°C/min and hold for 5 minutes.

  • Mass Spectrometry (MS) Conditions:

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Mass Analyzer: Quadrupole or Ion Trap.

    • Scan Range: m/z 50-300.

HPLC-UV Protocol (General)
  • Sample Preparation: Dissolve the sample in the mobile phase.

  • High-Performance Liquid Chromatography (HPLC) Conditions:

    • Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A gradient of acetonitrile and water.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector set at a wavelength appropriate for the chromophore of the molecule (e.g., 254 nm).

Visualizations

GC-MS Experimental Workflow

Caption: Workflow for the analysis of this compound by GC-MS.

Predicted Fragmentation Pathway

Fragmentation_Pathway cluster_losses Primary Fragmentation cluster_secondary Secondary Fragmentation M [M]⁺˙ m/z 216/218/220 Loss_O Loss of O (-16 Da) M->Loss_O Loss_NO2 Loss of NO₂ (-46 Da) M->Loss_NO2 Loss_Cl Loss of Cl (-35/37 Da) M->Loss_Cl Fragment_O [M-O]⁺˙ m/z 186/188/190 Loss_O->Fragment_O -O Fragment_NO2 [M-NO₂]⁺ m/z 170/172/174 Loss_NO2->Fragment_NO2 -NO₂ Fragment_Cl [M-Cl]⁺ m/z 181/183 Loss_Cl->Fragment_Cl -Cl Loss_CN Loss of CN (-26 Da) Fragment_NO2->Loss_CN Fragment_NO2_CN [M-NO₂-CN]⁺ m/z 144/146 Loss_CN->Fragment_NO2_CN -CN

Caption: Predicted electron ionization fragmentation pathway of this compound.

References

Confirming the Structure of 2,6-Dichloro-3-nitrobenzonitrile by NMR: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of expected versus observed Nuclear Magnetic Resonance (NMR) data to confirm the chemical structure of 2,6-Dichloro-3-nitrobenzonitrile. Detailed experimental protocols and a logical workflow for structural verification are also presented.

Structural Confirmation Workflow

The following diagram illustrates the logical workflow for confirming the structure of this compound using NMR spectroscopy.

G cluster_0 Preparation cluster_1 Data Acquisition cluster_2 Data Analysis cluster_3 Structural Verification Sample_Preparation Sample Preparation NMR_Spectrometer_Setup NMR Spectrometer Setup Sample_Preparation->NMR_Spectrometer_Setup 1H_NMR_Acquisition 1H NMR Acquisition NMR_Spectrometer_Setup->1H_NMR_Acquisition 13C_NMR_Acquisition 13C NMR Acquisition 1H_NMR_Acquisition->13C_NMR_Acquisition Process_Spectra Process Spectra 13C_NMR_Acquisition->Process_Spectra Peak_Integration_and_Multiplicity Peak Integration & Multiplicity Process_Spectra->Peak_Integration_and_Multiplicity Chemical_Shift_Analysis Chemical Shift Analysis Peak_Integration_and_Multiplicity->Chemical_Shift_Analysis Compare_with_Expected Compare with Expected Data Chemical_Shift_Analysis->Compare_with_Expected Structure_Confirmed Structure Confirmed Compare_with_Expected->Structure_Confirmed Match Structure_Inconsistent Structure Inconsistent Compare_with_Expected->Structure_Inconsistent Mismatch

Caption: Workflow for NMR-based structural confirmation.

Comparison of NMR Data

The following tables summarize the expected (reference) and hypothetical observed ¹H and ¹³C NMR data for this compound. The reference data is estimated based on the analysis of structurally similar compounds.

¹H NMR Data

ProtonsExpected Chemical Shift (ppm)Observed Chemical Shift (ppm)MultiplicityIntegration
H-4~8.0 - 8.28.15Doublet1H
H-5~7.8 - 8.07.92Doublet1H

¹³C NMR Data

Carbon AtomExpected Chemical Shift (ppm)Observed Chemical Shift (ppm)
C-1 (CN)~115 - 120117.8
C-2 (C-Cl)~135 - 140137.2
C-3 (C-NO₂)~145 - 150148.5
C-4 (C-H)~130 - 135132.1
C-5 (C-H)~125 - 130128.9
C-6 (C-Cl)~138 - 142140.3

Experimental Protocols

1. Sample Preparation

  • Dissolve 5-10 mg of the synthesized this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0.0 ppm).

  • Transfer the solution to a 5 mm NMR tube.

2. NMR Data Acquisition

  • ¹H NMR Spectroscopy:

    • Spectrometer: 400 MHz or higher field instrument.

    • Pulse Program: Standard single-pulse sequence.

    • Number of Scans: 16-64, depending on sample concentration.

    • Relaxation Delay: 1-2 seconds.

    • Spectral Width: 0-12 ppm.

  • ¹³C NMR Spectroscopy:

    • Spectrometer: 100 MHz or higher, corresponding to the ¹H frequency.

    • Pulse Program: Proton-decoupled single-pulse sequence.

    • Number of Scans: 1024-4096, due to the lower natural abundance of ¹³C.

    • Relaxation Delay: 2-5 seconds.

    • Spectral Width: 0-200 ppm.

3. Data Processing and Analysis

  • Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

  • Phase and baseline correct the resulting spectra.

  • Calibrate the chemical shift scale using the internal standard (TMS at 0.0 ppm).

  • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

  • Analyze the multiplicities (singlet, doublet, triplet, etc.) and coupling constants (J-values) in the ¹H NMR spectrum to deduce proton-proton connectivities.

  • Compare the observed chemical shifts, integrations, and multiplicities with the expected values to confirm the structure of this compound. Pay close attention to potential solvent and impurity peaks. Common solvent signals in CDCl₃ appear around 7.26 ppm for the residual CHCl₃ and in DMSO-d₆ around 2.50 ppm.[1][2][3][4][5]

References

A Comparative Analysis of Kinase Inhibitors Derived from Diverse Benzonitrile Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Performance with Supporting Experimental Data

The benzonitrile functional group is a privileged scaffold in medicinal chemistry, frequently incorporated into the design of potent and selective kinase inhibitors. Its ability to form key hydrogen bonds and participate in various non-covalent interactions within the ATP-binding pocket of kinases makes it a versatile anchor for developing targeted therapies. This guide provides a comparative overview of kinase inhibitors derived from different benzonitrile-containing scaffolds, summarizing their inhibitory activities, outlining the experimental protocols used for their evaluation, and visualizing the key signaling pathways they modulate.

Data Presentation: Comparative Inhibitory Potency

The following tables summarize the in vitro potency of various kinase inhibitors featuring a benzonitrile moiety. These compounds are categorized based on their core heterocyclic scaffold to facilitate a comparative analysis of their structure-activity relationships.

Table 1: Pyrazole-Benzonitrile Derivatives
Compound IDTarget KinaseIC50 (nM)Cell LineCellular Activity (IC50/GI50)
Compound 1 Akt11.3HCT1160.95 µM
Compound 2 Chk217.9HepG210.8 µM
HeLa11.8 µM
MCF710.4 µM
Compound 3 Chk248.4--
4'-(1,4-dihydro-indeno[1,2-c]pyrazol-3-yl)-benzonitrile (Compound 4) Chk1Potent (nM range)-Potentiates cytotoxicity of DNA-damaging agents
Table 2: Benzotriazole-Benzonitrile and Related Derivatives
Compound IDTarget/Cell LineActivity (IC50/GI50)
Compound 5 HeLa (G2-M arrest)Potent (nM range)
2,4-Cl BFTU MCF-70.31 mM
Benzimidazolyl-Retrochalcone HCT-1160.83 - 2.58 µM
Table 3: Acrylonitrile Derivatives (Containing a Cyano Group)
Compound IDDerivative ClassTarget/Cell LineActivity (IC50/GI50)
1g2a 2-PhenylacrylonitrileHCT1165.9 nM[1]
BEL-74027.8 nM[1]
Compound 2l Indole-AcrylonitrileNCI-60 Panel (Mean)0.38 µM[1]

Key Signaling Pathways and Mechanisms of Action

Benzonitrile-derived kinase inhibitors often target critical nodes in signaling pathways that are dysregulated in cancer and other diseases. Understanding these pathways is crucial for rational drug design and for predicting the therapeutic effects and potential side effects of these inhibitors.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, survival, and metabolism.[2] Dysregulation of this pathway is a common event in many human cancers.[2] Several pyrazole-based inhibitors incorporating a benzonitrile moiety have shown potent inhibition of Akt, a key kinase in this cascade.[3] By inhibiting Akt, these compounds can block downstream signaling to mTOR and other effectors, leading to cell cycle arrest and apoptosis.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Apoptosis Apoptosis Akt->Apoptosis inhibits CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Inhibitor Pyrazole-Benzonitrile Inhibitor Inhibitor->Akt inhibits

Caption: PI3K/Akt/mTOR signaling pathway and the point of intervention for pyrazole-benzonitrile inhibitors.

Chk1 Signaling Pathway in DNA Damage Response

Checkpoint kinase 1 (Chk1) is a crucial serine/threonine kinase that plays a central role in the DNA damage response (DDR). Upon DNA damage, Chk1 is activated and orchestrates cell cycle arrest to allow time for DNA repair, thereby maintaining genomic integrity. Inhibiting Chk1 can sensitize cancer cells to DNA-damaging agents, making it an attractive therapeutic strategy. Several benzonitrile-containing compounds have been developed as potent Chk1 inhibitors.

Chk1_Pathway DNA_Damage DNA Damage ATR ATR DNA_Damage->ATR activates Chk1 Chk1 ATR->Chk1 phosphorylates & activates CellCycleArrest Cell Cycle Arrest (G2/M) Chk1->CellCycleArrest Apoptosis Apoptosis Chk1->Apoptosis can lead to DNARepair DNA Repair CellCycleArrest->DNARepair Inhibitor Benzonitrile-based Chk1 Inhibitor Inhibitor->Chk1 inhibits

Caption: The role of Chk1 in the DNA damage response and its inhibition by benzonitrile-based compounds.

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to characterize the performance of kinase inhibitors.

In Vitro Kinase Activity Assay (Luminescence-Based)

This assay measures the activity of a kinase by quantifying the amount of ATP consumed during the phosphorylation reaction. A decrease in ATP levels, detected as a decrease in luminescence, corresponds to higher kinase activity. The inhibitory effect of a compound is determined by its ability to prevent ATP consumption.

Materials:

  • Kinase of interest (e.g., Akt1, Chk1)

  • Kinase-specific substrate

  • ATP

  • Test compounds (benzonitrile derivatives)

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • Luminescent kinase assay kit (e.g., Kinase-Glo®)

  • White, opaque 96- or 384-well plates

  • Plate reader with luminescence detection capabilities

Protocol:

  • Compound Preparation: Prepare a stock solution of the test compound in 100% DMSO. Create a serial dilution of the compound in the kinase assay buffer.

  • Kinase Reaction:

    • Add the kinase and its specific substrate to the wells of the microplate.

    • Add the serially diluted test compounds to the respective wells. Include a positive control (no inhibitor) and a negative control (no kinase).

    • Initiate the reaction by adding ATP to all wells.

    • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

  • Luminescence Detection:

    • Add the luminescent kinase assay reagent to each well. This reagent stops the kinase reaction and initiates the luminescence-generating reaction.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • The luminescent signal is inversely proportional to the kinase activity.

    • Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve to determine the IC50 value.

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis Compound_Prep Prepare serial dilutions of benzonitrile inhibitor Plate_Setup Add kinase mix and inhibitor to 96-well plate Compound_Prep->Plate_Setup Kinase_Mix Prepare kinase/ substrate mixture Kinase_Mix->Plate_Setup Reaction_Start Initiate reaction with ATP Plate_Setup->Reaction_Start Incubation Incubate at 30°C Reaction_Start->Incubation Add_Reagent Add luminescent reagent Incubation->Add_Reagent Measure_Lumi Measure luminescence Add_Reagent->Measure_Lumi Data_Analysis Calculate IC50 Measure_Lumi->Data_Analysis MTT_Assay_Workflow Start Seed cells in 96-well plate Treat Treat cells with benzonitrile inhibitor Start->Treat Incubate1 Incubate for 48-72 hours Treat->Incubate1 Add_MTT Add MTT solution Incubate1->Add_MTT Incubate2 Incubate for 3-4 hours Add_MTT->Incubate2 Solubilize Solubilize formazan crystals Incubate2->Solubilize Read_Absorbance Measure absorbance at 570 nm Solubilize->Read_Absorbance Analyze Calculate IC50/GI50 Read_Absorbance->Analyze

References

Comparative Efficacy of Herbicides Derived from 2,6-Dichloro-3-nitrobenzonitrile and Their Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the herbicidal efficacy of compounds synthesized from 2,6-dichloro-3-nitrobenzonitrile, primarily focusing on Dichlobenil (2,6-dichlorobenzonitrile), with alternative pre-emergent herbicides. The comparison includes quantitative performance data, detailed experimental protocols, and visualizations of the relevant biochemical pathways and experimental workflows.

Introduction to 2,6-Dichlorobenzonitrile (Dichlobenil)

Dichlobenil is a pre-emergent herbicide effective against a variety of annual grasses and broadleaf weeds. Its primary mode of action is the inhibition of cellulose biosynthesis, a critical process for plant cell wall formation and, consequently, plant growth and development. The synthesis of Dichlobenil can be achieved from this compound through a reductive denitration process.

Alternative Herbicides for Comparison

For this comparative analysis, two alternative pre-emergent herbicides with a different mode of action have been selected:

  • Benefin (as found in Balan™): A dinitroaniline herbicide that acts by inhibiting microtubule assembly, thereby disrupting cell division.

  • Prodiamine (as found in Barricade®): Another dinitroaniline herbicide with the same mode of action as benefin, known for its long residual activity.

Quantitative Efficacy Comparison

The following table summarizes the herbicidal efficacy of Dichlobenil, Benefin, and Prodiamine against a common target weed, crabgrass (Digitaria sanguinalis). The data, compiled from various field studies, is presented as percent control. It is important to note that direct comparison of ED50 or GR50 values from a single comparative study was not available in the reviewed literature; therefore, the presented data should be interpreted with consideration of potential variations in experimental conditions.

HerbicideActive IngredientMode of ActionTarget WeedApplication RatePercent Control (%)Citation
Dichlobenil 2,6-dichlorobenzonitrileCellulose Biosynthesis InhibitionAnnual Weeds (general)Not SpecifiedGood to Excellent[1]
Benefin N-butyl-N-ethyl-α,α,α-trifluoro-2,6-dinitro-p-toluidineMicrotubule Assembly InhibitionCrabgrass2.0 - 3.0 lbs ai/A90-100[2]
Prodiamine 2,4-Dinitro-N3,N3-dipropyl-6-(trifluoromethyl)-1,3-benzenediamineMicrotubule Assembly InhibitionCrabgrass0.5 - 0.75 lbs ai/A91-100[2][3]

Note: ai/A refers to active ingredient per acre.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of pre-emergent herbicide efficacy.

Greenhouse Bioassay for Determining Herbicide Efficacy (GR50)

This protocol is a standard method for evaluating the dose-response of a weed species to a herbicide under controlled conditions.

1. Plant Material and Growth Conditions:

  • Weed seeds of the target species (e.g., Digitaria sanguinalis) are sourced from a reputable supplier.
  • Seeds are germinated in petri dishes on moist filter paper in a germination cabinet with controlled temperature and light cycles.
  • Seedlings at a uniform growth stage (e.g., two-leaf stage) are transplanted into pots filled with a standardized soil mix.
  • Greenhouse conditions are maintained at approximately 25°C with a 16-hour photoperiod.

2. Herbicide Application:

  • Stock solutions of the herbicides (Dichlobenil, Benefin, Prodiamine) are prepared in an appropriate solvent (e.g., acetone).
  • A series of dilutions are made to create a range of concentrations to be tested.
  • The herbicide solutions are applied evenly to the soil surface of the pots using a calibrated laboratory sprayer. A non-treated control group receives only the solvent.

3. Data Collection and Analysis:

  • After a specified period (e.g., 21 days), the number of surviving plants in each pot is recorded.
  • The above-ground biomass of the surviving plants is harvested, dried in an oven at 70°C for 48 hours, and the dry weight is measured.
  • The Growth Reduction (GR) is calculated as a percentage of the dry weight of the non-treated control.
  • The GR50 value (the herbicide concentration that causes a 50% reduction in plant growth) is determined by fitting a log-logistic dose-response curve to the data using statistical software.[4]

Field Trial for Evaluating Pre-emergent Herbicide Performance

This protocol outlines a typical field experiment to assess the efficacy of pre-emergent herbicides under real-world conditions.

1. Experimental Site and Design:

  • The trial is conducted on a site with a known history of infestation by the target weed species (e.g., crabgrass).
  • The experimental design is a randomized complete block with multiple replications (typically 3-4) for each treatment.
  • Plot sizes are standardized (e.g., 2m x 5m).

2. Herbicide Application:

  • Herbicides are applied at calibrated rates using a backpack sprayer with appropriate nozzles to ensure uniform coverage.
  • Applications are made before the expected germination of the target weed.
  • An untreated control plot is included in each block.

3. Data Collection:

  • Weed control is visually assessed at regular intervals (e.g., 30, 60, and 90 days after treatment) using a scale of 0% (no control) to 100% (complete control).
  • Weed density (number of weeds per unit area) and/or biomass can also be measured by harvesting weeds from a defined quadrat within each plot.

4. Data Analysis:

  • The data are subjected to Analysis of Variance (ANOVA) to determine significant differences between treatments.
  • Mean separation tests (e.g., Tukey's HSD) are used to compare the efficacy of the different herbicides.

Signaling Pathways and Experimental Workflows

Synthesis of 2,6-Dichlorobenzonitrile from this compound

The synthesis of the herbicide Dichlobenil (2,6-dichlorobenzonitrile) from the specified starting material, this compound, can be achieved through a reductive denitration reaction. This process involves the removal of the nitro group (-NO2) and its replacement with a hydrogen atom. While various methods for reductive denitration of nitroarenes exist, a common approach involves catalytic hydrogenation.

G start This compound intermediate Catalyst (e.g., Pd/C) H2 gas start->intermediate Reductive Denitration end 2,6-Dichlorobenzonitrile (Dichlobenil) intermediate->end

Caption: Plausible synthesis of Dichlobenil.

Mechanism of Action: Cellulose Biosynthesis Inhibition by Dichlobenil

Dichlobenil disrupts the formation of the plant cell wall by inhibiting cellulose synthase, a key enzyme complex in the production of cellulose microfibrils. This leads to weakened cell walls and ultimately inhibits plant growth.

G cluster_synthesis Cellulose Biosynthesis Pathway glucose UDP-Glucose cesa Cellulose Synthase (CESA) Complex glucose->cesa Substrate cellulose Cellulose Microfibrils cesa->cellulose Polymerization cell_wall Cell Wall Assembly cellulose->cell_wall dichlobenil Dichlobenil dichlobenil->inhibition G start Weed Seed Germination transplant Transplant Seedlings to Pots start->transplant application Herbicide Application (Dose-Response) transplant->application incubation Incubation in Greenhouse application->incubation data_collection Data Collection (Biomass Measurement) incubation->data_collection analysis Data Analysis (GR50 Calculation) data_collection->analysis

References

Benchmarking the synthesis of 2,6-Dichloro-3-nitrobenzonitrile against other methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of plausible synthetic routes for 2,6-dichloro-3-nitrobenzonitrile, a key intermediate in the development of pharmaceuticals and agrochemicals. Due to the limited availability of direct published synthesis data for this specific molecule, this document presents two robust, proposed methods based on well-established chemical principles: direct nitration of 2,6-dichlorobenzonitrile and a Sandmeyer reaction from 2,6-dichloro-3-nitroaniline. The objective is to offer a clear comparison of these methodologies, supported by detailed experimental protocols and performance data extrapolated from analogous reactions.

Comparative Analysis of Synthesis Methods

The selection of an optimal synthesis route depends on various factors, including the availability of starting materials, desired yield and purity, and scalability. Below is a summary of the key performance indicators for the two proposed methods.

ParameterBenchmark Method: NitrationAlternative Method: Sandmeyer Reaction
Starting Material 2,6-Dichlorobenzonitrile2,6-Dichloro-3-nitroaniline
Key Reagents Nitric Acid, Sulfuric AcidSodium Nitrite, Hydrochloric Acid, Copper(I) Cyanide
Reaction Type Electrophilic Aromatic SubstitutionDiazotization followed by Nucleophilic Substitution
Estimated Yield 65-75%70-80%
Estimated Purity >95% after recrystallization>97% after purification
Key Advantages Fewer synthetic steps if starting from 2,6-dichlorobenzonitrile.Potentially higher regioselectivity and yield.
Potential Challenges Formation of isomeric byproducts requiring careful purification.The multi-step nature of the Sandmeyer reaction.

Experimental Protocols

The following are detailed experimental protocols for the proposed synthesis methods. These are based on standard laboratory procedures for analogous transformations.

Benchmark Method: Nitration of 2,6-Dichlorobenzonitrile

This method involves the direct nitration of commercially available 2,6-dichlorobenzonitrile. The chloro and cyano groups on the aromatic ring direct the electrophilic substitution.

Protocol:

  • In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add 2,6-dichlorobenzonitrile (1.0 eq).

  • Cool the flask in an ice-salt bath to 0-5 °C.

  • Slowly add concentrated sulfuric acid (98%, 5.0 eq) while maintaining the temperature below 10 °C.

  • Once the addition is complete, continue stirring for 15 minutes to ensure complete dissolution.

  • Slowly add a pre-cooled mixture of concentrated nitric acid (65%, 1.2 eq) and concentrated sulfuric acid (98%, 2.0 eq) via the dropping funnel over 30 minutes, ensuring the temperature does not exceed 10 °C.

  • After the addition, allow the reaction mixture to stir at 0-5 °C for 1 hour, then let it warm to room temperature and stir for an additional 2 hours.

  • Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • The precipitated solid is collected by vacuum filtration and washed with cold water until the filtrate is neutral.

  • The crude product is then recrystallized from ethanol to yield pure this compound.

Alternative Method: Sandmeyer Reaction

This route begins with the diazotization of 2,6-dichloro-3-nitroaniline, followed by a copper(I) cyanide-mediated substitution to introduce the nitrile group.

Protocol:

Step 1: Diazotization of 2,6-Dichloro-3-nitroaniline

  • Suspend 2,6-dichloro-3-nitroaniline (1.0 eq) in a mixture of concentrated hydrochloric acid (3.0 eq) and water.

  • Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.

  • Slowly add a solution of sodium nitrite (1.1 eq) in water dropwise, keeping the temperature below 5 °C.

  • Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.

Step 2: Cyanation (Sandmeyer Reaction)

  • In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq) and sodium cyanide (1.2 eq) in water.

  • Cool this solution to 0-5 °C.

  • Slowly add the cold diazonium salt solution from Step 1 to the copper(I) cyanide solution. Effervescence (release of nitrogen gas) will be observed.

  • After the addition is complete, allow the mixture to warm to room temperature and then heat to 50-60 °C for 1 hour to ensure the reaction goes to completion.

  • Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography or recrystallization to afford pure this compound.

Visualization of Synthetic Pathways

The following diagrams illustrate the logical flow of the two proposed synthetic routes.

Synthesis_Comparison Comparative Synthesis Routes for this compound cluster_0 Benchmark Method: Nitration cluster_1 Alternative Method: Sandmeyer Reaction start_nitration 2,6-Dichlorobenzonitrile reagents_nitration HNO3, H2SO4 start_nitration->reagents_nitration product_nitration This compound reagents_nitration->product_nitration start_sandmeyer 2,6-Dichloro-3-nitroaniline diazotization 1. NaNO2, HCl 2. CuCN start_sandmeyer->diazotization product_sandmeyer This compound diazotization->product_sandmeyer Experimental_Workflow_Nitration Workflow for Nitration of 2,6-Dichlorobenzonitrile start Dissolve 2,6-Dichlorobenzonitrile in conc. H2SO4 at 0-5 °C add_nitrating_mixture Add HNO3/H2SO4 mixture dropwise at <10 °C start->add_nitrating_mixture react Stir at 0-5 °C for 1h, then RT for 2h add_nitrating_mixture->react quench Pour onto crushed ice react->quench filter Filter and wash with water quench->filter purify Recrystallize from ethanol filter->purify product Pure this compound purify->product Experimental_Workflow_Sandmeyer Workflow for Sandmeyer Reaction cluster_diazotization Step 1: Diazotization cluster_cyanation Step 2: Cyanation start_diaz Suspend 2,6-Dichloro-3-nitroaniline in HCl/H2O at 0-5 °C add_nitrite Add NaNO2 solution dropwise at <5 °C start_diaz->add_nitrite form_diazonium Stir at 0-5 °C for 30 min to form diazonium salt add_nitrite->form_diazonium add_diazonium Add diazonium salt solution form_diazonium->add_diazonium prep_cu Prepare CuCN/NaCN solution at 0-5 °C prep_cu->add_diazonium react_cyanation Warm to RT, then heat to 50-60 °C for 1h add_diazonium->react_cyanation extract Extract with organic solvent react_cyanation->extract purify_sandmeyer Purify by chromatography or recrystallization extract->purify_sandmeyer product_sandmeyer Pure this compound purify_sandmeyer->product_sandmeyer

A Comparative Cost Analysis of Synthetic Routes to 2,6-Dichloro-3-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient and cost-effective synthesis of key chemical intermediates is paramount. This guide provides a comparative analysis of two potential synthetic routes to 2,6-dichloro-3-nitrobenzonitrile, a valuable building block in medicinal chemistry. The analysis focuses on the cost of starting materials and reagents, reaction yields, and the complexity of the experimental protocols.

Two primary synthetic strategies have been evaluated for the preparation of this compound: a Sandmeyer reaction starting from 2,6-dichloro-3-nitroaniline, and the direct nitration of 2,6-dichlorobenzonitrile. This guide will delve into the specifics of each route, presenting available experimental data and a cost comparison to aid in selecting the most viable option for laboratory and potential scale-up applications.

Route 1: Sandmeyer Reaction of 2,6-Dichloro-3-nitroaniline

The Sandmeyer reaction provides a classical and versatile method for the introduction of a cyano group onto an aromatic ring via a diazonium salt intermediate.[1][2][3] This route commences with the diazotization of 2,6-dichloro-3-nitroaniline, followed by a copper(I) cyanide-mediated cyanation to yield the desired product.

Experimental Protocol:

Diazotization of 2,6-dichloro-3-nitroaniline: A protocol for the diazotization of the related compound, 2,6-dichloro-p-nitroaniline, involves the use of nitrosyl-sulfuric acid at low temperatures (5-10 °C). This suggests that 2,6-dichloro-3-nitroaniline would be dissolved in a mixture of concentrated sulfuric acid and glacial acetic acid and then treated with a cold solution of sodium nitrite in concentrated sulfuric acid.

Cyanation of the Diazonium Salt: The resulting diazonium salt solution would then be added to a solution of copper(I) cyanide. The reaction mixture is typically warmed to facilitate the evolution of nitrogen gas and the formation of the benzonitrile.

Logical Workflow for Route 1:

A 2,6-Dichloro-3-nitroaniline B Diazotization (NaNO₂, H₂SO₄) A->B C 2,6-Dichloro-3-nitrobenzenediazonium salt B->C D Sandmeyer Reaction (CuCN) C->D E This compound D->E

Caption: Synthetic pathway for Route 1 via the Sandmeyer reaction.

Route 2: Nitration of 2,6-Dichlorobenzonitrile

This approach involves the direct electrophilic nitration of 2,6-dichlorobenzonitrile to introduce a nitro group onto the aromatic ring. The success of this route is highly dependent on the regioselectivity of the nitration reaction.

Experimental Protocol:

A specific experimental protocol for the nitration of 2,6-dichlorobenzonitrile to yield the 3-nitro isomer could not be identified in the searched literature. A general procedure for aromatic nitration involves treating the substrate with a mixture of concentrated nitric acid and concentrated sulfuric acid.[4][5]

Regioselectivity Considerations: The directing effects of the substituents on the aromatic ring are crucial in determining the outcome of this reaction. The two chlorine atoms are ortho, para-directing, while the cyano group is a meta-director.[6][7][8][9][10] This creates a complex situation where the position of nitration is not easily predictable and a mixture of isomers is likely to be formed. The desired 3-nitro product would result from meta-direction relative to the cyano group and ortho/para-direction relative to the chloro groups. However, steric hindrance from the two chlorine atoms might disfavor substitution at the positions ortho to them.

Logical Workflow for Route 2:

A 2,6-Dichlorobenzonitrile B Nitration (HNO₃, H₂SO₄) A->B C Mixture of nitrated isomers B->C D Purification C->D E This compound D->E

Caption: Synthetic pathway for Route 2 via nitration.

Cost Analysis

A preliminary cost analysis has been conducted based on the prices of the starting materials and key reagents. Please note that these costs are approximate and can vary based on supplier, purity, and quantity. A detailed cost-per-gram analysis is challenging without established yields for each reaction.

Table 1: Cost of Starting Materials and Reagents

CompoundRouteSupplier ExamplePrice (USD)Quantity
2,6-Dichloro-3-nitroaniline1CP Lab Safety-1 g
2,6-Dichlorobenzonitrile2Sigma-Aldrich$61.6225 g
Sodium Nitrite1Fisher Scientific$180.65250 g
Copper(I) Cyanide1Sigma-Aldrich$192.00500 g
Nitric Acid (70%)2Thermo Scientific-1 L
Sulfuric Acid (99.999%)1, 2Sigma-Aldrich$148.00100 mL

Comparison and Conclusion

FeatureRoute 1: Sandmeyer ReactionRoute 2: Nitration
Starting Material Availability 2,6-Dichloro-3-nitroaniline may not be commercially readily available and might require synthesis.2,6-Dichlorobenzonitrile is commercially available.[11][12]
Reaction Specificity The Sandmeyer reaction is a well-established method for introducing a cyano group at a specific position defined by the precursor amine.The regioselectivity of nitration is uncertain and likely to produce a mixture of isomers, requiring potentially difficult purification and leading to lower yields of the desired product.
Potential Yield While a specific yield is not available, Sandmeyer reactions can often provide good to excellent yields.The yield of the desired 3-nitro isomer is expected to be low due to the formation of other isomers.
Process Complexity The diazotization step requires careful temperature control. Diazonium salts can be unstable.The reaction itself is straightforward, but the separation of isomers can be challenging.
Cost-Effectiveness The cost is highly dependent on the availability and price of the starting aniline. If the aniline needs to be synthesized, this will add to the overall cost.While the starting material is readily available, the potential for low yields of the desired product and complex purification could make this route less cost-effective.

Recommendation:

Based on the available information, the Sandmeyer reaction (Route 1) appears to be the more promising synthetic route for the preparation of this compound. Although a detailed experimental protocol is yet to be established for this specific substrate, the inherent specificity of the Sandmeyer reaction is a significant advantage over the uncertain regioselectivity of the direct nitration of 2,6-dichlorobenzonitrile.

The primary challenge for Route 1 is the availability and cost of the starting material, 2,6-dichloro-3-nitroaniline. Further investigation into the synthesis of this precursor is warranted to fully assess the economic viability of this route.

For researchers and drug development professionals, the reliability and predictability of the Sandmeyer reaction in achieving the desired isomer likely outweigh the initial challenges in sourcing or synthesizing the starting amine. The nitration route, with its high probability of producing a difficult-to-separate mixture of isomers, presents a significant risk of low yields and increased purification costs, making it a less attractive option for efficient synthesis.

References

A Comparative Purity Analysis of Commercial 2,6-Dichloro-3-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of novel chemical entities for pharmaceutical and agrochemical applications, the purity of starting materials and intermediates is of paramount importance. 2,6-Dichloro-3-nitrobenzonitrile is a key building block in various synthetic pathways. Variations in its purity can significantly impact reaction yields, impurity profiles of subsequent products, and ultimately, the safety and efficacy of the final compound. This guide provides a comparative analysis of the purity of hypothetical commercial batches of this compound, detailing the analytical methodologies used and presenting the data in a clear, comparative format.

Comparative Purity Data

The purity of three hypothetical commercial batches of this compound was assessed using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). The results are summarized below.

Table 1: HPLC Purity Analysis of Commercial this compound Batches

ParameterSupplier ASupplier BSupplier C
Purity of this compound (%) 99.85 98.72 99.51
Impurity 1: 2,3-Dichloro-6-nitrobenzonitrile (%)0.080.450.15
Impurity 2: 1,2-Dichloro-3-nitrobenzene (%)0.030.210.11
Impurity 3: 2,6-Dichlorobenzamide (%)< 0.010.180.05
Other Unidentified Impurities (%)0.040.440.18

Table 2: GC-MS Analysis of Volatile Impurities

ParameterSupplier ASupplier BSupplier C
Purity of this compound (%) >99.8 98.7 99.5
Impurity 4: 1,2,3-Trichlorobenzene (%)Not Detected0.150.03
Other Volatile Impurities (%)0.050.250.12

Experimental Workflow

The following diagram illustrates the general workflow for the purity analysis of incoming batches of this compound.

Purity Analysis Workflow cluster_0 Sample Reception and Preparation cluster_1 Analytical Testing cluster_2 Data Analysis and Reporting Sample_Login Log Commercial Sample (Supplier A, B, C) Sample_Prep Prepare for Analysis (Dissolution in Acetonitrile) Sample_Login->Sample_Prep HPLC_Analysis HPLC-UV Analysis (Purity and Non-volatile Impurities) Sample_Prep->HPLC_Analysis GCMS_Analysis GC-MS Analysis (Volatile Impurities) Sample_Prep->GCMS_Analysis Data_Processing Process Chromatographic Data (Peak Integration and Identification) HPLC_Analysis->Data_Processing GCMS_Analysis->Data_Processing Comparison Compare Purity Profiles Data_Processing->Comparison Report Generate Certificate of Analysis Comparison->Report Decision Decision Report->Decision Accept/Reject Batch

Caption: Workflow for purity analysis of this compound.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

High-Performance Liquid Chromatography (HPLC)

This method is used for the quantitative determination of this compound and its non-volatile impurities.

  • Instrumentation:

    • HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: Water

    • Mobile Phase B: Acetonitrile

    • Gradient:

      • 0-2 min: 50% B

      • 2-15 min: 50% to 95% B

      • 15-18 min: 95% B

      • 18-20 min: 95% to 50% B

      • 20-25 min: 50% B

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 254 nm

    • Injection Volume: 10 µL

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound sample and dissolve it in 10 mL of acetonitrile to obtain a 1 mg/mL solution.

  • Purity Calculation:

    • Purity is determined by the area normalization method, where the peak area of this compound is expressed as a percentage of the total peak area of all components in the chromatogram.

Gas Chromatography-Mass Spectrometry (GC-MS)

This method is employed for the identification and quantification of volatile impurities.

  • Instrumentation:

    • Gas chromatograph coupled with a mass spectrometer.

  • Chromatographic Conditions:

    • Column: DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Inlet Temperature: 280 °C

    • Oven Temperature Program:

      • Initial temperature: 80 °C, hold for 2 minutes.

      • Ramp: 15 °C/min to 280 °C.

      • Hold at 280 °C for 5 minutes.

    • Injection Mode: Split (20:1)

    • Injection Volume: 1 µL

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C

    • Quadrupole Temperature: 150 °C

    • Scan Range: 40-450 m/z

  • Sample Preparation:

    • Use the same 1 mg/mL solution prepared for HPLC analysis.

  • Impurity Identification:

    • Impurities are identified by comparing their mass spectra with a reference library (e.g., NIST).

Discussion of Potential Impurities

The synthesis of this compound can lead to the formation of several process-related impurities.[1] These can include:

  • Isomeric Impurities: Such as 2,3-Dichloro-6-nitrobenzonitrile, which can arise from impurities in the starting materials or side reactions.

  • Unreacted Starting Materials: For instance, 1,2-dichloro-3-nitrobenzene may be present if the cyanation reaction is incomplete.

  • By-products of Synthesis: These can include compounds like 1,2,3-trichlorobenzene from side reactions or 2,6-dichlorobenzamide from the hydrolysis of the nitrile group.[2]

The presence and levels of these impurities can vary between different manufacturing batches and suppliers, highlighting the importance of rigorous analytical testing for quality control.

Conclusion

The comparative data presented in this guide, although hypothetical, underscores the potential variability in the purity of commercially available this compound. For researchers and professionals in drug development, it is crucial to implement stringent in-house quality control using robust analytical methods like HPLC and GC-MS. This ensures the reliability of experimental results and the quality of synthesized compounds. The choice of supplier should be based on a thorough evaluation of their product's purity and consistency.

References

Comparative Analysis of Antibody Cross-Reactivity for 2,6-Dichloro-3-nitrobenzonitrile Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for understanding and evaluating the cross-reactivity of antibodies raised against 2,6-Dichloro-3-nitrobenzonitrile. As of the time of this publication, specific antibodies targeting this molecule are not commercially available. Therefore, this document presents a guide to the principles and methodologies for assessing cross-reactivity, using hypothetical data for illustrative purposes. The experimental protocols and data presentation formats are based on established immunoassay techniques and are intended to serve as a practical guide for researchers developing antibodies and immunoassays for this and other small molecules.

Principle of Cross-Reactivity

Antibody cross-reactivity refers to the ability of an antibody to bind with structurally similar molecules, known as analogs or derivatives, in addition to its target antigen. This phenomenon is a critical consideration in the development of specific immunoassays, as high cross-reactivity with non-target molecules can lead to inaccurate quantification and false-positive results. Conversely, controlled cross-reactivity can be leveraged for the development of assays that detect a class of related compounds. The degree of cross-reactivity is primarily determined by the structural similarity between the target antigen and its analogs, particularly at the epitope recognized by the antibody.

Hypothetical Cross-Reactivity Data

The following table presents simulated cross-reactivity data for a hypothetical monoclonal antibody raised against this compound. The data is presented to illustrate how variations in the chemical structure of related compounds can influence antibody binding. The IC50 value represents the concentration of the analyte required to inhibit 50% of the antibody binding in a competitive immunoassay. Cross-reactivity is calculated as:

Cross-Reactivity (%) = (IC50 of this compound / IC50 of Derivative) x 100

CompoundStructureIC50 (nM)Cross-Reactivity (%)
This compound this compound10100
Derivative A: 2,6-Dichloro-3-aminobenzonitrile2,6-Dichloro-3-aminobenzonitrile5002
Derivative B: 2,6-Dichlorobenzonitrile2,6-Dichlorobenzonitrile10001
Derivative C: 2-Chloro-3-nitrobenzonitrile2-Chloro-3-nitrobenzonitrile1506.7
Derivative D: 2,6-Dibromo-3-nitrobenzonitrile2,6-Dibromo-3-nitrobenzonitrile8012.5
Derivative E: 3-Nitrobenzonitrile3-Nitrobenzonitrile>10000<0.1

Experimental Protocols

The determination of antibody cross-reactivity is typically performed using a competitive immunoassay format, such as a competitive Enzyme-Linked Immunosorbent Assay (ELISA).

Competitive ELISA Protocol
  • Coating: Microtiter plates are coated with a conjugate of this compound and a carrier protein (e.g., Bovine Serum Albumin, BSA) in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6). The plates are incubated overnight at 4°C.

  • Washing: The plates are washed three times with a wash buffer (e.g., Phosphate Buffered Saline with 0.05% Tween-20, PBST).

  • Blocking: To prevent non-specific binding, the plates are incubated with a blocking buffer (e.g., 5% non-fat dry milk in PBST) for 1-2 hours at room temperature.

  • Washing: The plates are washed three times with wash buffer.

  • Competitive Reaction: A fixed concentration of the anti-2,6-Dichloro-3-nitrobenzonitrile antibody is mixed with varying concentrations of the target compound or its derivatives (the competitors). This mixture is then added to the coated and blocked wells. The plates are incubated for 1-2 hours at room temperature.

  • Washing: The plates are washed three times with wash buffer.

  • Secondary Antibody Incubation: A secondary antibody conjugated to an enzyme (e.g., Horseradish Peroxidase, HRP-conjugated anti-mouse IgG) is added to the wells and incubated for 1 hour at room temperature.

  • Washing: The plates are washed five times with wash buffer.

  • Substrate Addition: A substrate solution (e.g., 3,3',5,5'-Tetramethylbenzidine, TMB) is added to the wells, and the plate is incubated in the dark for 15-30 minutes.

  • Stopping the Reaction: The enzyme reaction is stopped by adding a stop solution (e.g., 2 M H₂SO₄).

  • Data Acquisition: The absorbance is read at 450 nm using a microplate reader.

  • Data Analysis: The absorbance values are plotted against the logarithm of the competitor concentration. A sigmoidal dose-response curve is fitted to the data to determine the IC50 value for each compound.

Visualizations

experimental_workflow cluster_plate_prep Plate Preparation cluster_assay Competitive Assay cluster_analysis Data Analysis coating Coating with Antigen Conjugate washing1 Washing coating->washing1 blocking Blocking washing1->blocking washing2 Washing blocking->washing2 competition Add Antibody + Competitor Mix washing2->competition washing3 Washing competition->washing3 sec_ab Add Secondary Antibody-HRP washing3->sec_ab washing4 Washing sec_ab->washing4 substrate Add TMB Substrate washing4->substrate stop Add Stop Solution substrate->stop read Read Absorbance at 450 nm stop->read analyze Calculate IC50 & Cross-Reactivity read->analyze

Caption: Experimental workflow for determining antibody cross-reactivity using competitive ELISA.

logical_relationship cluster_main Factors Influencing Antibody Cross-Reactivity cluster_derivatives Structural Derivatives target Target Antigen (this compound) antibody Specific Antibody target->antibody High Affinity Binding derivative_a Functional Group Change (NO2 -> NH2) derivative_a->antibody Potential Cross-Reactivity derivative_b Substituent Removal (Remove NO2) derivative_b->antibody Potential Cross-Reactivity derivative_c Substituent Removal (Remove Cl) derivative_c->antibody Potential Cross-Reactivity derivative_d Halogen Exchange (Cl -> Br) derivative_d->antibody Potential Cross-Reactivity

Caption: Logical relationship of factors influencing antibody cross-reactivity.

Safety Operating Guide

A Senior Application Scientist's Guide to the Safe Disposal of 2,6-Dichloro-3-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

As researchers and drug development professionals, our work with novel chemical entities like 2,6-Dichloro-3-nitrobenzonitrile is foundational to innovation. This compound, a key intermediate in the synthesis of pharmaceuticals and agrochemicals, demands meticulous handling not only during its application but, critically, through to its final disposal.[1][2] Adherence to proper disposal protocols is not merely a regulatory formality; it is an integral part of our commitment to laboratory safety, environmental stewardship, and the integrity of our research.

This guide provides a comprehensive, step-by-step framework for the safe disposal of this compound, grounded in an understanding of its specific chemical hazards. The procedures outlined herein are designed to ensure that every step, from waste containment to final disposition, is conducted with the highest degree of safety and compliance.

Hazard Profile and Inherent Risks

Understanding the "why" behind disposal procedures begins with a clear-eyed assessment of the compound's intrinsic hazards. This compound is not a benign substance; its hazard profile necessitates a cautious and informed approach. Its primary risks are categorized as acute toxicity, suspected carcinogenicity, and significant environmental toxicity.

The compound's classification as "Toxic if swallowed or in contact with skin" (Acute Toxicity, Category 3) underscores the critical need to prevent direct physical contact. Furthermore, its status as a suspected human carcinogen (Category 2) mandates the use of stringent engineering controls and personal protective equipment to minimize any potential for exposure. Environmentally, the compound is toxic to aquatic life with long-lasting effects, making containment and prevention of release into drains or waterways a top priority.

Hazard ClassificationDescriptionImplication for Disposal
Acute Toxicity (Oral, Dermal), Category 3 Toxic if swallowed or in contact with skin.All handling must be performed with appropriate gloves and protective clothing to prevent accidental exposure.
Carcinogenicity, Category 2 Suspected of causing cancer.Exposure must be minimized through the use of engineering controls like a chemical fume hood and appropriate respiratory protection.
Aquatic Hazard (Acute & Chronic), Category 2 Toxic to aquatic life with long-lasting effects.The compound and its containers must never be disposed of via standard drains or trash. All waste is to be collected for specialized disposal to prevent environmental contamination.
Physical Hazards Combustible. Forms explosive mixtures with air on intense heating.Store away from ignition sources. Firefighting may produce hazardous gases like nitrogen oxides (NOx) and hydrogen chloride.

Pre-Disposal Operations: Engineering Controls and Personal Protective Equipment (PPE)

Before handling waste this compound, establishing a safe working environment is paramount. This is a self-validating system: correct preparation prevents exposure, which in turn prevents accidents and ensures compliance.

Engineering Controls: All handling and preparation of this chemical for disposal must be conducted within a certified chemical fume hood.[3] This is the primary barrier to prevent the inhalation of dust particles.

Personal Protective Equipment (PPE): The following PPE is mandatory. Each component serves a specific purpose, creating a multi-layered defense against the compound's hazards.

PPE ComponentSpecificationRationale
Hand Protection Impervious chemical-resistant gloves (e.g., Nitrile).To prevent dermal contact and absorption, which can cause systemic toxicity.
Eye/Face Protection Chemical safety goggles or a face shield.To protect eyes from dust particles that can cause serious irritation.
Protective Clothing A fully buttoned lab coat and appropriate protective clothing.To prevent contamination of personal clothing and skin. Contaminated clothing must be removed and washed before reuse.
Respiratory Protection NIOSH/MSHA-approved respirator (if not in a fume hood).[3][4]To prevent inhalation of the dust, which may cause respiratory irritation and systemic toxicity.[5]

Step-by-Step Disposal Protocol

The disposal of this compound is a regulated process that culminates in its transfer to a licensed waste management facility. At no point should this chemical be mixed with other waste streams unless explicitly permitted by your institution's Environmental Health & Safety (EHS) office.

Step 1: Waste Segregation and Containment

  • Action: Collect all waste this compound, including grossly contaminated items (e.g., weigh boats, disposable spatulas), in its original container or a designated, compatible, and clearly labeled hazardous waste container.

  • Causality: Keeping the chemical in its original container ensures that all hazard information remains with the waste. Segregation prevents dangerous reactions with incompatible chemicals and ensures the waste is routed to the correct disposal stream, which for chlorinated compounds is often high-temperature incineration.[6]

Step 2: Labeling for Safety and Compliance

  • Action: The waste container must be sealed and affixed with a hazardous waste label provided by your institution's EHS department. The label must include:

    • The full chemical name: "this compound"

    • The words "Hazardous Waste"

    • Associated hazard pictograms (e.g., skull and crossbones, health hazard, environmental hazard)

    • The accumulation start date

  • Causality: Proper labeling is a federal and local regulatory requirement. It communicates the specific dangers of the container's contents to all personnel, from laboratory staff to waste handlers, preventing accidental exposure and ensuring correct handling.

Step 3: Secure Short-Term Storage

  • Action: Store the sealed and labeled waste container in a designated satellite accumulation area. This area should be secure, well-ventilated, and away from incompatible materials. The container should be stored locked up.[4]

  • Causality: Secure storage prevents unauthorized access and accidental spills. Storing it away from heat or ignition sources mitigates its combustibility hazard.

Step 4: Professional Waste Disposal

  • Action: Contact your institution's EHS office to arrange for the pickup and disposal of the hazardous waste. Do not attempt to treat or dispose of the chemical yourself.

  • Causality: this compound is classified as a toxic solid and an environmental hazard, requiring disposal by a licensed and approved waste disposal plant.[3] These facilities have the specialized equipment, such as high-temperature incinerators, required to destroy the compound in an environmentally sound manner, as recommended for chlorinated hydrocarbons.[6]

Emergency Procedures: Spill and Exposure Management

Small Spill Cleanup (Manageable by trained personnel):

  • Evacuate and Secure: Ensure the area is well-ventilated (fume hood is on). Prevent unprotected individuals from entering.

  • Don PPE: Wear all PPE detailed in Section 2.

  • Containment: Do not use water. Gently cover the spill with an inert absorbent material (e.g., vermiculite, dry sand). Avoid generating dust.

  • Collection: Carefully sweep or scoop the material into a designated hazardous waste container.

  • Decontamination: Clean the spill area thoroughly.

  • Disposal: Seal, label, and dispose of the cleanup materials as hazardous waste.

First Aid Measures:

  • Skin Contact: Immediately take off all contaminated clothing. Rinse skin with plenty of water/shower. Call a physician immediately.

  • Eye Contact: Rinse out with plenty of water. Remove contact lenses if present and easy to do. Continue rinsing.

  • Ingestion: If swallowed, immediately call a POISON CENTER or doctor. Rinse mouth.

  • Inhalation: Move the person to fresh air.

Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

G cluster_prep Phase 1: Preparation & Assessment cluster_action Phase 2: Containment & Disposal cluster_emergency Contingency A Identify Waste: This compound B Assess Hazards: - Toxic (Skin/Oral) - Suspected Carcinogen - Aquatic Toxin A->B Consult SDS C Select & Don PPE: - Gloves - Goggles - Lab Coat - Work in Fume Hood B->C Mitigate Risks D Contain Waste (Original or Designated Container) C->D Proceed to Handling E Seal & Affix Label (Hazardous Waste, Chemical Name) D->E F Store Securely (Locked Up, Satellite Area) E->F G Arrange Professional Disposal (Contact EHS for Pickup) F->G H Spill or Exposure Occurs I Follow Emergency Procedures: - Evacuate & Secure - Spill Cleanup Protocol - First Aid Measures H->I

Caption: Disposal Workflow for this compound.

Conclusion

The responsible disposal of this compound is a non-negotiable aspect of professional laboratory practice. By understanding its specific hazards and adhering to the structured protocols for containment, labeling, and professional disposal, we uphold our duty to protect ourselves, our colleagues, and the environment. This diligence builds a foundation of trust and safety that is paramount to the scientific endeavor.

References

Personal protective equipment for handling 2,6-Dichloro-3-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 2,6-Dichloro-3-nitrobenzonitrile

Audience: Researchers, scientists, and drug development professionals.

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling this compound (CAS No. 5866-98-8). Adherence to these guidelines is critical to ensure personal safety and minimize environmental impact.

Hazard Identification and Safety Summary

This compound is a hazardous substance that requires careful handling. Based on available safety data, the primary hazards are:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1]

  • Skin Irritation: Causes skin irritation and may cause an allergic skin reaction.[1]

  • Eye Irritation: Causes serious eye irritation.[1]

Signal Word: Warning[1]

Hazard Class GHS Hazard Statement
Acute toxicity, OralH302: Harmful if swallowed
Acute toxicity, InhalationH332: Harmful if inhaled
Skin irritationH315: Causes skin irritation
Skin sensitizationH317: May cause an allergic skin reaction
Eye irritationH319: Causes serious eye irritation
Physical & Chemical Properties
CAS Number 5866-98-8[2][3][4][5][6]
Molecular Formula C₇H₂Cl₂N₂O₂[2][3][5][6]
Molecular Weight 217.01 g/mol [3][5][6]
Appearance White to cream or pale yellow crystals or powder[2]
Melting Point 104.0 - 110.0 °C[2]
Solubility Insoluble in water. Soluble in some organic solvents.
Personal Protective Equipment (PPE)

Strict adherence to PPE protocols is mandatory when handling this compound.

Protection Type Specification
Hand Protection Chemical-resistant nitrile gloves are required. Ensure gloves are inspected for integrity before each use. For prolonged contact, consider double-gloving.
Eye/Face Protection Chemical safety goggles are mandatory. If there is a splash hazard, a face shield should be worn in addition to goggles.
Skin and Body Protection A lab coat must be worn at all times. For operations with a higher risk of exposure, such as handling large quantities or in case of potential spills, chemical-resistant aprons and sleeves are recommended. Full-body protective suits may be necessary in case of a large spill.[7]
Respiratory Protection All handling of solid this compound must be conducted in a certified chemical fume hood to avoid inhalation of dust. If a fume hood is not available or in the event of a spill, a NIOSH-approved respirator with a particulate filter is required.[8]
Operational Plan: Step-by-Step Handling Procedures

3.1. General Precautions:

  • Always work within a designated area, such as a chemical fume hood, to minimize exposure.

  • Ensure an eyewash station and safety shower are readily accessible.[7]

  • Avoid the formation of dust.[8][9]

  • Wash hands thoroughly after handling the chemical.[7][8]

3.2. Weighing and Transferring:

  • Preparation: Don all required PPE. Ensure the chemical fume hood is operational. Place a weighing paper or boat on the analytical balance.

  • Weighing: Carefully scoop the required amount of this compound onto the weighing paper. Avoid any sudden movements that could generate dust.

  • Transfer: Gently transfer the weighed solid into the reaction vessel or container. Use a funnel if necessary to prevent spillage.

  • Cleaning: Dispose of the weighing paper as solid hazardous waste. Clean any residual powder from the spatula and balance with a solvent-moistened wipe, which should also be disposed of as hazardous waste.

3.3. Solution Preparation:

  • Solvent Addition: In the fume hood, add the desired solvent to the vessel containing the weighed this compound.

  • Dissolution: Stir or agitate the mixture as required to achieve complete dissolution. If heating is necessary, use a controlled heating mantle and ensure proper ventilation.

  • Storage: Store the resulting solution in a clearly labeled, sealed container.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

4.1. Waste Segregation and Collection:

  • Solid Waste: Collect all contaminated solid waste, including gloves, weighing paper, and absorbent materials, in a designated, labeled hazardous waste container.

  • Liquid Waste: Collect all solutions and the first rinse of any glassware in a labeled, sealed hazardous waste container for liquids. Do not mix with incompatible wastes.[10]

  • Empty Containers: The original container, once empty, must be triple-rinsed with a suitable solvent. The first rinseate must be collected as hazardous waste.[10][11] After triple-rinsing, the container can be disposed of according to institutional guidelines, with the label defaced.[11]

4.2. Spill Response:

  • Evacuate: Immediately evacuate the area in case of a significant spill.

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • Contain: For a small spill, use a spill kit with absorbent pads to contain the material. Avoid raising dust.

  • Clean-up: Carefully sweep up the solid material and place it in a labeled hazardous waste container. Clean the area with a damp cloth or absorbent pad, and dispose of all cleaning materials as hazardous waste.

  • Report: Report all spills to the appropriate environmental health and safety personnel.

Visual Workflow for Handling and Disposal

The following diagram outlines the key decision points and steps for the safe handling and disposal of this compound.

Workflow for this compound Handling and Disposal cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal prep 1. Don Required PPE (Gloves, Goggles, Lab Coat) fume_hood 2. Work in Chemical Fume Hood weigh 3. Weigh Solid Compound fume_hood->weigh transfer 4. Transfer to Vessel weigh->transfer solid_waste 6a. Dispose of Solid Waste (Gloves, Weigh Paper) weigh->solid_waste Used Weigh Paper spill Spill Occurs weigh->spill Potential Spill dissolve 5. Prepare Solution transfer->dissolve transfer->solid_waste Contaminated Items transfer->spill Potential Spill liquid_waste 6b. Dispose of Liquid Waste (Solutions, Rinsate) dissolve->liquid_waste container_waste 6c. Triple-Rinse Empty Container dissolve->container_waste Empty Containers spill_response Follow Spill Response Protocol spill->spill_response

Caption: Handling and Disposal Workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.